1-(3-Trifluoromethylphenyl)imidazole
Beschreibung
The exact mass of the compound 1-(3-Trifluoromethylphenyl)imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Trifluoromethylphenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Trifluoromethylphenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUPVJLOACZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180018 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25371-97-5 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)imidazole: Properties, Synthesis, and Applications
Introduction
1-(3-Trifluoromethylphenyl)imidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group, imparts a unique combination of physicochemical properties that make it a valuable scaffold for the design of targeted therapeutics. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the imidazole moiety is a common pharmacophore found in numerous biologically active molecules.
This technical guide provides a comprehensive overview of the core basic properties of 1-(3-trifluoromethylphenyl)imidazole, including its synthesis, reactivity, and key applications, with a focus on its role as a potent inhibitor of nitric oxide synthase. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and practical aspects of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1-(3-trifluoromethylphenyl)imidazole are summarized in the table below. It is important to note that some of these values are predicted or calculated, highlighting areas where further experimental validation would be beneficial.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 51-53 °C | [2][3] |
| Boiling Point | 70-75 °C at 0.025 mmHg | [1][3] |
| pKa (predicted) | 5.22 ± 0.10 | [1] |
| LogP (calculated) | 2.891 | [4] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents.[5] | [5] |
Synthesis and Reactivity
The synthesis of N-arylimidazoles, such as 1-(3-trifluoromethylphenyl)imidazole, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[6][7] This reaction involves the coupling of an aryl halide with imidazole in the presence of a copper catalyst and a base.
General Synthetic Workflow: Ullmann Condensation
The following diagram illustrates the general workflow for the synthesis of 1-(3-trifluoromethylphenyl)imidazole via an Ullmann condensation.
Caption: General workflow for the synthesis of 1-(3-trifluoromethylphenyl)imidazole.
Detailed Experimental Protocol: Ullmann Condensation
The following is a representative, step-by-step protocol for the laboratory-scale synthesis of 1-(3-trifluoromethylphenyl)imidazole based on the principles of the Ullmann condensation.
Materials:
-
3-Bromobenzotrifluoride
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF to the flask, followed by the dropwise addition of 3-bromobenzotrifluoride (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development: Inhibition of Nitric Oxide Synthase
A primary area of investigation for 1-(3-trifluoromethylphenyl)imidazole and its analogs is their potent inhibitory activity against nitric oxide synthase (NOS).[8][9][10] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in a range of disorders, including neurodegenerative diseases, inflammation, and cardiovascular conditions.
1-(3-Trifluoromethylphenyl)imidazole has been shown to be a relatively potent and selective inhibitor of nNOS and iNOS over eNOS.[10] This selectivity is a crucial aspect of its therapeutic potential, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects.
Mechanism of Action: A Dual Interference
The inhibitory action of 1-(3-trifluoromethylphenyl)imidazole on nNOS is multifaceted. It acts as a competitive inhibitor with respect to the substrate L-arginine.[9] Furthermore, its inhibitory activity is significantly enhanced in the absence of the cofactor tetrahydrobiopterin (BH₄), suggesting that it also interferes with the binding of this essential cofactor to the enzyme.[9]
The following diagram illustrates the proposed mechanism of nNOS inhibition by 1-(3-trifluoromethylphenyl)imidazole.
Caption: Mechanism of nNOS inhibition by 1-(3-trifluoromethylphenyl)imidazole.
Analytical Methodologies
The characterization and quantification of 1-(3-trifluoromethylphenyl)imidazole are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of imidazole-containing compounds.[11][12][13] A C8 or C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). UV detection is commonly employed for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[14][15] For trifluoromethylated aromatic compounds, GC-MS can provide excellent sensitivity and structural information. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of 1-(3-trifluoromethylphenyl)imidazole.[16][17][18] The chemical shifts and coupling patterns of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
General Analytical Workflow
The following diagram outlines a general workflow for the analysis of a synthesized batch of 1-(3-trifluoromethylphenyl)imidazole.
Caption: General analytical workflow for 1-(3-trifluoromethylphenyl)imidazole.
Safety and Handling
1-(3-Trifluoromethylphenyl)imidazole is classified as a hazardous substance and should be handled with appropriate safety precautions.[19][20][21]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[20]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion and Future Outlook
1-(3-Trifluoromethylphenyl)imidazole is a compound with significant potential in drug discovery, primarily due to its inhibitory effects on nitric oxide synthase. Its synthesis is well-established through methods like the Ullmann condensation, and a suite of analytical techniques is available for its characterization. The continued investigation into the therapeutic applications of this and related N-arylimidazoles is a promising area of research. Future work should focus on obtaining more extensive experimental data for its physicochemical properties to support formulation and development efforts. Furthermore, the exploration of its efficacy in various preclinical models of diseases where NOS dysregulation is a key factor will be crucial in translating the scientific understanding of this molecule into tangible therapeutic benefits.
References
- Handy, R. L., Wallace, P., Gristwood, R. W., & Moore, P. K. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 119(2), 423–431.
- Moore, P. K., & Handy, R. L. (1997). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). British journal of pharmacology, 120(2), 223–226.
- Handy, R. L., Wallace, P., Gristwood, R. W., & Moore, P. K. (1995). The antinociceptive effect of 1-(2-trifluoromethylphenyl) imidazole (TRIM), a potent inhibitor of neuronal nitric oxide synthase in vitro, in the mouse. British Journal of Pharmacology, 116(5), 2349–2350.
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Cheméo. (n.d.). Chemical Properties of 1-(3-Trifluoromethylphenyl)imidazole (CAS 25371-97-5). Retrieved from [Link]
- Nelson, D. L., & Lehninger, A. L. (2008). Lehninger principles of biochemistry. Macmillan.
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Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
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MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Sorrenti, V., Di Giacomo, C., Salerno, L., Siracusa, M. A., Guerrera, F., & Vanella, A. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric oxide : biology and chemistry, 5(1), 32–38.
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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PubChem. (n.d.). 1-[[4-[4-(Trifluoromethyl)phenyl]phenyl]methyl]imidazole. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Cristau, H. J., Cellier, P. P., Hamada, S., & Spindler, J. F. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3249–3252.
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
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ResearchGate. (2006, August). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, January 1). Inhibition of nitric oxide synthase transforms carotid occlusion-mediated benign oligemia into de novo large cerebral infarction. Retrieved from [Link]
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PubMed. (1996). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Retrieved from [Link]
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MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
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ResearchGate. (2020, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
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MDPI. (2021, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time monitoring of biogenic volatile organic compounds. Retrieved from [Link]
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ResearchGate. (2018, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
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Alichem. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole. Retrieved from [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances, 11(38), 23567-23577.
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ContaminantDB. (2016, May 22). 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CHEM018207). Retrieved from [Link]
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenyl-1H-imidazole trifluoromethanesulfonate. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-(3-Trifluoromethylphenyl)imidazole
This guide provides a comprehensive technical overview of 1-(3-trifluoromethylphenyl)imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, explore established synthetic methodologies with detailed experimental protocols, and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important molecule.
Introduction: The Significance of Fluorinated Imidazoles
The imidazole ring is a ubiquitous scaffold in a multitude of biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate pharmacokinetic and pharmacodynamic profiles.[2][3] 1-(3-Trifluoromethylphenyl)imidazole, which combines these two key features, has emerged as a valuable building block and a pharmacologically active agent in its own right. Notably, it has been investigated as a potent inhibitor of neuronal nitric oxide synthase (nNOS), suggesting its potential in the treatment of various neurological disorders.
Chemical Structure and Properties
1-(3-Trifluoromethylphenyl)imidazole possesses a molecular formula of C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol . The structure consists of an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a trifluoromethyl group at the meta-position.
Systematic Name: 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole
Structure:
Caption: Chemical structure of 1-(3-trifluoromethylphenyl)imidazole.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | N/A |
| Molecular Weight | 212.17 g/mol | N/A |
| Boiling Point | 70 °C | N/A |
| Density | 1.32 g/cm³ | N/A |
Synthesis Methodologies
The formation of the C-N bond between the imidazole and the trifluoromethylphenyl ring is the key step in the synthesis of 1-(3-trifluoromethylphenyl)imidazole. Several modern cross-coupling reactions are well-suited for this transformation, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and cost-effective method for forming C-N bonds using a copper catalyst.[4] Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[5]
Reaction Scheme:
Caption: General workflow for the Ullmann condensation synthesis.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective copper source for Ullmann-type reactions.
-
Ligand: The use of a ligand, such as D-glucosamine hydrochloride, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the coupling process.[6]
-
Base: An inorganic base like cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole, making it a more potent nucleophile.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of imidazoles.[6]
Materials:
-
Imidazole
-
3-Bromobenzotrifluoride
-
Copper(I) iodide (CuI)
-
D-glucosamine hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.20 mmol, 20 mol%), D-glucosamine hydrochloride (0.40 mmol, 40 mol%), and Cs₂CO₃ (2.1 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., nitrogen). Repeat this process three times.
-
Solvent Addition: Under a counterflow of the inert gas, add anhydrous DMSO (0.5 mL) via syringe and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: In a separate vial, prepare a solution of imidazole (1.0 mmol) and 3-bromobenzotrifluoride (1.2 mmol) in anhydrous DMSO (0.5 mL). Add this solution to the reaction mixture via syringe under a counterflow of the inert gas.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, add water (5 mL) to the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford 1-(3-trifluoromethylphenyl)imidazole.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It often offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is a common precatalyst that is activated in situ.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, are crucial for facilitating the catalytic cycle, including the oxidative addition and reductive elimination steps.
-
Base: A non-nucleophilic base, such as potassium phosphate (K₃PO₄), is used to deprotonate the imidazole without interfering with the catalyst.
-
Solvent: Anhydrous, non-polar solvents like toluene are typically employed for this reaction.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(3-trifluoromethylphenyl)imidazole. The following are expected spectroscopic data based on the closely related compound, 1-(3,5-bis(trifluoromethyl)phenyl)-1H-imidazole.[6]
Spectroscopic Data (Expected):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (s, 1H), ~7.8 (m, 2H), ~7.6 (m, 1H), ~7.3 (s, 1H), ~7.2 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~138, ~135, ~131 (q, J ≈ 33 Hz), ~130, ~124 (q, J ≈ 272 Hz), ~122, ~121, ~118 |
| IR (KBr, cm⁻¹) | Characteristic peaks for C-H (aromatic), C=N, C=C, and C-F stretching. |
| Mass Spec. (EI) | m/z: 212 (M⁺) |
Applications in Drug Discovery
1-(3-Trifluoromethylphenyl)imidazole has garnered significant attention as a pharmacological agent. Its primary reported application is as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative diseases and psychiatric disorders. By inhibiting nNOS, this compound holds therapeutic potential for conditions such as:
-
Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease.
-
Psychiatric Disorders: Depression, anxiety.
The trifluoromethylphenyl moiety contributes to the compound's ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.
Conclusion
1-(3-Trifluoromethylphenyl)imidazole is a synthetically accessible and pharmacologically relevant molecule. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent two robust and reliable methods for its synthesis. The strategic combination of the imidazole scaffold and the trifluoromethylphenyl group endows this compound with desirable properties for drug development, particularly in the area of neuroscience. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this promising compound.
References
- Supporting Information For. A General and Efficient Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles with Aryl Halides.
- Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
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An Investigational Guide to the Mechanism of Action of 1-(3-Trifluoromethylphenyl)imidazole
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the elucidation of the mechanism of action for 1-(3-Trifluoromethylphenyl)imidazole. While the imidazole scaffold is a well-established pharmacophore present in numerous approved therapeutics, specific public-domain data on the biological activity of this particular meta-substituted isomer is limited. This guide, therefore, adopts a hypothesis-driven, investigational approach. By synthesizing information from structurally related analogs, most notably the potent neuronal nitric oxide synthase (nNOS) inhibitor 1-(2-Trifluoromethylphenyl)imidazole (TRIM), we propose a comprehensive research framework. This framework outlines a logical, multi-stage experimental plan—from broad initial target screening to specific cellular pathway analysis—designed to rigorously characterize the molecular targets and downstream signaling effects of 1-(3-Trifluoromethylphenyl)imidazole. The protocols and workflows described herein are designed to be self-validating, providing a robust pathway to understanding the compound's therapeutic potential.
Part 1: Foundational Knowledge and Primary Hypothesis
Chemical Profile and Structural Rationale
1-(3-Trifluoromethylphenyl)imidazole is a small molecule featuring a central imidazole ring linked to a benzene ring substituted with a trifluoromethyl group at the meta position. This chemical architecture imparts specific properties crucial for its potential biological activity.
-
Imidazole Core: The imidazole ring is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and coordinating with metal ions in enzyme active sites. Its electron-rich nature allows for various molecular interactions.[1][2]
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] It is also metabolically stable and can engage in specific hydrophobic or electrostatic interactions within protein binding pockets, often improving target affinity and selectivity.[1]
Insights from the Structural Isomer: 1-(2-Trifluoromethylphenyl)imidazole (TRIM)
Significant insights can be gleaned from the well-characterized ortho-isomer, 1-(2-Trifluoromethylphenyl)imidazole, commonly known as TRIM. Extensive research has identified TRIM as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[3][4][5]
The established mechanism for nNOS involves the synthesis of nitric oxide (NO), a critical neurotransmitter. Inhibition of nNOS by TRIM has been shown to produce antidepressant- and anxiolytic-like effects in preclinical models, linking this specific molecular action to a potential therapeutic outcome in neuropsychiatric disorders.[6][7]
The Core Investigational Hypothesis
The positional shift of the trifluoromethyl group from the ortho (in TRIM) to the meta position is a critical structural change. This seemingly minor modification can dramatically alter the molecule's three-dimensional conformation and electronic distribution, potentially leading to one of two primary outcomes:
-
Retained or Altered NOS Inhibition: The compound may retain its affinity for nitric oxide synthases but with a different potency or selectivity profile. The altered geometry could favor binding to eNOS or iNOS, or it could enhance or diminish its affinity for nNOS.
-
Novel Target Affinity: The structural change may ablate its affinity for NOS enzymes and redirect its activity toward entirely new biological targets, such as protein kinases, for which the imidazole scaffold is also a known privileged structure.[2][8]
This guide is structured to systematically investigate these possibilities.
Part 2: A Phased Experimental Framework for Mechanism of Action Elucidation
This section details a logical progression of experiments designed to first identify the molecular target(s) of 1-(3-Trifluoromethylphenyl)imidazole and then validate its cellular effects.
Phase 1: Broad-Spectrum Target Identification
The initial phase is designed to cast a wide net to generate hypotheses about the compound's primary molecular interactions.
-
Causality and Rationale: The imidazole motif is a cornerstone of many kinase inhibitors.[1][2] Given that a structural isomer shift could expose new binding capabilities, a broad kinase screen is a logical first step to test for off-target or novel primary target activity. An industry-standard panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot℠) provides a cost-effective and rapid method to assess inhibitory activity against hundreds of distinct human kinases.
-
Methodology:
-
Compound Preparation: Solubilize 1-(3-Trifluoromethylphenyl)imidazole in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Primary Screen: Submit the compound for a single-point screen at a high concentration (e.g., 10 µM) against a panel of >400 kinases. The assay typically measures the residual kinase activity via a radiometric method ([³³P]-ATP incorporation) in the presence of the compound.
-
Data Analysis: Identify "hits" as kinases showing significant inhibition (typically >50% or >70% at 10 µM).
-
Follow-up (Dose-Response): For all primary hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the half-maximal inhibitory concentration (IC50) for each kinase. This step is critical for quantifying potency and ranking the hits.
-
-
Causality and Rationale: This experiment directly addresses the primary hypothesis derived from the TRIM analog. It is essential to test for inhibitory activity against all three major NOS isoforms (nNOS, eNOS, iNOS) to determine both potency and selectivity, as off-target inhibition of eNOS can lead to cardiovascular side effects.
-
Methodology:
-
Enzyme Source: Use purified, recombinant human nNOS, eNOS, and iNOS enzymes.
-
Assay Principle: Monitor the conversion of [¹⁴C]-L-arginine to [¹⁴C]-L-citrulline. This is the gold-standard method for measuring NOS activity.
-
Reaction Setup: For each isoform, prepare reaction mixtures containing the enzyme, [¹⁴C]-L-arginine, and necessary co-factors (NADPH, FAD, FMN, BH4, calmodulin for nNOS/eNOS).
-
Inhibition Measurement: Add varying concentrations of 1-(3-Trifluoromethylphenyl)imidazole (typically in a 10-point dose-response format) to the reaction mixtures.
-
Product Separation: After incubation, stop the reaction and separate the unreacted [¹⁴C]-L-arginine from the produced [¹⁴C]-L-citrulline using Dowex AG 50W-X8 cation-exchange resin.
-
Quantification: Measure the radioactivity of the eluted [¹⁴C]-L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each isoform by fitting the dose-response data to a four-parameter logistic equation.
-
Phase 2: Cellular Target Engagement and Functional Validation
Once high-potency hits are identified from Phase 1, the next critical step is to confirm that the compound engages these targets in a physiological, cellular environment.
-
Causality and Rationale: An in vitro enzyme assay hit does not guarantee that the compound can enter a cell and bind to its target. CETSA is a powerful technique that measures target engagement in intact cells by exploiting the principle that a ligand-bound protein is thermally more stable than its unbound counterpart.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y if nNOS is the target, or a cancer cell line expressing a kinase hit). Treat the cells with the vehicle (DMSO) or a saturating concentration of 1-(3-Trifluoromethylphenyl)imidazole.
-
Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., from 40°C to 70°C).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates via centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, demonstrating that the compound stabilized the target protein at higher temperatures.
-
Caption: A structured workflow for elucidating the mechanism of action.
Phase 3: Downstream Signaling Pathway Analysis
After confirming a direct cellular target, the final step is to map the downstream consequences of its modulation.
If 1-(3-Trifluoromethylphenyl)imidazole is confirmed as an nNOS inhibitor, the key downstream pathway to investigate is the NO/cGMP signaling cascade.
-
Signaling Pathway: nNOS produces NO, which activates soluble guanylate cyclase (sGC). sGC, in turn, converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates Protein Kinase G (PKG).
-
Experimental Approach: Treat neuronal cells with an agonist that stimulates NO production (e.g., NMDA). Measure intracellular cGMP levels using an ELISA kit in the presence and absence of 1-(3-Trifluoromethylphenyl)imidazole. A potent nNOS inhibitor should block the NMDA-induced rise in cGMP.
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The Trifluoromethylphenyl Imidazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Trifluoromethylphenyl Imidazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of the Trifluoromethylphenyl Imidazole Moiety
The confluence of the imidazole ring and the trifluoromethylphenyl group creates a chemical scaffold of significant interest in medicinal chemistry. The imidazole nucleus, a five-membered aromatic heterocycle, is a ubiquitous pharmacophore found in numerous endogenous molecules and approved therapeutics.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions allows for diverse interactions with biological targets.[1] When coupled with a trifluoromethylphenyl substituent, the resulting derivatives often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] The trifluoromethyl group, a potent electron-withdrawing moiety, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable tool in drug design.[2] This guide provides a comprehensive overview of the diverse biological activities of trifluoromethylphenyl imidazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting Hallmarks of Malignancy
Trifluoromethylphenyl imidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumor progression.[5][6]
Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic potential of trifluoromethylphenyl imidazole derivatives has been evaluated against numerous cancer cell lines, with several compounds exhibiting potent activity. The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives are summarized in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Kim-161 | T24 (Urothelial) | 56.11 | [4] |
| Kim-111 | T24 (Urothelial) | 67.29 | [4] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [7] |
| Compound 3b | A375 (Melanoma) | Value not specified | [2] |
| Compound 4f | Various | Specific value not provided | [3] |
Note: This table is a representative sample and not an exhaustive list. IC50 values can vary depending on the specific assay conditions.
Mechanisms of Anticancer Action
The anticancer effects of trifluoromethylphenyl imidazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents. Furthermore, these compounds can interfere with the cell cycle, preventing cancer cells from proliferating uncontrollably.
Induction of Apoptosis:
A key mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis.[6] This is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, a family of proteases that execute the apoptotic program.[7] Some compounds have been shown to increase the expression of Bax (a pro-apoptotic protein) and decrease the expression of Bcl-2 (an anti-apoptotic protein), thereby shifting the cellular balance towards apoptosis.[6]
Cell Cycle Arrest:
In addition to inducing apoptosis, trifluoromethylphenyl imidazole derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[6] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G0/G1 or G2/M.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4]
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenyl imidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[8][9][10]
Principle:
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the trifluoromethylphenyl imidazole derivative for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Trifluoromethylphenyl imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways.[11][12]
Inhibition of Pro-inflammatory Mediators
A hallmark of inflammation is the overproduction of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Several trifluoromethylphenyl imidazole derivatives have been shown to effectively suppress the production of these mediators in activated immune cells, such as macrophages.[11][12] For instance, 1-(2-trifluoromethylphenyl) imidazole (TRIM) has been reported to regulate the release of anti-inflammatory cytokines and promote the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[11]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are often linked to their ability to interfere with key intracellular signaling pathways that regulate the inflammatory response. Two of the most important pathways in this context are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Some trifluoromethylphenyl imidazole derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.[11]
Figure 1: Simplified diagram of NF-κB pathway inhibition.
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is another critical signaling cascade involved in the cellular response to stress and inflammation. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Figure 2: Overview of p38 MAPK pathway inhibition.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus like LPS.[13][14][15]
Principle:
Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (NO2-) in culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethylphenyl imidazole derivatives for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by the test compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Trifluoromethylphenyl imidazole derivatives have shown promise as a new class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[6][16]
Spectrum of Antimicrobial Activity
These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter for evaluating antimicrobial activity. MIC values for some trifluoromethylphenyl imidazole derivatives are presented in Table 2.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 13 | MRSA | 3.12 | [16] |
| Compound 18 | S. aureus | 0.78-1.56 | [16] |
| Compound 20 | Various | 1.56 | [16] |
| Compound 25 | E. faecium | 0.78 | [16] |
| Compound 4b | Various | 25-200 | [17] |
Note: This table is a representative sample. MIC values can vary depending on the bacterial strain and testing conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of trifluoromethylphenyl imidazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[16] Generally, the presence of hydrophobic and electron-withdrawing groups tends to enhance antibacterial activity. For example, derivatives with chloro, bromo, and trifluoromethyl substituents have shown improved activity.[16] Conversely, the introduction of hydrophilic or protic substituents often leads to a decrease or loss of activity.[16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Principle:
A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the trifluoromethylphenyl imidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Perspectives
Trifluoromethylphenyl imidazole derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases highlights their potential for further development. The strategic incorporation of the trifluoromethylphenyl moiety often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the drug-like characteristics of these compounds.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Further exploration of the structure-activity relationships through the synthesis and evaluation of new analogs will be crucial for identifying compounds with improved potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate their rational design and application.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their therapeutic efficacy and safety profiles in relevant animal models.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing therapies could lead to synergistic effects and overcome drug resistance.
The continued exploration of the trifluoromethylphenyl imidazole scaffold holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.
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- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(3-Trifluoromethylphenyl)imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(3-Trifluoromethylphenyl)imidazole, a significant fluorinated heterocyclic building block used in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical protocols for spectroscopic analysis.
Introduction
1-(3-Trifluoromethylphenyl)imidazole, with the chemical formula C₁₀H₇F₃N₂, is a molecule of interest due to the unique properties conferred by the trifluoromethyl group and the imidazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety provides a versatile scaffold for constructing more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the expected and available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the imidazole ring and the four protons on the trifluoromethylphenyl ring.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-2 (imidazole) | 7.8 - 8.2 | Singlet (s) | The most deshielded imidazole proton due to the adjacent nitrogen atoms. |
| H-4 & H-5 (imidazole) | 7.1 - 7.5 | Two singlets (s) or doublets (d) | These protons are inequivalent and will likely appear as distinct signals. Their chemical shifts are influenced by the anisotropic effect of the phenyl ring. For unsubstituted imidazole in CDCl₃, these protons appear around 7.15 ppm.[1] |
| Phenyl Protons | 7.5 - 7.9 | Multiplet (m) | The four protons on the trifluoromethylphenyl ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing trifluoromethyl group will deshield these protons, causing them to appear in the downfield region. |
Rationale for Predictions: The chemical shifts of the imidazole protons are based on known values for imidazole itself and other 1-substituted imidazoles.[1][2] The deshielding effect of the trifluoromethyl group on the aromatic protons is a well-established phenomenon.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 (imidazole) | 135 - 140 | Most deshielded imidazole carbon. |
| C-4 & C-5 (imidazole) | 118 - 130 | Chemical shifts are influenced by the phenyl substituent. |
| Phenyl Carbons | 120 - 140 | Six distinct signals are expected for the phenyl ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet in the proton-decoupled spectrum due to coupling with the fluorine atoms. The chemical shift of the CF₃ group itself is typically around 120-130 ppm with a large ¹JCF coupling constant.[3] |
| CF₃ | ~123 (quartet) | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.
Expected Chemical Shift:
| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Notes |
| -CF₃ | -60 to -65 | A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is referenced to CFCl₃. For a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the ¹⁹F chemical shift is reported at -60.06 ppm.[3] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum for 1-(3-Trifluoromethylphenyl)imidazole is available from the NIST WebBook.[4]
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 | C-H stretching (aromatic and imidazole) | Medium-Weak |
| ~1600, ~1480 | C=C stretching (aromatic ring) | Medium-Strong |
| ~1520 | C=N stretching (imidazole ring) | Medium |
| 1300 - 1100 | C-F stretching (trifluoromethyl group) | Strong |
The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethyl group and serve as a key diagnostic feature in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum for 1-(3-Trifluoromethylphenyl)imidazole is available from the NIST WebBook.[3]
Mass Spectral Data:
| m/z | Relative Intensity | Assignment |
| 212 | 100% | Molecular ion [M]⁺ |
| 193 | ~20% | [M - F]⁺ |
| 145 | ~40% | [M - CF₃]⁺ |
| 117 | ~15% | [C₇H₄F₂]⁺ |
| 69 | ~10% | [CF₃]⁺ |
The molecular ion peak at m/z 212 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of fluorine and the trifluoromethyl group, is consistent with the proposed structure.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy Protocol
Caption: General workflow for NMR data acquisition.
IR Spectroscopy Protocol
Caption: General workflow for Mass Spectrometry.
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for 1-(3-Trifluoromethylphenyl)imidazole. While experimental NMR data is not widely available, a thorough analysis of its structure allows for reliable predictions of its ¹H, ¹³C, and ¹⁹F NMR spectra. The available experimental IR and Mass Spec data from the NIST database provide strong evidence for the compound's structure and functional groups. The provided protocols offer a solid foundation for researchers to perform their own spectroscopic characterization of this and similar molecules, ensuring the quality and reliability of their scientific endeavors.
References
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1-(3-Trifluoromethylphenyl)imidazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- This reference is intentionally left blank as no direct source for all NMR d
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022(4), M1483. [Link]
-
¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate. [Link]
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A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Imidazoles
Introduction
In the landscape of modern drug discovery, the imidazole ring stands out as a "privileged structure," a versatile heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic and hydrogen-bonding capabilities make it a cornerstone in medicinal chemistry.[3] Parallel to this, the trifluoromethyl (CF₃) group has been established as an indispensable tool for fine-tuning the properties of bioactive molecules.[4] Its introduction can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity.[5][6]
This technical guide provides an in-depth exploration of the synergistic impact of trifluoromethyl substitution on the core physicochemical properties of the imidazole scaffold. Moving beyond a simple recitation of data, we will delve into the underlying causality of these changes, providing researchers, scientists, and drug development professionals with field-proven insights and robust, self-validating experimental protocols to harness the full potential of this powerful chemical modification.
Part 1: The Dominant Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group's ability to transform a molecule's character stems almost entirely from its potent electronic nature. It is one of the most powerful electron-withdrawing groups used in medicinal chemistry, exerting its influence primarily through a strong inductive effect (-I).[7]
Causality of Electronic Effects: The high electronegativity of the three fluorine atoms polarizes the carbon-fluorine bonds, which in turn strongly pulls electron density away from the rest of the molecule.[8] When attached to the imidazole ring, the CF₃ group significantly reduces the electron density of the aromatic system.[5][9] This fundamental electronic shift is the primary driver for the subsequent modifications in pKa, metabolic stability, and even binding interactions.
Caption: Inductive effect of the CF₃ group on the imidazole ring.
Part 2: Impact on Core Physicochemical Properties
The powerful electron-withdrawing nature of the CF₃ group instigates a cascade of changes in the fundamental physicochemical properties of the imidazole ring.
Acidity and Basicity (pKa)
The pKa of an ionizable group is critical as it dictates the charge state of a molecule at physiological pH, which directly impacts solubility, permeability, and target engagement.
Causality: The imidazole ring is basic due to the lone pair of electrons on its sp²-hybridized nitrogen atom. The CF₃ group's strong inductive effect withdraws electron density from these nitrogen atoms, making the lone pair less available to accept a proton.[8] Consequently, the conjugate acid (the imidazolium cation) becomes a stronger acid, resulting in a significantly lower pKa value compared to the unsubstituted imidazole.[10]
Data Presentation: Comparative pKa Values
| Compound | pKa (Conjugate Acid) | Rationale for Change |
| 1H-Imidazole | ~7.0 | Baseline basicity. |
| 1-(Trifluoromethyl)-1H-imidazole (Predicted) | 2.70[11] | Strong -I effect of N-CF₃ destabilizes the positive charge on the conjugate acid, making it a stronger acid. |
| 1-(Trifluoromethyl)sulfonyl-1H-imidazole (Predicted) | -0.65[12] | The combined electron-withdrawing power of CF₃ and SO₂ drastically reduces basicity. |
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a trifluoromethyl-substituted imidazole. The system is self-validating through the use of standardized reagents and calibration buffers.
-
Preparation:
-
Accurately weigh ~5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low.
-
Prepare a standardized titrant solution of 0.1 M HCl.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).
-
-
Titration:
-
Place the solution of the test compound in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the pH at which half of the volume of titrant required to reach the equivalence point has been added).
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug. It is commonly expressed as logP, the logarithm of the partition coefficient between octanol and water.
Causality: The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom.[4] The Hansch-Fujita π constant for a CF₃ group is +0.88, indicating a strong positive contribution to lipophilicity.[4][13] Therefore, introducing a CF₃ group to an imidazole ring will invariably increase the molecule's overall logP, which can enhance its ability to cross biological membranes.[5]
Data Presentation: Comparative logP Values
| Compound | logP (Calculated) | Rationale for Change |
| 1H-Imidazole | -0.02 | Baseline hydrophilicity. |
| 2-(Trifluoromethyl)-1H-imidazole | 1.43[14] | The CF₃ group significantly increases lipophilicity. |
| 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole | 2.28[15] | The combined lipophilicity of the CF₃ group and the phenyl ring results in a higher logP. |
Experimental Protocol: logP Determination by HPLC
This method offers a rapid and reliable alternative to the traditional shake-flask method for determining logP, correlating a compound's retention time on a reverse-phase column with its lipophilicity.
-
System Setup:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.
-
The mobile phase is typically a gradient of acetonitrile and water.
-
-
Calibration:
-
Prepare a series of standard compounds with known logP values (e.g., uracil, toluene, naphthalene).
-
Inject each standard and record its retention time (t_R).
-
Create a calibration curve by plotting the known logP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured using a non-retained compound like sodium nitrate).
-
-
Sample Analysis:
-
Prepare a solution of the trifluoromethyl-imidazole test compound in the mobile phase.
-
Inject the sample into the HPLC system under the same conditions as the standards.
-
Measure the retention time (t_R) of the test compound.
-
-
Calculation:
-
Calculate log(k) for the test compound.
-
Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.
-
Caption: Workflow for logP determination by HPLC.
Metabolic Stability
Enhancing metabolic stability is one of the most common and impactful applications of trifluoromethylation in drug design.[4][6] A metabolically stable compound has a longer in vivo half-life, leading to reduced clearance and a more predictable pharmacokinetic profile.[16]
Causality: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This makes it highly resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][16] By strategically replacing a metabolically labile group (like a methyl or hydrogen) at a known metabolic hotspot with a CF₃ group, that metabolic pathway can be effectively blocked.[4] This strategy can provide a "global protective effect," reducing metabolism even at other sites on the molecule.[17]
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The strategic incorporation of a trifluoromethyl group onto an imidazole scaffold is a powerful and predictable method for modulating key physicochemical properties. This substitution leverages the CF₃ group's potent electron-withdrawing nature and high lipophilicity to deliver tangible benefits. It reliably lowers the pKa, increases logP, and, most critically, enhances metabolic stability by blocking oxidative pathways. [4][5][8]Understanding the causality behind these effects and employing robust experimental protocols for their quantification allows medicinal chemists to rationally design superior drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential.
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- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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- Trifluoromethyl group. Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Advanced Spectrum of Imidazole Deriv
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- Imidazole as a Promising Medicinal Scaffold: Current St
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- 2-(Trifluoromethyl)-1H-imidazole. ChemScene.
- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.
- One-Pot Synthesis of Substituted Trifluoromethyl
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
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- 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CHEM018207). ContaminantDB.
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- Trisubstituted Imidazole Synthesis: A Review.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC.
- Examples of trifluoromethyl-substituted benzimidazoles.
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. wiley-vch.de.
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- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- physical properties of trifluoromethyl-substituted pyrazoles. Benchchem.
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- 4-(Trifluoromethyl)-1H-imidazole. Ossila.
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Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of 1-(3-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl group and the versatile imidazole scaffold has yielded a plethora of biologically active molecules. Within this chemical space, 1-(3-Trifluoromethylphenyl)imidazole emerges as a compound of significant interest, yet its specific biological targets remain largely uncharted. This in-depth technical guide synthesizes the current understanding of the broader class of trifluoromethylphenyl imidazoles, leveraging the well-characterized 2-isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM), as a primary reference. By dissecting structure-activity relationships and exploring the pharmacology of related compounds, this document delineates a rational, evidence-based framework for identifying and validating the potential biological targets of 1-(3-Trifluoromethylphenyl)imidazole. We will explore potential interactions with key enzyme families and receptor systems, and provide detailed experimental workflows for robust target identification and validation, thereby paving the way for future drug discovery and development efforts.
Introduction: The Trifluoromethylphenyl Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The trifluoromethylphenyl imidazole scaffold represents a compelling intersection of structural features that are highly valued in modern drug discovery. The imidazole ring, a five-membered aromatic heterocycle, is a common constituent of biologically active molecules and offers a unique combination of hydrogen bond donor and acceptor capabilities, as well as the ability to coordinate with metal ions. Its presence in the amino acid histidine underscores its fundamental role in biological processes.
The trifluoromethyl (CF3) group, a bioisostere of the methyl group, imparts profound effects on the physicochemical properties of a molecule. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability. The strategic placement of the CF3 group on the phenyl ring can dramatically influence the molecule's interaction with biological targets.
While the biological activities of various trifluoromethylphenyl imidazole derivatives have been explored, demonstrating a wide range of effects including antimicrobial, anticancer, and anti-inflammatory properties, a comprehensive understanding of the specific molecular targets for each positional isomer is often lacking. This guide focuses specifically on the meta-substituted isomer, 1-(3-Trifluoromethylphenyl)imidazole, a compound for which direct target identification data is scarce. To illuminate its potential biological landscape, we will draw heavily on the established pharmacology of its well-studied ortho-isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM).
The Known Target of the Ortho-Isomer: 1-(2-Trifluoromethylphenyl)imidazole (TRIM) and Neuronal Nitric Oxide Synthase (nNOS)
The most extensively documented biological target of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) is neuronal nitric oxide synthase (nNOS)[1][2][3]. Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, and its dysregulation is implicated in numerous pathological conditions. There are three main isoforms of nitric oxide synthase: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).
TRIM has been characterized as a potent and selective inhibitor of nNOS over eNOS[1]. This selectivity is a crucial attribute for a therapeutic agent, as non-selective NOS inhibition can lead to undesirable cardiovascular side effects. The inhibition of nNOS by TRIM has been linked to its observed antidepressant and anxiolytic-like effects in preclinical models[2]. Overproduction of NO in the brain is associated with neurotoxicity and has been implicated in the pathophysiology of depression and anxiety[4][5].
The mechanism of nNOS inhibition by imidazole-containing compounds is thought to involve coordination of one of the imidazole nitrogen atoms to the heme iron at the active site of the enzyme, thereby competing with the binding of the natural substrate, L-arginine[6].
Extrapolating to the Meta-Isomer: Potential Biological Targets of 1-(3-Trifluoromethylphenyl)imidazole
The shift of the trifluoromethyl group from the ortho to the meta position on the phenyl ring is expected to induce significant changes in the molecule's steric and electronic properties. These alterations will, in turn, influence its binding affinity and selectivity for various biological targets. While direct experimental evidence is limited, we can propose and rationalize several potential target classes for 1-(3-Trifluoromethylphenyl)imidazole based on structure-activity relationships and the known pharmacology of related molecules.
Neuronal Nitric Oxide Synthase (nNOS): A Question of Isomeric Selectivity
Given that the 2-isomer is a known nNOS inhibitor, it is plausible that 1-(3-Trifluoromethylphenyl)imidazole also interacts with this enzyme. However, the change in the substituent position could significantly impact its inhibitory potency and isoform selectivity. The steric bulk of the trifluoromethyl group in the ortho position of TRIM likely plays a key role in its interaction with the active site of nNOS. Moving this group to the meta position may alter the binding orientation and affinity. A comparative enzymatic assay of the 2-, 3-, and 4-trifluoromethylphenyl imidazole isomers against all three NOS isoforms would be a critical first step in elucidating the structure-activity relationship and determining if nNOS remains a primary target for the 3-isomer.
Serotonin Receptors: A Promising Avenue of Investigation
A compelling line of inquiry points towards the serotonergic system. The structurally related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-known serotonergic agonist with affinity for multiple serotonin receptor subtypes[7]. While the piperazine and imidazole rings have distinct chemical properties, the shared 3-trifluoromethylphenyl moiety suggests that 1-(3-Trifluoromethylphenyl)imidazole may also bind to serotonin receptors.
The serotonin (5-HT) receptor family is a large and diverse group of G-protein coupled receptors and one ligand-gated ion channel, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition[8]. Imidazole-containing compounds have been reported as modulators of various serotonin receptors[9]. Therefore, a comprehensive radioligand binding screen against a panel of serotonin receptor subtypes is a high-priority experimental step to explore this hypothesis.
Other Potential Enzyme and Receptor Targets
The trifluoromethylphenyl imidazole scaffold is a versatile pharmacophore found in molecules targeting a variety of other proteins. Based on the broader chemical literature, the following target classes warrant consideration:
-
Sirtuins: Imidazole derivatives have been identified as both inhibitors and activators of sirtuins, a class of histone deacetylases involved in cellular metabolism and aging[10].
-
GABA-A Receptors: Some triphenyl imidazole derivatives have shown anxiolytic activity through modulation of the GABA-A receptor.
-
Kinases: The triphenyl imidazole scaffold is considered a privileged structure for the development of kinase inhibitors, targeting enzymes like p38 MAPK and FAK.
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential for the deconvolution of the biological targets of 1-(3-Trifluoromethylphenyl)imidazole. The following experimental workflows provide a robust framework for target identification, validation, and characterization.
Initial Target Discovery: Broad-Based Screening
The initial phase should focus on casting a wide net to identify potential protein interactors.
-
Affinity-Based Proteomics: This powerful technique involves immobilizing 1-(3-Trifluoromethylphenyl)imidazole on a solid support to create an affinity matrix. This matrix is then used to "fish" for interacting proteins from cell or tissue lysates. Bound proteins are subsequently eluted and identified by mass spectrometry.
-
In Vitro Pharmacological Screening: A broad panel of commercially available receptor binding and enzyme inhibition assays should be employed. This will provide initial hits and guide more focused follow-up studies. Key panels to include are those for G-protein coupled receptors (with a focus on serotonin and other monoamine receptors), ion channels, kinases, and proteases.
Target Validation and Mechanistic Studies
Once initial hits are identified, a rigorous validation process is crucial to confirm a direct and functionally relevant interaction.
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the interaction between 1-(3-Trifluoromethylphenyl)imidazole and a purified target protein.
-
Enzymatic Assays: For enzyme targets, detailed kinetic studies should be performed to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).
-
Cell-Based Functional Assays: Cellular assays are essential to confirm that the interaction observed in vitro translates to a functional effect in a biological context. For example, if a serotonin receptor is identified as a target, downstream signaling pathways (e.g., cAMP accumulation, calcium mobilization) should be monitored in cells expressing the receptor.
Visualization of Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for target identification and validation.
Caption: Workflow for the identification and validation of biological targets.
Summary and Future Directions
While the biological targets of 1-(3-Trifluoromethylphenyl)imidazole remain to be definitively elucidated, a rational approach based on the known pharmacology of its structural analogs provides a strong foundation for future research. The primary candidate targets include neuronal nitric oxide synthase and various serotonin receptor subtypes. A systematic investigation employing the experimental workflows outlined in this guide will be instrumental in mapping the molecular interactions of this intriguing compound.
The identification of the specific biological targets of 1-(3-Trifluoromethylphenyl)imidazole will not only advance our fundamental understanding of its pharmacological effects but also unlock its potential for the development of novel therapeutics for a range of disorders. Further exploration of the structure-activity relationships of other positional isomers and derivatives will undoubtedly contribute to the broader field of medicinal chemistry and the design of next-generation targeted therapies.
References
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Handy, R. L., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 119(2), 423–431. [Link]
-
Nichols, D. E., et al. (2015). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
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Di Giovanni, G., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Biochemical and biophysical research communications, 283(1), 183–188. [Link]
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In Vitro Screening of 1-(3-Trifluoromethylphenyl)imidazole: A Technical Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the in vitro screening of 1-(3-Trifluoromethylphenyl)imidazole (TRIM), a fluorinated heterocyclic compound. Drawing from established principles of drug discovery, this document offers a strategic, tiered approach to characterizing the compound's biological activity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3][4][5][6][7][8] The introduction of a trifluoromethylphenyl group to the imidazole core in TRIM suggests potential for unique pharmacological effects, including the inhibition of neuronal nitric oxide synthase, which has been linked to antidepressant and anxiolytic-like properties.[9][10] A systematic in vitro screening cascade is essential to elucidate the full therapeutic potential and identify potential liabilities of this molecule.[11][12][13][14]
The Strategic Imperative: A Tiered Screening Cascade
A tiered or cascaded approach to in vitro screening is a resource-efficient strategy to systematically evaluate a compound's biological profile.[11][12][13] This approach prioritizes broad, high-throughput assays in the initial phase to identify primary activities and potential red flags, followed by more complex and specific assays to confirm and elaborate on initial findings. Our proposed cascade for TRIM is designed to provide a comprehensive understanding of its bioactivity, selectivity, and potential for off-target effects.
Caption: A tiered in vitro screening cascade for TRIM.
Tier 1: Foundational Profiling
The initial tier focuses on establishing a baseline understanding of TRIM's interaction with biological systems.
General Cytotoxicity Assessment
Rationale: Before assessing specific activities, it is crucial to determine the concentration range at which TRIM exhibits general cellular toxicity. This context is vital for interpreting data from subsequent target-specific assays. The MTT assay, a colorimetric method, is a robust and widely used technique for this purpose.[15][16][17][18] It measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of representative human cell lines (e.g., HEK293 for kidney, HepG2 for liver, and a cancer cell line relevant to potential therapeutic applications) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[16]
-
Compound Treatment: Prepare a serial dilution of TRIM in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.01 µM to 100 µM. Replace the existing medium with the TRIM-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[15][17] During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of TRIM concentration to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Broad Target Panel Screening
Rationale: To identify potential primary targets and off-target activities, a broad target panel screen against a diverse set of receptors, kinases, and enzymes is invaluable. This provides a wide-angle view of the compound's bioactivity and potential for polypharmacology.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of molecular targets. The results are reported as a percentage of inhibition or activation.
Tier 2: Confirmation and Early Safety Assessment
Based on the findings from Tier 1, the second tier of screening aims to confirm initial hits and conduct preliminary safety-related profiling.
IC50/EC50 Determination for Primary Hits
Rationale: For any significant "hits" identified in the broad target panel screen (typically >50% inhibition or activation), a full dose-response curve is necessary to determine the potency of the interaction, expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[19][20][21]
Experimental Protocol: The specific assay protocol will depend on the nature of the identified target (e.g., enzyme inhibition, receptor binding). A generalized protocol for an enzyme inhibition assay is provided below.
-
Assay Setup: In a suitable buffer, combine the target enzyme and its substrate.
-
Compound Addition: Add varying concentrations of TRIM to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a predetermined period at an optimal temperature.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of TRIM concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19][22]
Early ADME-Tox Profiling
Rationale: Early assessment of a compound's potential for drug-drug interactions and cardiac liability is critical.[23] Cytochrome P450 (CYP) enzymes are key to drug metabolism, and their inhibition can lead to adverse drug reactions.[24] The hERG potassium channel is another critical off-target, as its inhibition can prolong the QT interval and lead to life-threatening cardiac arrhythmias.[25][26]
Experimental Protocol: Cytochrome P450 Inhibition Assay
-
System: Use human liver microsomes or recombinant CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[27]
-
Incubation: Incubate TRIM at various concentrations with the CYP enzyme system and a specific probe substrate for each isozyme.[28]
-
Metabolite Quantification: After a set incubation time, quantify the formation of the probe substrate's metabolite using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC50 of TRIM for each CYP isozyme by plotting the percentage of inhibition of metabolite formation against the log of TRIM concentration.[28]
Experimental Protocol: hERG Channel Assay
-
System: Utilize an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[25][29]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[30][31]
-
Compound Application: Perfuse the cells with increasing concentrations of TRIM.
-
Current Measurement: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current and determine the IC50 value.[30]
Tier 3: Delving into Mechanism and Function
The final tier of in vitro screening focuses on understanding the compound's mechanism of action and its effects in a more physiologically relevant cellular context.
Caption: A generalized signaling pathway for mechanistic studies.
Cellular Functional Assays
Rationale: To bridge the gap between molecular interactions and cellular responses, functional assays in relevant cell models are essential. The choice of assay will be dictated by the primary target identified in earlier tiers. For example, if TRIM is found to inhibit a specific kinase involved in cancer cell proliferation, a cell proliferation assay would be appropriate.
Mechanism of Action (MoA) Elucidation
Rationale: Understanding how a compound exerts its effects at a molecular level is crucial for further development. This may involve a variety of biochemical and cell-based assays. For instance, if TRIM is an enzyme inhibitor, studies to determine its mode of inhibition (e.g., competitive, non-competitive) would be conducted.
Data Interpretation and Decision Making
The collective data from this screening cascade will form a comprehensive profile of 1-(3-Trifluoromethylphenyl)imidazole.
Data Summary Table
| Assay | Endpoint | Result (e.g., IC50 in µM) |
| Cytotoxicity | ||
| HEK293 | IC50 | |
| HepG2 | IC50 | |
| Primary Target | ||
| Target X | IC50 | |
| ADME-Tox | ||
| CYP1A2 Inhibition | IC50 | |
| CYP2C9 Inhibition | IC50 | |
| CYP2D6 Inhibition | IC50 | |
| CYP3A4 Inhibition | IC50 | |
| hERG Inhibition | IC50 |
Decision Milestones:
-
Progression: A potent and selective compound with a clear cellular effect and a favorable early safety profile.
-
Optimization: A compound with good potency but lacking selectivity or having minor liabilities that could be addressed through medicinal chemistry efforts.
-
Termination: A compound with low potency, high cytotoxicity, or significant off-target liabilities (e.g., potent hERG inhibition).
This structured approach to the in vitro screening of 1-(3-Trifluoromethylphenyl)imidazole will enable a thorough and efficient evaluation, providing the critical data needed to make informed decisions in the drug discovery process.
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In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2020). MDPI. [Link]
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The Vanguard of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Imidazole-Based Compounds
Abstract
The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of therapeutic applications.[1][2] This enduring relevance stems from the unique physicochemical properties of the imidazole ring, which is capable of engaging in a variety of biological interactions, including hydrogen bonding, coordination with metal ions, and serving as a bioisostere for other functional groups.[3] This technical guide provides an in-depth exploration of the contemporary landscape of imidazole-based drug discovery, intended for researchers, medicinal chemists, and professionals in drug development. We will traverse the journey from rational drug design and diverse synthetic methodologies to robust biological evaluation, equipping the reader with both the foundational knowledge and practical insights required to innovate in this dynamic field.
The Imidazole Nucleus: A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, known as imidazole, is a recurring motif in a plethora of biologically active molecules.[4] Its presence in essential biomolecules like the amino acid histidine and purines underscores its fundamental role in biological systems.[1] The unique electronic and structural features of the imidazole ring allow it to interact with a wide array of enzymes and receptors, making it a "privileged scaffold" in drug design.[2][3] This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][5]
The versatility of the imidazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3] Furthermore, the imidazole nucleus is relatively stable and can be incorporated into more complex molecular architectures.
Table 1: Prominent Marketed Drugs Featuring the Imidazole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
| Ketoconazole | Antifungal | Inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes.[6][7] |
| Metronidazole | Antibacterial/Antiprotozoal | Induces DNA damage in anaerobic organisms. |
| Cimetidine | Anti-ulcer (H2 antagonist) | Blocks histamine H2 receptors in the stomach, reducing acid production. |
| Losartan | Antihypertensive | Angiotensin II receptor antagonist, leading to vasodilation. |
| Nilotinib | Anticancer (Kinase Inhibitor) | Inhibits the Bcr-Abl tyrosine kinase, crucial for the growth of certain cancer cells.[8] |
| Dacarbazine | Anticancer (Alkylating Agent) | An alkylating agent that causes DNA damage, leading to apoptosis. |
Rational Design and Synthetic Strategies for Novel Imidazole Derivatives
The discovery of novel imidazole-based compounds is a multi-faceted process that begins with the identification of a biological target and the rational design of molecules with the potential to modulate its activity. This is followed by the selection of an appropriate synthetic strategy to bring these molecular designs to fruition.
In Silico Approaches to Drug Design
Modern drug discovery heavily relies on computational methods to predict the interaction of small molecules with their biological targets.[9] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are instrumental in the design of novel imidazole derivatives.[9] These in silico methods help in prioritizing compounds for synthesis, thereby saving time and resources.
Caption: A generalized workflow for imidazole-based drug discovery.
Classical and Modern Synthetic Methodologies
A diverse array of synthetic methods is available for the construction of the imidazole ring, ranging from classical condensation reactions to modern, more efficient techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One of the most classical and versatile methods for imidazole synthesis is the Debus-Radziszewski reaction.[10] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10][11]
Experimental Protocol: General Procedure for the Debus-Radziszewski Synthesis [12]
-
Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), the aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, 2-10 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or ethanol. In some cases, a catalyst like silica tungstic acid may be used to improve yields.[12]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. Alternatively, microwave irradiation can be employed to significantly reduce reaction times and improve yields.[12][13]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
The Van Leusen imidazole synthesis is a powerful method for the preparation of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[14][15] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.[14]
Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis [15][16]
-
Imine Formation (in situ): To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., THF, methanol), add the primary amine (1 equivalent). Stir the mixture at room temperature for approximately 30 minutes to allow for imine formation.
-
Addition of TosMIC: Cool the reaction mixture and add TosMIC (1 equivalent) and a base (e.g., potassium carbonate, 2 equivalents).
-
Cycloaddition and Aromatization: Allow the reaction to proceed at room temperature or with gentle heating. The reaction involves a [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring.[15]
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[13][17] For imidazole synthesis, microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner products.[18][19]
Experimental Protocol: Microwave-Assisted Synthesis of Trisubstituted Imidazoles [12]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess).
-
Solvent-Free Conditions: The reaction can often be performed under solvent-free ("neat") conditions, which is environmentally advantageous.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power and for a short duration (typically a few minutes).
-
Purification: After cooling, the product is purified by standard methods such as recrystallization.
Purification and Characterization of Novel Imidazole Compounds
Following synthesis, the newly formed imidazole derivatives must be rigorously purified and their structures unequivocally confirmed.
-
Purification: Common purification techniques include recrystallization, column chromatography (silica gel), and preparative thin-layer chromatography (TLC).
-
Characterization: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
Elemental Analysis: Confirms the elemental composition of the compound.
-
Biological Evaluation: From In Vitro Screening to Mechanistic Studies
The biological activity of novel imidazole compounds is assessed through a series of in vitro and, subsequently, in vivo assays.
Anticancer Activity
Many imidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[5][18][20]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[21][22]
Experimental Protocol: MTT Assay for Cytotoxicity [23]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole compounds and incubate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
A significant number of imidazole-based anticancer drugs function as kinase inhibitors.[8][24][25] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[26] Imidazole derivatives can be designed to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.[25]
Caption: Mechanism of action of imidazole-based kinase inhibitors.
Antimicrobial Activity
Imidazole derivatives are well-established as potent antimicrobial agents, particularly as antifungals.[3][27]
Imidazole antifungal drugs, such as ketoconazole, primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[6][7][28] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[2]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][29] The broth microdilution method is a common technique for determining the MIC.[30]
Experimental Protocol: Broth Microdilution for MIC Determination [29]
-
Serial Dilutions: Prepare a series of twofold dilutions of the imidazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with the power of computational drug design, promises to accelerate the identification of new imidazole-based drug candidates. Future research will likely focus on the development of more selective and potent inhibitors for specific biological targets, as well as the exploration of novel therapeutic applications for this versatile heterocyclic system. The integration of green chemistry principles into synthetic protocols will also be a key consideration in the sustainable development of new imidazole-based medicines.
References
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Structure-activity relationship of trifluoromethylphenyl imidazoles
An In-Depth Technical Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Imidazoles
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the trifluoromethylphenyl imidazole scaffold, a privileged structure in modern medicinal chemistry. We will dissect the critical roles of the imidazole core, the trifluoromethylphenyl moiety, and peripheral substituents in modulating biological activity across various therapeutic targets. This document moves beyond a mere recitation of data to explain the causal reasoning behind synthetic modifications and their impact on potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols, quantitative data summaries, and logical diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents based on this versatile chemical framework.
Introduction: A Scaffold of Significance
The convergence of two powerful pharmacophoric elements—the imidazole ring and the trifluoromethyl group—has given rise to a class of compounds with remarkable therapeutic potential. Understanding the interplay between these components is fundamental to leveraging their full potential in drug design.
The Imidazole Scaffold: A Versatile Core
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone in medicinal chemistry.[1][2] It serves as a bioisostere for other chemical groups and can engage in crucial binding interactions with a wide array of biological targets, including enzymes and receptors.[1][2] This versatility has led to the development of numerous imidazole-containing drugs with applications ranging from antifungal to anticancer therapies.[3][4][5]
The Trifluoromethyl Group: A Tool for Optimization
The incorporation of a trifluoromethyl (-CF3) group is a key strategy in modern drug design used to enhance a molecule's therapeutic profile.[6][7] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's physicochemical properties.[7][8] Key benefits of trifluoromethylation include:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[8]
-
Enhanced Binding Affinity: The lipophilicity of the -CF3 group can promote hydrophobic interactions within a target's binding pocket.[8]
-
Modulation of pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, optimizing ionization at physiological pH.[6]
-
Improved Membrane Permeability: By increasing lipophilicity, the -CF3 group can facilitate passage across cellular membranes.[3][8]
Trifluoromethylphenyl Imidazoles: A Privileged Combination
The combination of these two moieties creates the trifluoromethylphenyl imidazole scaffold. This framework has been successfully exploited to develop potent inhibitors for various biological targets, demonstrating broad therapeutic applicability. Notable areas of investigation include anti-inflammatory agents targeting p38 MAP kinase, novel anticancer compounds, and next-generation antifungal agents.[3][5][9] This guide will explore the specific SAR within these key areas.
Core Pharmacophore and General SAR Principles
The biological activity of trifluoromethylphenyl imidazoles is dictated by the spatial arrangement and electronic properties of three key components: the imidazole core, the trifluoromethylphenyl ring, and various substituents at other positions.
Caption: Key pharmacophoric elements of the trifluoromethylphenyl imidazole scaffold.
SAR in Specific Therapeutic Areas
The true power of SAR analysis is revealed when applied to specific biological targets. The following sections detail how structural modifications influence activity in key disease areas.
Anti-inflammatory Activity: Targeting p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Consequently, it is a major target for anti-inflammatory drug discovery. Trisubstituted imidazoles, particularly the pyridinyl imidazole class, are well-established p38 MAP kinase inhibitors.[9][10]
Key SAR Insights for p38 Inhibition:
-
Imidazole Core: The nitrogen atoms of the imidazole ring are crucial for binding. One nitrogen typically coordinates with the hinge region of the kinase's ATP-binding pocket.
-
Phenyl Group Substitution: The position of the trifluoromethyl group on the phenyl ring is critical. A para or meta substitution is often favored for optimal interaction with hydrophobic pockets in the enzyme.[6]
-
Substituents on the Imidazole Ring:
-
A 4-fluorophenyl group is a common feature in potent p38 inhibitors, where it occupies a hydrophobic pocket.[11]
-
Adding cyano- or carboxamide-substituted phenyl groups at other positions on the imidazole core can significantly increase inhibitory activity.[11]
-
In a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, compound AA6 showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.[9] This highlights the importance of the amide linkage and the specific nature of the N-substituent in achieving high potency.
-
| Compound | Key Structural Feature | p38 Kinase IC50 (nM) | Reference |
| Adezmapimod (SB203580) | Pyridinyl Imidazole Standard | 222.44 ± 5.98 | [9] |
| Compound AA6 | N-substituted [4-(CF3)-1H-imidazol-1-yl] amide | 403.57 ± 6.35 | [9] |
| Compound 12 | CN-substituted benzyl moiety | 27.6 | [11] |
| Compound 13 | CONH2-substituted benzyl moiety | 28 | [11] |
Anticancer Activity
Trifluoromethylphenyl imidazoles have demonstrated promising anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, such as RAF kinases.[3]
Key SAR Insights for Anticancer Activity:
-
RAF Kinase Inhibition: The imidazole scaffold can serve as a template for designing RAF kinase inhibitors, with the trifluoromethylphenyl group often enhancing potency.[3]
-
Cytotoxicity: Many derivatives exhibit broad cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.[4][12]
-
Substitution Pattern: The antiproliferative activity is highly sensitive to the substitution pattern on both the phenyl and imidazole rings. For example, in a series of isoxazole-based molecules, the introduction of a -CF3 group increased the activity against MCF-7 cells by nearly eight-fold compared to the non-fluorinated analogue.[13] While not an imidazole, this study underscores the powerful effect of the -CF3 group in enhancing anticancer potency.[13]
Antifungal Activity
A primary mechanism for antifungal azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]
Key SAR Insights for Antifungal Activity:
-
Imidazole N-Substitution: The nature of the substituent on the imidazole nitrogen is critical. Bulky, lipophilic groups, such as benzyl or n-butyl groups, often lead to high antifungal activity.[5]
-
Aromatic Rings: The presence of two or three aromatic rings is a common feature of potent azole antifungals. At least one of these rings typically bears a halogen or another non-polar group to enhance binding.[14]
-
Trifluoromethylphenyl Moiety: The trifluoromethylphenyl group serves as a key pharmacophore that determines antimicrobial activity in certain classes of imidazole derivatives, such as thiosemicarbazides.[15] Studies have shown that imidazole derivatives with this group display strong activity against various fungal species.[5]
| Compound ID | Key Structural Feature | Antifungal Activity (vs. S. cerevisiae) | Reference |
| Compound 2 | Benzyl substituent on Imidazole | High (IC50 = 95 ± 7.07 µM) | [5] |
| Compound 3 | n-Butyl substituent on Imidazole | High (IC50 = 220 ± 14.14 µM) | [5] |
| Compound 5 | OMeC6H4 substituent on Imidazole | Moderate | [5] |
Experimental Design and Methodologies for SAR Studies
A robust SAR study relies on a systematic and iterative process of synthesis, biological evaluation, and computational analysis.
Caption: Iterative workflow for a typical structure-activity relationship study.
Synthesis Protocol: Debus-Radziszewski Imidazole Synthesis
This classic method is a highly efficient one-pot reaction for synthesizing substituted imidazoles.[16]
-
Reactant Preparation: Equimolar amounts of a substituted benzil (containing the trifluoromethylphenyl group), a substituted aldehyde, and ammonium acetate are prepared.
-
Solvent: The reactants are dissolved in a suitable solvent, typically glacial acetic acid.
-
Reaction: The mixture is refluxed for 1-2 hours. Microwave-assisted synthesis can dramatically reduce reaction times to just a few minutes.[16]
-
Workup: The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation: The precipitated solid is filtered, washed thoroughly with water to remove excess acid, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tri-substituted imidazole derivative.
In Vitro Assay Protocol: p38 MAP Kinase Inhibition Assay
This protocol outlines a non-radioactive immunosorbent assay to determine the inhibitory activity of test compounds.
-
Plate Coating: A 96-well plate is coated with a substrate for p38 MAP kinase (e.g., a specific peptide or protein) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Kinase Reaction:
-
Recombinant p38 MAP kinase enzyme is added to each well.
-
Serial dilutions of the trifluoromethylphenyl imidazole test compounds (and a positive control like Adezmapimod) are added to the wells.[9]
-
The kinase reaction is initiated by adding an ATP solution. The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and the plate is washed.
-
A primary antibody that specifically recognizes the phosphorylated substrate is added and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
-
Signal Generation: A substrate for the reporter enzyme (e.g., TMB for HRP) is added, and the colorimetric or fluorometric signal is measured using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
In Silico Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions.[9][16]
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., p38 MAP kinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the trifluoromethylphenyl imidazole derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Binding Site Definition: Identify the active site or binding pocket of the protein, typically where the co-crystallized ligand or natural substrate binds.
-
Docking Simulation: Use docking software (e.g., AutoDock, PyRx) to dock the prepared ligand into the defined binding site of the protein. The software will generate multiple possible binding poses.[16]
-
Pose Analysis and Scoring: Analyze the generated poses. The best pose is typically selected based on a scoring function that estimates the binding free energy. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues to rationalize the SAR data.
Future Perspectives and Conclusion
The trifluoromethylphenyl imidazole scaffold remains a highly fertile ground for drug discovery. The deep understanding of its SAR, particularly in the context of p38 MAP kinase inhibition, provides a clear roadmap for developing potent anti-inflammatory agents. Further exploration of substitutions on the imidazole core is likely to yield compounds with improved selectivity and pharmacokinetic profiles.
The demonstrated anticancer and antifungal activities suggest that this scaffold can be further optimized for these indications. Future work should focus on elucidating specific mechanisms of action and leveraging computational tools to design derivatives with enhanced target specificity and reduced off-target effects. The strategic placement of the trifluoromethyl group will continue to be a critical design element for enhancing metabolic stability and potency. By integrating the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical class.
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Synthesis Protocol for 1-(3-Trifluoromethylphenyl)imidazole: A Comprehensive Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-Trifluoromethylphenyl)imidazole, a key building block in medicinal chemistry and materials science. The presented methodology is based on a modified Ullmann condensation, a copper-catalyzed N-arylation reaction, which offers a robust and efficient route for C-N bond formation. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of procedural choices, safety protocols, and reaction mechanisms to ensure reliable and reproducible results.
Introduction: The Significance of N-Aryl Imidazoles
N-aryl imidazoles are a class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to their incorporation in numerous pharmacologically active agents. The target molecule, 1-(3-trifluoromethylphenyl)imidazole, is of particular interest due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity.
Traditionally, the synthesis of N-aryl imidazoles has been approached through methods like nucleophilic aromatic substitution or the classical Ullmann condensation.[1] While effective, these methods often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper.[1] Modern advancements, particularly the development of ligand-accelerated copper-catalyzed cross-coupling reactions, have provided milder and more versatile alternatives.[2][3][4][5] These methods often display greater functional group tolerance and proceed with higher efficiency than palladium-catalyzed systems like the Buchwald-Hartwig amination for this class of heterocycles.[5][6]
This application note details a reliable protocol for the synthesis of 1-(3-trifluoromethylphenyl)imidazole via a copper(I)-catalyzed N-arylation of imidazole with 1-bromo-3-(trifluoromethyl)benzene.
Reaction Scheme
Figure 1: Copper-catalyzed N-arylation of imidazole with 1-bromo-3-(trifluoromethyl)benzene.
Materials and Methods
Reagents and Materials
Accurate quantification and quality of reagents are paramount for the success and reproducibility of this synthesis.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| Imidazole | 288-32-4 | 68.08 | 0.817 g | 12.0 | Reagent grade, >99% |
| 1-Bromo-3-(trifluoromethyl)benzene | 401-78-5 | 225.01 | 2.25 g (1.49 mL) | 10.0 | Reagent grade, >98%[7] |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.480 g | 12.0 | 60% dispersion in mineral oil[8] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.095 g | 0.5 | >98% purity |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | Anhydrous, <50 ppm water |
| Hexanes | 110-54-3 | - | ~30 mL | - | Anhydrous, for washing NaH |
| Saturated aq. NH4Cl | - | - | ~50 mL | - | For quenching |
| Ethyl Acetate | 141-78-6 | - | ~200 mL | - | For extraction |
| Brine | - | - | ~50 mL | - | For washing |
| Magnesium Sulfate (MgSO4) | 7487-88-9 | - | As needed | - | Anhydrous, for drying |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon gas inlet
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol requires strict adherence to anhydrous and inert atmosphere conditions, as sodium hydride reacts violently with water.[9][10]
Preparation of Sodium Imidazolide
-
Inert Atmosphere Setup : Assemble the 250 mL three-neck flask with the condenser and a gas inlet. Flame-dry the entire apparatus under a high vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Sodium Hydride Preparation : In the flask, weigh 0.480 g of the 60% NaH dispersion. Causality: The mineral oil protects the NaH from reacting with air and moisture; it must be removed to ensure reactivity.[8]
-
Washing : Under the inert atmosphere, add ~15 mL of anhydrous hexanes via cannula or syringe. Stir the suspension for 5 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil using a cannula. Repeat this washing step one more time.
-
Solvent Addition : Add 25 mL of anhydrous DMF to the washed NaH in the flask.
-
Imidazole Addition : Dissolve 0.817 g of imidazole in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Causality: The dropwise addition at low temperature safely controls the exothermic reaction and the evolution of hydrogen gas as the acidic N-H proton of imidazole is removed by the strong base (NaH).[11]
-
Formation of Sodium Imidazolide : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of gas should cease, indicating the complete formation of the sodium imidazolide salt.
Copper-Catalyzed Cross-Coupling Reaction
-
Catalyst and Substrate Addition : To the flask containing the sodium imidazolide suspension, add 0.095 g of Copper(I) Iodide (CuI), followed by 2.25 g (1.49 mL) of 1-bromo-3-(trifluoromethyl)benzene via syringe.
-
Reaction Heating : Heat the reaction mixture to 110-120 °C using a heating mantle. Causality: Ullmann-type coupling reactions typically require elevated temperatures to facilitate the oxidative addition of the aryl halide to the copper center and subsequent reductive elimination.[1]
-
Monitoring : Maintain the temperature and vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
Workup and Purification
-
Quenching : After cooling the reaction to room temperature, cautiously quench the mixture by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Causality: This step neutralizes any remaining reactive base and protonates the species in the mixture.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes the DMF solvent and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Safety and Hazard Mitigation
Adherence to safety protocols is non-negotiable. This reaction involves several hazardous materials.
-
Sodium Hydride (NaH) : A highly flammable and water-reactive solid.[9] It liberates flammable hydrogen gas upon contact with water or protic solvents, which can ignite spontaneously.[8][12] All handling must be done under an inert atmosphere (glove box or Schlenk line).[8][10] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[8] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water or CO2 extinguishers .[12][13]
-
1-Bromo-3-(trifluoromethyl)benzene : A flammable liquid and an irritant.[7] It can cause skin and serious eye irritation.[14][15] Handle in a well-ventilated fume hood and wear appropriate PPE. Avoid sources of ignition.[7]
-
N,N-Dimethylformamide (DMF) : A combustible liquid that is a suspected teratogen. Handle with care in a fume hood, avoiding inhalation and skin contact.
Experimental Workflow Diagram
// Nodes A [label="1. Setup & Inerting\nFlame-dry 3-neck flask under vacuum.\nBackfill with Argon/Nitrogen."]; B [label="2. NaH Preparation\nWeigh 60% NaH dispersion.\nWash twice with anhydrous hexanes."]; C [label="3. Imidazolide Formation\nAdd anhydrous DMF.\nAdd Imidazole solution dropwise at 0°C.\nStir at RT for 1 hr."]; D [label="4. Coupling Reaction\nAdd CuI catalyst.\nAdd 1-bromo-3-(trifluoromethyl)benzene."]; E [label="5. Heating & Monitoring\nHeat to 110-120°C for 12-24h.\nMonitor reaction by TLC/GC-MS."]; F [label="6. Workup: Quenching\nCool to RT.\nSlowly add sat. aq. NH4Cl."]; G [label="7. Workup: Extraction\nExtract with Ethyl Acetate (3x)."]; H [label="8. Workup: Washing & Drying\nWash with H2O and Brine.\nDry organic layer with MgSO4."]; I [label="9. Purification\nConcentrate via rotary evaporation.\nPurify by flash column chromatography."]; J [label="10. Final Product\n1-(3-Trifluoromethylphenyl)imidazole"];
// Edges A -> B [label="Maintain inert atm."]; B -> C [label="Anhydrous conditions"]; C -> D [label="Complete deprotonation"]; D -> E [label="Assemble reflux setup"]; E -> F [label="Reaction completion"]; F -> G; G -> H; H -> I; I -> J; } END_DOT Caption: Experimental workflow from setup to final product purification.
Mechanism of the Ullmann Condensation
The copper-catalyzed N-arylation of imidazoles, a type of Ullmann condensation, is a powerful C-N bond-forming reaction.[1] While the precise mechanism can vary with different ligands and conditions, a generally accepted catalytic cycle is proposed.
-
Formation of Copper(I) Imidazolide : The pre-formed sodium imidazolide undergoes salt metathesis with the copper(I) iodide catalyst to generate a more reactive copper(I) imidazolide species.
-
Oxidative Addition : The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate, [Ar-Cu(III)-Imidazolyl(X)].
-
Reductive Elimination : This high-energy Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond in the product molecule, 1-(3-trifluoromethylphenyl)imidazole, and regenerating a Cu(I) species which can re-enter the catalytic cycle.
The use of ligands, though omitted in this base-driven protocol for simplicity, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[2][4]
References
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]
-
PubChem. Compound Summary for CID 9809, 1-Bromo-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Zheng, N. et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(17), 6970-6973. [Link]
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
- Google Patents. (2012). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2012). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
-
Angene Chemical. (2023). Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (2022). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling.... [Link]
-
ResearchGate. (2021). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
- Google Patents. (2021). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
chemeurope.com. Ullmann condensation. [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis and Evaluation of Novel Triphenyl Imidazole Derivatives Through In silico Studies. [Link]
-
Slideshare. (2019). Synthesis of triphenyl imidazole. [Link]
-
ResearchGate. (2021). Synthesis of triphenyl imidazole-containing polyimides. [Link]
-
Semantic Scholar. (2022). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
PubChem. Compound Summary for CID 519964, 1-Bromo-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
The Journal of Organic Chemistry. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. [Link]
-
Molecules. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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Application Note: A Technical Guide to 1-(2-Trifluoromethylphenyl)imidazole (TRIM) as a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
Introduction
Nitric oxide (NO) is a pleiotropic gaseous signaling molecule integral to a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Its synthesis is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2] While all isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their regulation, localization, and the physiological impact of their NO production differ significantly.
Neuronal NOS, a calcium/calmodulin-dependent enzyme, is predominantly expressed in the central and peripheral nervous systems.[1][3] It plays a critical role in synaptic plasticity, learning, and memory.[3] Dysregulation of nNOS activity and excessive NO production are implicated in the pathophysiology of various neurodegenerative disorders, stroke, and neuropathic pain, making selective nNOS inhibition a compelling therapeutic strategy.[4]
This guide provides a detailed overview and experimental protocols for the use of 1-(2-Trifluoromethylphenyl)imidazole (TRIM), a well-characterized and potent inhibitor of neuronal nitric oxide synthase.[5][6] TRIM exhibits valuable selectivity, showing potent inhibition of nNOS and iNOS with significantly weaker activity against eNOS, thereby minimizing cardiovascular side effects associated with non-selective NOS inhibition.[5][7][8]
Note on Isomer Specificity: The vast majority of published research refers to the ortho isomer, 1-(2-Trifluoromethylphenyl)imidazole , as TRIM. This document focuses exclusively on this well-validated compound (CAS 25371-96-4). The meta isomer, 1-(3-Trifluoromethylphenyl)imidazole, is a distinct chemical entity with a different pharmacological profile.
Mechanism of Action and Selectivity Profile
The efficacy of a pharmacological tool is defined by its mechanism and specificity. TRIM's utility in research stems from its well-defined mode of action and isoform selectivity profile.
Molecular Mechanism of Inhibition
TRIM functions as a competitive inhibitor of nNOS.[5][8][9] Kinetic studies have demonstrated that TRIM competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[5][8] Furthermore, its inhibitory potency is significantly influenced by the concentration of the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4). The inhibitory activity of TRIM is greatly enhanced in the absence of BH4, suggesting that TRIM interferes with the binding of both L-arginine and BH4 to their respective sites on the nNOS enzyme.[10] The calculated inhibition constant (Ki) for TRIM against mouse cerebellar nNOS is approximately 21.7 µM.[5][8][9]
Below is a diagram illustrating the canonical nNOS signaling pathway and the point of intervention by TRIM.
Caption: Standard experimental workflows for evaluating TRIM activity.
Protocol 3.1: In Vitro nNOS Enzymatic Activity Assay (Radiometric)
This protocol measures the conversion of L-[³H]arginine to L-[³H]citrulline and is a gold standard for quantifying NOS activity.
Principle: nNOS converts L-arginine to L-citrulline. By using radiolabeled L-arginine, the amount of product formed can be quantified after separating it from the unreacted substrate using cation-exchange resin.
Materials:
-
Purified recombinant nNOS enzyme
-
TRIM stock solution (20 mM in DMSO)
-
L-[³H]arginine
-
Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl₂, 0.2 mM CaCl₂
-
Cofactor Solution: 10 mM NADPH, 100 µM BH4, 30 µg/mL Calmodulin
-
Stop Buffer: 100 mM HEPES, pH 5.5, 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer
-
96-well microplates and scintillation vials
Procedure:
-
Prepare Reagents: Thaw all enzymes and cofactors on ice. Prepare serial dilutions of TRIM in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Reaction Setup: In a 96-well plate, add the following in order (for a 50 µL final volume):
-
25 µL of Assay Buffer (or Assay Buffer containing TRIM at 2x final concentration).
-
5 µL of Cofactor Solution.
-
10 µL of purified nNOS enzyme (diluted in Assay Buffer).
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of L-[³H]arginine solution (final concentration ~10-20 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C. Ensure the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold Stop Buffer.
-
Product Separation: Transfer the entire reaction volume to a column containing 1 mL of equilibrated Dowex resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Quantification: Collect the eluate into a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Controls:
-
Negative Control: Reaction without enzyme to determine background counts.
-
Positive Control (Uninhibited): Reaction with vehicle (DMSO) instead of TRIM.
-
Known Inhibitor: Use a well-characterized nNOS inhibitor like L-NAME as a reference control.
-
Data Analysis: Calculate the percent inhibition for each TRIM concentration relative to the positive control. Plot percent inhibition versus log[TRIM] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cell-Based nNOS Inhibition Assay (Griess Assay)
This assay measures nNOS activity in a more physiologically relevant context, providing insights into cell permeability and intracellular target engagement. [11] Principle: In cells overexpressing nNOS, enzyme activity can be triggered by a calcium ionophore. The NO produced is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The nitrite concentration, which is proportional to nNOS activity, is measured colorimetrically using the Griess reagent. [11] Materials:
-
HEK293T cells stably transfected with an nNOS expression vector (293T/nNOS). [11]* Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Medium: Phenol red-free DMEM or HBSS.
-
TRIM stock solution (20 mM in DMSO).
-
Calcium Ionophore (e.g., A23187 or Ionomycin) stock solution.
-
Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite (NaNO₂) standard for calibration curve.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed 293T/nNOS cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay.
-
Inhibitor Treatment: The next day, wash the cells once with Assay Medium. Add fresh Assay Medium containing serial dilutions of TRIM (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for drug uptake.
-
nNOS Stimulation: Activate nNOS by adding the calcium ionophore to each well (e.g., final concentration of 1-5 µM A23187).
-
NO Production: Incubate for an additional 1-2 hours at 37°C.
-
Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well for nitrite measurement.
-
Griess Reaction:
-
In a separate 96-well plate, add your collected samples and the sodium nitrite standards.
-
Add the Griess reagents according to the manufacturer's instructions (typically a sequential addition of sulfanilamide and NED solutions).
-
Allow the color to develop for 10-15 minutes at room temperature.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Use the sodium nitrite standard curve to calculate the nitrite concentration in each sample. Calculate the percent inhibition for each TRIM concentration and determine the IC50 value as described in Protocol 3.1.
Protocol 3.3: Guidelines for In Vivo Administration
TRIM has been successfully used in rodent models to investigate the role of nNOS in various physiological processes.
Vehicle: The choice of vehicle is critical. TRIM is poorly water-soluble. A common approach is to dissolve it in a small amount of DMSO and then dilute it with saline or a cyclodextrin-based vehicle. For example, a vehicle of 5% DMSO, 5% Tween 80, and 90% saline can be used. Always perform a pilot study to ensure the final formulation is well-tolerated.
Administration Route and Dosing:
-
Route: Intraperitoneal (i.p.) injection is a commonly used route. [5]* Dose Range: Effective doses in mice have been reported in the range of 10-50 mg/kg. [5][12] * Antinociception: An ED50 of 20 mg/kg (i.p.) was reported for antinociceptive effects in mice. [5] * Behavioral Studies: Doses of 30 mg/kg have been shown to produce antidepressant-like effects. [13]* Controls: A vehicle-only control group is essential to ensure that the observed effects are due to TRIM and not the administration vehicle.
Experimental Design Considerations:
-
Pharmacokinetics: The timing of administration relative to the experimental endpoint should be determined based on the pharmacokinetic profile of TRIM, if available, or through pilot time-course studies.
-
Dose-Response: Always establish a dose-response relationship to confirm the pharmacological effect.
-
Target Engagement: If possible, confirm nNOS inhibition in the target tissue (e.g., brain) ex vivo by measuring NOS activity or downstream markers.
Troubleshooting and Interpretation
-
Variability in IC50: IC50 values can vary based on enzyme source (species, purity), substrate concentration, and specific assay conditions. Always report these details with your results.
-
Off-Target Effects: While TRIM is selective for nNOS/iNOS over eNOS, no inhibitor is perfectly specific. At high concentrations, off-target effects are possible. It is crucial to use the lowest effective concentration and, where possible, validate findings with a structurally distinct nNOS inhibitor.
-
nNOS-Independent Mechanisms: Some studies have suggested that the anticonvulsant effects of TRIM may involve mechanisms independent of direct nNOS inhibition. [14]Researchers should consider this possibility when interpreting results, especially in complex in vivo models.
Conclusion
1-(2-Trifluoromethylphenyl)imidazole (TRIM) is a potent and valuable pharmacological tool for investigating the role of neuronal nitric oxide synthase. Its competitive mechanism of action and favorable selectivity profile against eNOS make it suitable for a wide range of in vitro, cell-based, and in vivo applications. By following the detailed protocols and practical guidelines presented in this document, researchers can confidently and effectively utilize TRIM to advance our understanding of nNOS in health and disease.
References
-
Handy, R. L., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 119(3), 423–430. [Link]
-
Zhou, L., & Zhu, D. Y. (2009). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Nitric Oxide, 20(4), 223–230. [Link]
-
ResearchGate. (n.d.). Nitric oxide signaling pathway. Figure shows different steps in the NO... Retrieved from [Link]
-
Handy, R. L., et al. (1997). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). Life Sciences, 60(25), PL389–PL394. [Link]
-
Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]
-
AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. Retrieved from [Link]
-
Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 12(1), 119–125. [Link]
-
Oja, J. K., et al. (2008). Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. Journal of Pharmacology and Experimental Therapeutics, 325(1), 251–257. [Link]
-
Handy, R. L., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 119(3), 423–430. [Link]
-
Mutlu, O., et al. (2011). Effects of Nitric Oxide Synthase Inhibitors 1-(2-trifluoromethylphenyl)-imidazole (TRIM) and 7-nitroindazole (7-NI) on Learning and Memory in Mice. Pharmacology, 88(3-4), 196–204. [Link]
-
Ji, H., et al. (2009). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 52(24), 7799–7817. [Link]
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Application Note: Characterizing Novel Kinase Inhibitors Using the 1-(3-Trifluoromethylphenyl)imidazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery. This guide provides a detailed framework for utilizing the 1-(3-Trifluoromethylphenyl)imidazole chemical scaffold as a starting point for kinase inhibitor development. We present comprehensive protocols for characterizing the potency and selectivity of compounds derived from this scaffold, using both in vitro enzymatic assays and cell-based approaches. Methodologies for IC50 determination, cellular target engagement, and kinome-wide selectivity profiling are detailed, providing researchers with a robust strategy for advancing preliminary hits toward lead compounds.
Introduction: The Phenyl-Imidazole Scaffold in Kinase Inhibition
The phenyl-imidazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Its utility stems from the ability of the imidazole nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many Type I inhibitors. The phenyl ring provides a vector for chemical modification, allowing chemists to explore interactions with other regions of the active site to enhance potency and selectivity.
The specific derivative, 1-(3-Trifluoromethylphenyl)imidazole, incorporates an electron-withdrawing trifluoromethyl (CF3) group. This modification can significantly alter the physicochemical properties of the molecule, potentially improving metabolic stability, membrane permeability, and binding affinity. This scaffold serves as an excellent starting point for fragment-based or structure-guided drug design campaigns targeting a variety of kinases. For example, similar structures are found in inhibitors of key oncology targets like BRAF and p38 MAP kinase.[1][2]
Foundational Principles of Kinase Inhibition Assays
Characterizing a novel inhibitor requires a multi-faceted approach, typically progressing from simple biochemical assays to more complex cellular models.
-
In Vitro Enzymatic Assays: These assays use purified recombinant kinase, a substrate (peptide or protein), and ATP in a buffered solution.[3] They directly measure the ability of a compound to inhibit the enzymatic activity of the kinase. The primary output is the IC50 value , the concentration of inhibitor required to reduce kinase activity by 50%.
-
The Critical Role of ATP Concentration: Most kinase inhibitors are ATP-competitive.[4] Therefore, the measured IC50 value is highly dependent on the ATP concentration in the assay. Performing assays at the ATP Kₘ (the concentration of ATP at which the reaction rate is half-maximal) allows for a standardized comparison of inhibitor potencies and a closer approximation of the inhibitor's binding affinity (Ki).[5] However, testing at physiological ATP concentrations (typically 1-5 mM) provides a better forecast of how the inhibitor might perform in a cellular environment where it must compete with high levels of endogenous ATP.[4][5]
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[6] This provides more physiologically relevant data, as it accounts for factors like cell permeability, target engagement, and competition with intracellular ATP.[7] Common methods include measuring the phosphorylation of a downstream substrate via Western Blot or specialized ELISA-based techniques.[8][9]
Application Protocol 1: In Vitro IC50 Determination using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10][11] The amount of ADP is directly proportional to kinase activity, and the luminescent signal provides a wide dynamic range suitable for inhibitor screening.[12][13]
Workflow Overview
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format and uses a hypothetical target, p38α MAPK, a kinase often targeted by phenyl-imidazole scaffolds.[2][14]
Materials:
-
Recombinant human p38α kinase
-
p38α substrate peptide (e.g., ATF2-based)
-
1-(3-Trifluoromethylphenyl)imidazole derivative (Compound X)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)[16]
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock of Compound X and Staurosporine in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series of each compound in DMSO. The final well will be a DMSO-only vehicle control.
-
-
Assay Plate Setup:
-
Using an acoustic dispenser or manual pipette, transfer 2.5 µL of each compound dilution (and DMSO control) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare the Kinase/Substrate/ATP reaction mix in Kinase Assay Buffer. The final concentrations in the 10 µL reaction should be:
-
Add 2.5 µL of p38α kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.[19]
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (as per manufacturer's protocol): [11][20]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the average signal from DMSO control wells as 100% activity and the signal from a high-concentration potent inhibitor (or no-enzyme control) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: IC50 Determination
The results of the in vitro assay should be summarized in a clear format.
| Compound | Target Kinase | ATP Conc. | IC50 (nM) |
| Compound X | p38α | 10 µM (Kₘ) | 85 |
| Compound X | p38α | 1 mM (Physiological) | 1,250 |
| Staurosporine (Control) | p38α | 10 µM (Kₘ) | 15 |
Table 1: Example IC50 data for a hypothetical inhibitor (Compound X). The shift in IC50 at a higher ATP concentration is characteristic of an ATP-competitive mechanism of action.
Application Protocol 2: Cell-Based Target Engagement
To confirm that an inhibitor can enter cells and engage its target, a cell-based assay is essential.[21] A common method is to measure the phosphorylation of a direct downstream substrate of the target kinase. For p38α, a key substrate is MAPK-activated protein kinase 2 (MK2). Inhibition of p38α will lead to a decrease in phosphorylated MK2 (p-MK2).
Signaling Pathway Context
// Nodes Stimulus [label="Pro-inflammatory Stimulus\n(e.g., LPS, UV)", fillcolor="#EA4335"]; MKK3_6 [label="MKK3/6"]; p38 [label="p38 MAPK"]; MK2 [label="MK2"]; p_MK2 [label="p-MK2\n(Active)"]; Downstream [label="Downstream Cellular Response\n(e.g., Cytokine Production)"]; Inhibitor [label="Compound X\n(1-(3-Trifluoromethylphenyl)imidazole derivative)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stimulus -> MKK3_6 [label="Activates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> MK2 [label="Phosphorylates"]; MK2 -> p_MK2; p_MK2 -> Downstream; Inhibitor -> p38 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dotedot Figure 2: Simplified p38 MAPK signaling pathway.
Detailed Step-by-Step Protocol (Western Blot)
Materials:
-
HeLa or THP-1 cells
-
Lipopolysaccharide (LPS) or Anisomycin (to stimulate the p38 pathway)
-
Compound X
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells with a p38 activator like Anisomycin (10 µg/mL) or LPS (1 µg/mL) for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-MK2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe for total-MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading and that the inhibitor does not affect total protein levels.
-
Quantify band intensities. The ratio of p-MK2 to total-MK2 indicates the level of p38 pathway activity. A dose-dependent decrease in this ratio demonstrates cellular target engagement.
-
Selectivity Profiling: A Critical Step
A successful kinase inhibitor must be selective to minimize off-target effects.[22] Profiling an inhibitor against a broad panel of kinases is a critical step in drug development.[23][24] This is typically done by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases.[25] The data are often presented as percent inhibition at one or two fixed compound concentrations.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Family | % Inhibition @ 1 µM Compound X |
| p38α | MAPK | 98% |
| p38β | MAPK | 92% |
| BRAF | RAF | 15% |
| MEK1 | MEK | 5% |
| ERK2 | MAPK | 8% |
| JNK1 | MAPK | 35% |
| CDK2 | CDK | 2% |
| SRC | Tyrosine Kinase | 11% |
| VEGFR2 | Tyrosine Kinase | 9% |
Table 2: Example selectivity data for Compound X. The data show high potency against the intended targets (p38α/β) with weaker activity against the related JNK1 kinase and high selectivity against other kinases from different families.
Conclusion and Future Directions
The 1-(3-trifluoromethylphenyl)imidazole scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a systematic approach to characterizing inhibitor potency through in vitro enzymatic assays and confirming target engagement in a cellular context. Subsequent selectivity profiling is essential to identify potential off-target liabilities.[26] Following this workflow, researchers can effectively triage early-stage compounds, enabling data-driven decisions for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at improving both potency and selectivity.
References
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- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for KIT Overview.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- ResearchGate. (n.d.). Chemical Structures and Structural Binding Modes of the BRAF Inhibitors.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Carna Biosciences. (2019, October 8). The significance of ATP concentration in cell-free and cell-based assays.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
- Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- ResearchGate. (n.d.). Chemical structure of naturally occurring p38 mitogen‐activated protein....
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Determination of the kinase-specific Km(ATP) by evaluation of the....
- Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
- Tong, L. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
- Lee, J. C., & Dominguez, C. (2005). MAP Kinase p38 Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38 Protein. Current Medicinal Chemistry, 12(25), 2979-2994.
- BenchChem. (2025). An In-depth Technical Guide to N-phenyl-1H-imidazole-5-carboxamide Analogs as Kinase Inhibitors.
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- PubChem. (n.d.). p38 MAP Kinase Inhibitor IV.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- MedchemExpress.com. (n.d.). p38 MAPK | Inhibitors.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- National Institutes of Health. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
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- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
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- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (2022, January 5). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants.
- American Chemical Society Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
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Introduction: The Phenylimidazole Scaffold and the Critical Role of Isomeric Substitution
An in-depth guide for researchers, scientists, and drug development professionals on the application of phenylimidazole compounds in neuropharmacology, with a primary focus on the well-characterized neuronal nitric oxide synthase inhibitor, 1-[2-(Trifluoromethyl)phenyl]imidazole (TRIM), and a comparative discussion of its isomer, 1-(3-Trifluoromethylphenyl)imidazole.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a phenyl ring, it creates a versatile structure capable of interacting with a wide range of biological targets within the central nervous system (CNS). The precise positioning of substituents on the phenyl ring can dramatically alter the compound's pharmacological profile, a fundamental concept in structure-activity relationship (SAR) studies.
This guide focuses on trifluoromethyl-substituted phenylimidazoles as research tools in neuropharmacology. While the specific compound 1-(3-Trifluoromethylphenyl)imidazole (the meta-isomer) is noted, the vast body of scientific literature points to its isomer, 1-[2-(Trifluoromethyl)phenyl]imidazole (the ortho-isomer, commonly known as TRIM), as the pharmacologically active and well-characterized tool. TRIM is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a multitude of neurological processes.[1][2][3]
Therefore, this document will provide a detailed exploration of TRIM as the primary research tool, explaining its mechanism, applications, and experimental protocols. We will use the meta-isomer, 1-(3-Trifluoromethylphenyl)imidazole, as a key comparative compound to illustrate the importance of isomeric configuration in drug design and to suggest its potential role as an experimental control.
Part 1: The Primary Research Tool: 1-[2-(Trifluoromethyl)phenyl]imidazole (TRIM)
TRIM has been extensively investigated as a selective inhibitor of nNOS, making it an invaluable tool for dissecting the role of nitric oxide (NO) signaling in the brain.[1][4]
Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a gaseous signaling molecule synthesized by a family of enzymes called nitric oxide synthases (NOS). In the CNS, nNOS (also known as NOS1) is the predominant isoform. It catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. This signaling pathway is crucial for neurotransmission, synaptic plasticity, and cerebral blood flow. However, overproduction of NO by nNOS is linked to excitotoxicity and neuroinflammation, contributing to various pathological states.[4]
TRIM selectively inhibits nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is critical for research applications, as it allows scientists to probe the effects of nNOS-derived NO without confounding results from the cardiovascular (eNOS) or immune (iNOS) systems. The proposed mechanism involves TRIM binding to the active site of the nNOS enzyme, preventing the substrate L-arginine from binding and thereby halting NO production.
Caption: TRIM inhibits nNOS, blocking the production of Nitric Oxide.
Applications in Neuropharmacological Research
The ability of TRIM to selectively inhibit nNOS has made it a key pharmacological tool in several areas of CNS research:
-
Depression and Anxiety: Studies suggest that excessive NO production may contribute to the pathophysiology of depression and anxiety. TRIM has demonstrated antidepressant- and anxiolytic-like effects in animal models, making it useful for investigating the role of the NO pathway in mood disorders.[1][2]
-
Learning and Memory: Nitric oxide is a critical mediator of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4] Using NOS inhibitors like TRIM helps to elucidate the specific contribution of nNOS to these cognitive processes. Interestingly, some studies suggest that inhibiting both nNOS and eNOS may be necessary to produce significant memory impairment, highlighting TRIM's utility in dissecting the roles of different NOS isoforms.[4]
-
Pain (Nociception): nNOS is involved in the processing of pain signals in the spinal cord and brain. TRIM has been shown to have antinociceptive effects in animal models, providing a tool to study the potential of nNOS inhibitors as analgesics.[1]
-
Neuroprotection and Excitotoxicity: Overactivation of NMDA receptors leads to excessive calcium influx and subsequent activation of nNOS, producing high levels of NO that contribute to neuronal damage in conditions like ischemic stroke and traumatic brain injury. TRIM can be used in models of these conditions to explore nNOS inhibition as a neuroprotective strategy.
Part 2: Isomeric Considerations: 1-(3-Trifluoromethylphenyl)imidazole
While TRIM is well-studied, its meta-isomer, 1-(3-Trifluoromethylphenyl)imidazole, is not. This lack of data does not render it useless; instead, it positions it as a perfect candidate for SAR studies and as an experimental control.
Physicochemical Properties and Rationale for Use
The shift of the trifluoromethyl (CF₃) group from the ortho to the meta position alters the molecule's electronic distribution and three-dimensional shape. This seemingly small change can have a profound impact on its ability to fit into the binding pocket of a target enzyme like nNOS.
| Property Comparison | 1-[2-(CF₃)phenyl]imidazole (TRIM) | 1-(3-CF₃)phenyl)imidazole |
| CAS Number | 25371-96-4[1] | 25371-97-5[5] |
| Molecular Formula | C₁₀H₇F₃N₂[1] | C₁₀H₇F₃N₂[5] |
| Molecular Weight | 212.17 g/mol [1] | 212.17 g/mol [5] |
| Appearance | White powder[1] | Not specified |
| Solubility | Soluble in DMSO (30 mg/mL) | Not specified |
| Primary Activity | Potent, selective nNOS inhibitor[2][3] | Largely uncharacterized |
Rationale for Use in Research:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of isomers is a classic medicinal chemistry strategy. By comparing the nNOS inhibitory activity of the ortho, meta, and para isomers, researchers can map the structural requirements of the nNOS active site, leading to the design of even more potent and selective inhibitors.
Part 3: Experimental Protocols
The following protocols provide a framework for utilizing TRIM in both in vitro and in vivo settings. These can be adapted to include 1-(3-Trifluoromethylphenyl)imidazole as a comparative control.
General Handling and Solubilization
-
Storage: Both compounds should be stored in a cool, dry place, typically at 2-8°C, protected from light.
-
Solubilization: For in vitro assays, prepare a concentrated stock solution (e.g., 10-30 mM) in 100% DMSO. For in vivo administration, the compound may need to be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or a small percentage of Tween 80 in saline to ensure bioavailability after intraperitoneal (i.p.) or oral (p.o.) administration. Always perform vehicle-controlled experiments.
Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)
This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, to quantify nNOS activity in brain tissue homogenates.
Caption: Workflow for determining nNOS inhibition using the Griess assay.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize brain tissue (cerebellum is rich in nNOS) in a suitable buffer (e.g., HEPES buffer with protease inhibitors) on ice. Centrifuge at low speed to remove debris and collect the supernatant.
-
Assay Setup: In a 96-well plate, add tissue homogenate to each well.
-
Compound Addition: Add varying concentrations of TRIM (or the meta-isomer) dissolved in DMSO to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available. Pre-incubate for 15-20 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing L-arginine (substrate), NADPH (cofactor), and calcium/calmodulin.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing an NADPH-consuming enzyme or by heat inactivation).
-
Nitrite Quantification (Griess Assay):
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (NaNO₂). Use this curve to calculate the concentration of nitrite produced in each sample. Calculate the percentage of nNOS inhibition for each concentration of TRIM compared to the vehicle control.
Protocol 2: In Vivo Murine Model of Anxiety (Elevated Plus Maze)
This protocol assesses the anxiolytic-like effects of TRIM in mice, a widely used behavioral paradigm.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the housing and testing rooms for at least one week prior to the experiment.
-
Compound Administration:
-
Prepare TRIM in an appropriate vehicle. A dose of 30 mg/kg has been shown to be effective.[1]
-
Administer the compound via intraperitoneal (i.p.) injection 30-60 minutes before testing.
-
A separate cohort of animals should receive the vehicle alone to serve as the control group.
-
-
Elevated Plus Maze (EPM) Test:
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place a single mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
Behavioral Scoring: Use tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic-like effect.
-
Number of entries into the open arms: Also an indicator of reduced anxiety.
-
Total distance traveled or total arm entries: This serves as a measure of general locomotor activity. An ideal anxiolytic should not significantly alter overall locomotion.
-
-
Data Analysis: Compare the behavioral parameters between the TRIM-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA). An increase in the time spent and entries into the open arms without a significant change in total activity suggests an anxiolytic effect.
Part 4: Summary of Expected Outcomes
| Experiment | Expected Outcome with TRIM (ortho-isomer) | Expected Outcome with 1-(3-CF₃)phenyl)imidazole (meta-isomer) | Rationale |
| In Vitro nNOS Assay | Dose-dependent decrease in nitrite production (indicating nNOS inhibition). | Little to no inhibition of nitrite production. | The ortho-CF₃ group is likely crucial for binding to the nNOS active site; the meta position may disrupt this interaction. |
| In Vivo EPM Test | Significant increase in time spent in open arms compared to vehicle control. | No significant difference in time spent in open arms compared to vehicle control. | The anxiolytic-like effect is presumed to be mediated by nNOS inhibition, which is absent in the meta-isomer. |
Conclusion
1-[2-(Trifluoromethyl)phenyl]imidazole (TRIM) is a powerful and selective research tool for investigating the complex roles of neuronal nitric oxide synthase in the central nervous system. Its utility in studying mood, cognition, and pain is well-documented. Its under-characterized isomer, 1-(3-Trifluoromethylphenyl)imidazole, provides an excellent example of the principles of structure-activity relationships and serves as an ideal negative control to ensure the specificity of experimental findings. By using these compounds in tandem, researchers can generate robust, high-quality data to advance the field of neuropharmacology.
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- Title: 1-[2-(Trifluoromethyl)
- Title: Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)
- Title: 1-[2-(Trifluoromethyl)
- Title: 25371-97-5(1-(3-TRIFLUOROMETHYLPHENYL)IMIDAZOLE)
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- 5. 25371-97-5 CAS MSDS (1-(3-TRIFLUOROMETHYLPHENYL)IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the In Vivo Evaluation of 1-(3-Trifluoromethylphenyl)imidazole
A Foundational Guide for the Preclinical Assessment of a Novel Phenyl-Imidazole Compound
Introduction: The Scientific Rationale for Investigating 1-(3-Trifluoromethylphenyl)imidazole
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The strategic addition of a trifluoromethyl (-CF3) group to a phenyl ring is a well-established method in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
While its ortho-isomer, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), is a known inhibitor of neuronal nitric oxide synthase (nNOS) with demonstrated antidepressant-like effects in animal models, the biological activities of the meta-substituted isomer, 1-(3-Trifluoromethylphenyl)imidazole , remain largely unexplored in publicly available literature. The positional change of the -CF3 group from the ortho to the meta position can significantly alter the molecule's electronic properties and spatial conformation, potentially leading to a distinct pharmacological profile.
This guide, therefore, serves as a comprehensive set of application notes and protocols for the initial in vivo characterization of 1-(3-Trifluoromethylphenyl)imidazole. It is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this novel chemical entity. The protocols herein are structured to first establish a foundational understanding of the compound's behavior in a biological system—its safety, tolerability, and pharmacokinetic profile—before progressing to hypothesis-driven efficacy studies. All experimental designs adhere to the principles of the ARRIVE guidelines to ensure rigor and reproducibility in animal research.[1][2][3][4]
Part 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for any new chemical entity. The primary objectives are to determine a safe dosing range and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These data are prerequisites for designing meaningful and ethical efficacy studies.
Section 1.1: Formulation Development for a Poorly Soluble Compound
Given its high lipophilicity, 1-(3-Trifluoromethylphenyl)imidazole is predicted to have low aqueous solubility. Developing an appropriate vehicle for administration is the first and most critical step.[5][6][7][8][9]
Protocol 1: Vehicle Screening for Oral and Intravenous Administration
-
Solubility Assessment:
-
Prepare saturated solutions of 1-(3-Trifluoromethylphenyl)imidazole in a panel of pharmaceutically acceptable vehicles (see Table 1).
-
Equilibrate samples for 24 hours at room temperature with agitation.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant by HPLC-UV to quantify solubility.
-
-
Formulation Preparation:
-
Based on solubility data, prepare trial formulations. For oral (PO) dosing, aim for a solution or a fine, homogenous suspension. For intravenous (IV) dosing, a clear solution is mandatory.
-
Suspension (for PO): If solubility is low, micronize the compound to a uniform particle size (<10 µm). Suspend in a vehicle containing a wetting agent (e.g., 0.5% Tween® 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
Solution (for PO/IV): If a suitable solvent is found, prepare the solution. For IV, ensure the final formulation is sterile-filtered (0.22 µm filter) and check for precipitation upon dilution with saline.
-
-
Stability Check:
-
Store the chosen formulation at room temperature and 4°C.
-
Visually inspect for precipitation or phase separation and re-quantify the concentration by HPLC at 4 and 24 hours.
-
| Vehicle Category | Examples | Primary Use |
| Aqueous | 0.5% Methylcellulose (MC) in water | PO Suspension |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) | PO Suspension | |
| 5% Dextrose in Water (D5W) | IV Solution | |
| Co-solvents | 30% Solutol® HS 15 in water | PO/IV Solution |
| 20% Captisol® in water | PO/IV Solution | |
| 10% DMSO / 90% PEG300 | PO/IV Solution | |
| Lipid-Based | Corn oil, Sesame oil | PO Solution/Suspension |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | PO Solution | |
| Table 1: Recommended Vehicle Screening Panel |
Section 1.2: Maximum Tolerated Dose (MTD) Study
The MTD study is essential for defining the upper limit of the dose range for subsequent studies and identifying potential target organs for toxicity.[10][11][12][13][14]
Causality Behind Experimental Choices: An MTD study prevents unnecessary animal morbidity in later experiments and is a regulatory prerequisite for determining safe starting doses.[11][14] A single-dose, dose-escalation design is efficient for an initial assessment.
Protocol 2: Acute Single-Dose MTD Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), with an equal number of males and females (n=3-5 per sex per group).
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or chemical class information, select a starting dose (e.g., 50 mg/kg). Subsequent doses should escalate by a factor of 2-3 (e.g., 50, 150, 500, 1000 mg/kg). A limit dose of 1000 or 2000 mg/kg is often used if no toxicity is observed.[10]
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Measure body weight just before dosing and on Days 1, 3, 7, and 14. A body weight loss of >15-20% is a common indicator of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or more than a 15-20% reduction in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Caption: Workflow for a single-dose MTD study.
Section 1.3: Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides critical information on drug exposure (Cmax, AUC) and half-life (t½), which is essential for designing rational dosing schedules for efficacy studies.[15][16][17][18][19]
Causality Behind Experimental Choices: Understanding the PK profile ensures that drug exposure in efficacy models is sufficient to engage the target and allows for correlation between exposure and pharmacological effect. A low-dose IV arm is included to determine absolute bioavailability.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use jugular vein cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling from a single animal.[19]
-
Dosing Groups:
-
Group 1 (IV): 1-2 mg/kg administered as an IV bolus.
-
Group 2 (PO): 10-20 mg/kg administered via oral gavage. The dose should be well below the MTD.
-
-
Blood Sampling:
-
Collect sparse samples if non-cannulated animals are used, or serial samples from cannulated animals.
-
Typical time points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical time points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing: Centrifuge blood samples immediately (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-(3-Trifluoromethylphenyl)imidazole in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Indicates rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve | Represents total drug exposure over time. |
| t½ | Elimination half-life | Determines dosing frequency required to maintain exposure. |
| CL | Clearance | Rate of drug removal from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Absolute Bioavailability (PO) | Fraction of oral dose that reaches systemic circulation. |
| Table 2: Key Pharmacokinetic Parameters |
Part 2: Hypothesis-Driven In Vivo Evaluation
With foundational safety and PK data in hand, the next phase involves investigating the compound's pharmacodynamic (PD) effects and potential efficacy. Lacking a known target for 1-(3-Trifluoromethylphenyl)imidazole, a tiered, hypothesis-generating approach is logical. This involves initial screening in broad mechanism-related models, followed by more specific efficacy studies based on positive findings.
Section 2.1: Preliminary Mechanistic & Target Engagement Studies
Before proceeding to complex disease models, it is crucial to assess potential interactions with common drug-metabolizing enzymes and, if possible, confirm target engagement in vivo.
Protocol 4: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Causality Behind Experimental Choices: Imidazole-containing compounds are known to inhibit CYP enzymes, a major cause of drug-drug interactions.[20][21][22][23][24] An early assessment of this potential is critical for drug development.
-
System: Use human liver microsomes or recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4 are standard).[20][24]
-
Assay: Perform a fluorometric or LC-MS-based assay using isoform-specific probe substrates.
-
Procedure: Incubate the enzyme system with 1-(3-Trifluoromethylphenyl)imidazole across a range of concentrations (e.g., 0.1 to 100 µM).
-
Analysis: Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity). An IC50 < 10 µM warrants further investigation.
Protocol 5: In Vivo Target Engagement (Conceptual Framework)
Causality Behind Experimental Choices: Demonstrating that a compound binds its intended target in a living animal provides a critical link between dosing and biological effect.[25][26][27][28][29] While the target of 1-(3-Trifluoromethylphenyl)imidazole is unknown, if a hypothesis is formed (e.g., based on similarity to TRIM), a target engagement study can be designed.
-
Hypothesis: Based on the ortho-isomer, hypothesize that the meta-isomer also inhibits nNOS.
-
Model: Administer 1-(3-Trifluoromethylphenyl)imidazole to mice at a dose known to achieve significant plasma exposure.
-
Assay: Collect brain tissue at Tmax. Measure the activity of nNOS using an established assay (e.g., the conversion of [3H]-L-arginine to [3H]-L-citrulline).
-
Endpoint: A significant reduction in nNOS activity in the brains of treated animals compared to vehicle controls would provide evidence of in vivo target engagement.
Caption: Tiered approach for efficacy screening.
Section 2.2: Tier 1 Efficacy Screening Models
The following are broad, mechanism-based in vivo models to screen for potential therapeutic activity across different areas.
Protocol 6: Neuroinflammation Model (LPS Challenge)
Rationale: To test for CNS activity, potentially related to nNOS inhibition or other anti-inflammatory mechanisms.[30][31][32][33][34]
-
Model: C57BL/6 mice.
-
Procedure: Pre-treat animals with 1-(3-Trifluoromethylphenyl)imidazole or vehicle. 30-60 minutes later, administer an intraperitoneal (IP) injection of lipopolysaccharide (LPS; e.g., 0.83 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Endpoints:
-
Behavioral (4-24h post-LPS): Assess sickness behavior (reduced locomotion in an open field test) or depressive-like behavior (increased immobility in the forced swim test).
-
Biochemical (4h post-LPS): Collect brain tissue (hippocampus, prefrontal cortex) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
-
Positive Signal: A significant reduction in LPS-induced behavioral changes or cytokine expression.
Protocol 7: Oncology Model (Xenograft Tumor Growth Inhibition)
Rationale: Many heterocyclic compounds, including some imidazoles, exhibit anticancer properties.[35][36][37][38][39]
-
Model: Immunodeficient mice (e.g., NU/J) bearing subcutaneous human cancer cell line xenografts (e.g., HCT116 colon cancer).[35][36]
-
Procedure: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer 1-(3-Trifluoromethylphenyl)imidazole (e.g., daily oral gavage) for 14-21 days.
-
Endpoints:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Monitor as an indicator of toxicity.
-
-
Positive Signal: A statistically significant reduction in tumor growth rate compared to the vehicle-treated group.
Protocol 8: Anti-Infective Model (Systemic Fungal Infection)
Rationale: The imidazole scaffold is famous for its antifungal activity (e.g., ketoconazole).
-
Model: Immunocompetent or temporarily neutropenic mice infected systemically with a relevant pathogen, such as Candida albicans.[40][41][42][43][44]
-
Procedure: Infect mice via IV injection with a standardized inoculum of C. albicans. Begin treatment with 1-(3-Trifluoromethylphenyl)imidazole or a positive control (e.g., fluconazole) 2-4 hours post-infection and continue for several days.
-
Endpoints:
-
Survival: Monitor survival over 14-21 days.
-
Fungal Burden: At a pre-determined time point (e.g., Day 3), harvest kidneys (a primary target organ) and determine fungal load by plating serial dilutions of tissue homogenates.
-
-
Positive Signal: A significant increase in survival or a reduction in kidney fungal burden compared to the vehicle control.
Conclusion
The experimental framework detailed in these application notes provides a robust, logical, and ethical pathway for the initial in vivo characterization of 1-(3-Trifluoromethylphenyl)imidazole. By first establishing a solid foundation of safety, tolerability, and pharmacokinetics, researchers can confidently advance to a tiered screening paradigm to uncover the compound's potential therapeutic applications. This structured approach maximizes the value of each experiment and adheres to the highest standards of scientific integrity, paving the way for the efficient and responsible development of a novel chemical entity.
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Application Notes and Protocols for the Quantification of 1-(3-Trifluoromethylphenyl)imidazole in Biological Samples
Abstract
This comprehensive guide provides detailed analytical methods for the quantitative determination of 1-(3-Trifluoromethylphenyl)imidazole (TRMPI) in biological matrices, such as human plasma and serum. Designed for researchers, scientists, and drug development professionals, these protocols offer robust and reliable approaches for pharmacokinetic studies, toxicological assessments, and clinical trial monitoring. This document outlines two primary methodologies: a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Each protocol is detailed with step-by-step instructions for sample preparation, instrument parameters, and data analysis, underpinned by scientific rationale and adherence to regulatory standards.
Introduction: The Significance of Quantifying 1-(3-Trifluoromethylphenyl)imidazole
1-(3-Trifluoromethylphenyl)imidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. The trifluoromethylphenyl moiety is a common pharmacophore that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate quantification of TRMPI in biological samples is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of preclinical and clinical drug development.
The inherent complexity of biological matrices necessitates selective and sensitive analytical methods to isolate and quantify the target analyte amidst a myriad of endogenous components. This guide presents validated methodologies to address these challenges, ensuring data integrity and reproducibility. The principles and protocols described herein are grounded in established bioanalytical method validation guidelines, such as those issued by the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Foundational Principles: Method Selection and Rationale
The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[4] By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect the analyte and its fragments, minimizing interference from the biological matrix. This method is ideal for studies requiring low limits of quantification (LOQ).
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and cost-effective alternative to LC-MS/MS. While generally less sensitive, it is suitable for applications where higher concentrations of the analyte are expected. The presence of the aromatic phenyl and imidazole rings in TRMPI suggests it will have a chromophore amenable to UV detection.[6]
A critical aspect of both methodologies is the sample preparation, which aims to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.[2][7][8] The choice of sample preparation technique is guided by the physicochemical properties of the analyte and the nature of the biological sample.
Physicochemical Properties of 1-(3-Trifluoromethylphenyl)imidazole
While extensive experimental data for TRMPI is not widely published, its structure allows for the prediction of key properties that inform the analytical strategy.
| Property | Predicted Value/Characteristic | Rationale and Implication for Analysis |
| Molecular Formula | C₁₀H₇F₃N₂ | Used for accurate mass determination in MS.[9] |
| Molecular Weight | 212.17 g/mol | Essential for MS parameter setup.[9] |
| Polarity | Moderately polar | The imidazole ring imparts polarity, while the trifluoromethylphenyl group adds lipophilicity. This balance makes it suitable for reverse-phase chromatography. |
| pKa | Estimated to be around 5-6 | The imidazole moiety is weakly basic. This property can be exploited for pH-dependent extraction and chromatographic retention. |
| UV Absorbance | Expected UV maxima around 250-280 nm | The aromatic rings are strong chromophores, making UV detection feasible. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | This property is crucial for sample extraction and preparation of standards. |
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a highly selective and sensitive LC-MS/MS method for the quantification of TRMPI in human plasma.
Principle
The method involves the extraction of TRMPI and an internal standard (IS) from plasma via protein precipitation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Experimental Workflow
Caption: LC-MS/MS workflow for TRMPI quantification.
Detailed Protocol
4.3.1. Materials and Reagents
-
1-(3-Trifluoromethylphenyl)imidazole (TRMPI) reference standard
-
Internal Standard (IS): Deuterated 1-(3-trifluoromethylphenyl)imidazole (d-TRMPI) or a structurally similar compound with a stable isotope label.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
4.3.2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d-TRMPI in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4.3.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | TRMPI: To be determined experimentally (e.g., Q1: 213.1 -> Q3: fragment)IS: To be determined experimentally |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
4.3.4. Method Validation Parameters
The method should be validated according to FDA guidelines for bioanalytical method validation.[1][2]
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions |
Widely Accessible Method: High-Performance Liquid Chromatography (HPLC-UV)
This section provides a protocol for the quantification of TRMPI using a standard HPLC system with a UV detector. This method is suitable for applications where lower sensitivity is acceptable.
Principle
TRMPI is extracted from the biological matrix using liquid-liquid extraction (LLE). The extract is then separated on a C18 column and detected by its UV absorbance.
Experimental Workflow
Caption: HPLC-UV workflow for TRMPI quantification.
Detailed Protocol
5.3.1. Materials and Reagents
-
1-(3-Trifluoromethylphenyl)imidazole (TRMPI) reference standard
-
Internal Standard (IS): A structurally similar compound with a distinct retention time and UV absorbance (e.g., another substituted imidazole).
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ultrapure water
-
Human plasma
5.3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a glass tube.
-
Add 20 µL of the IS working solution.
-
Add 200 µL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
5.3.3. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.2) (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detection | UV at 260 nm (or experimentally determined λmax) |
5.3.4. Method Validation Summary
Similar to the LC-MS/MS method, this HPLC-UV method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.[3][4]
Data Interpretation and Quality Control
For both methods, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of TRMPI in unknown samples is then determined by interpolating from this curve.
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results. The results of the QC samples must fall within the pre-defined acceptance criteria (e.g., ±15% of the nominal value).
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 1-(3-Trifluoromethylphenyl)imidazole in biological samples. The choice between the high-sensitivity LC-MS/MS method and the widely accessible HPLC-UV method will depend on the specific requirements of the study. Proper method validation is crucial to ensure the integrity and reproducibility of the data generated. These protocols serve as a comprehensive resource for researchers and scientists involved in the development and evaluation of TRMPI.
References
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Sample preparation for the HPLC analysis of drugs in biological fluids. PubMed. Available at: [Link]
-
Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. Available at: [Link]
-
1-Phenyl-1H-imidazole trifluoromethanesulfonate. PubChem. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
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Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. PMC - NIH. Available at: [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
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Physicochemical Properties of Imidazole. ResearchGate. Available at: [Link]
-
Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT. Available at: [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Available at: [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. Available at: [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
-
Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. ScienceDirect. Available at: [Link]
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-
Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. YouTube. Available at: [Link]
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Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Application Notes and Protocols: 1-(3-Trifluoromethylphenyl)imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Fluorinated Imidazoles in Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[2] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a powerful tool in modern drug design. The trifluoromethyl group often enhances metabolic stability, increases lipophilicity, and can significantly improve the binding affinity of a molecule to its biological target.[3] This technical guide focuses on 1-(3-Trifluoromethylphenyl)imidazole, a molecule that synergistically combines the therapeutic potential of the imidazole ring with the advantageous properties of the trifluoromethyl group.
The structural hallmark of 1-(3-Trifluoromethylphenyl)imidazole is the presence of a trifluoromethylphenyl group attached to an imidazole ring. This specific arrangement is notably present in the FDA-approved anticancer drug Nilotinib (Tasigna®), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] In Nilotinib, the 3-(trifluoromethyl)phenyl-imidazole moiety plays a crucial role in its high binding affinity and selectivity for the BCR-ABL kinase.[3][5] This precedent strongly suggests that 1-(3-Trifluoromethylphenyl)imidazole is a promising scaffold for the development of novel kinase inhibitors and other targeted anticancer agents.
This document provides a comprehensive overview of the potential applications of 1-(3-Trifluoromethylphenyl)imidazole in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation.
I. Synthesis of 1-(3-Trifluoromethylphenyl)imidazole
The synthesis of 1-aryl-imidazoles can be achieved through several established methods. A common and effective approach is the palladium-catalyzed N-arylation of imidazole with an appropriate aryl halide. This method offers high yields and good functional group tolerance.
Protocol: Palladium-Catalyzed N-Arylation
This protocol is adapted from general procedures for the synthesis of N-arylimidazoles.
Materials:
-
Imidazole
-
1-Bromo-3-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add imidazole (1.2 equivalents), 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-Trifluoromethylphenyl)imidazole.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Evaluation: In Vitro Assays
Given the structural similarities to known anticancer agents, the primary application of 1-(3-Trifluoromethylphenyl)imidazole is likely in oncology. The following protocols describe standard in vitro assays to evaluate its cytotoxic and enzyme-inhibitory activities.
A. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., K-562 for leukemia, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
1-(3-Trifluoromethylphenyl)imidazole (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of 1-(3-Trifluoromethylphenyl)imidazole in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Enzyme Inhibition Assay: CYP17A1
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in androgen biosynthesis and a validated target in prostate cancer.[8][9] Imidazole-based compounds are known inhibitors of CYP enzymes. This protocol describes a method to assess the inhibitory potential of 1-(3-Trifluoromethylphenyl)imidazole against CYP17A1.[8][10]
Materials:
-
Recombinant human CYP17A1 and cytochrome P450 reductase (POR)
-
Liposomes
-
[¹⁴C]-Progesterone (substrate)
-
NADPH
-
1-(3-Trifluoromethylphenyl)imidazole
-
Quenching solution (e.g., methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
Reconstitute recombinant CYP17A1 and POR into liposomes.
-
Prepare a reaction mixture containing the enzyme-liposome preparation, buffer, and various concentrations of 1-(3-Trifluoromethylphenyl)imidazole.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding [¹⁴C]-Progesterone and NADPH.
-
Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the steroids with an organic solvent.
-
Separate the substrate and the product (17α-hydroxyprogesterone) by TLC.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 1-(3-Trifluoromethylphenyl)imidazole can be rationalized by considering the contributions of its constituent parts.
-
Imidazole Ring: The nitrogen atoms of the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes or form hydrogen bonds with amino acid residues in the active site of kinases.[11]
-
Trifluoromethylphenyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the phenyl ring. Its lipophilicity can enhance cell permeability and binding to hydrophobic pockets in target proteins. In Nilotinib, the trifluoromethylphenyl group contributes to key hydrophobic interactions within the ABL kinase domain.[5]
The workflow for investigating the structure-activity relationship is depicted below:
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Based on the precedent of Nilotinib, 1-(3-Trifluoromethylphenyl)imidazole is hypothesized to function as a kinase inhibitor. The imidazole moiety likely interacts with the hinge region of the kinase domain, while the trifluoromethylphenyl group occupies a hydrophobic pocket.
The following diagram illustrates a plausible signaling pathway that could be targeted:
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
IV. Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise manner to facilitate comparison and analysis.
Table 1: Hypothetical Cytotoxicity Data of 1-(3-Trifluoromethylphenyl)imidazole
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Chronic Myeloid Leukemia | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] |
| PC-3 | Prostate Cancer | [Insert Value] |
Table 2: Hypothetical Enzyme Inhibition Data of 1-(3-Trifluoromethylphenyl)imidazole
| Enzyme | Substrate | IC₅₀ (µM) |
| CYP17A1 | Progesterone | [Insert Value] |
| ABL Kinase | [Specific Peptide] | [Insert Value] |
| c-KIT Kinase | [Specific Peptide] | [Insert Value] |
V. Conclusion and Future Directions
1-(3-Trifluoromethylphenyl)imidazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural relationship to the established drug Nilotinib provides a strong rationale for its investigation as a kinase inhibitor. The protocols outlined in this guide provide a framework for the synthesis and comprehensive in vitro evaluation of this compound. Further studies should focus on elucidating its precise molecular target(s), optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in preclinical in vivo models. The exploration of this and related fluorinated imidazole derivatives holds significant potential for the discovery of next-generation targeted therapies.
References
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Manley, P. W., et al. (2010). Nilotinib: a novel, selective tyrosine kinase inhibitor. American journal of health-system pharmacy, 67(11 Suppl 6), S1-S2. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 644241, Nilotinib. Retrieved January 17, 2026 from [Link].
-
Shaker, Y. M., et al. (2021). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. Biochemical and biophysical research communications, 557, 137-142. [Link]
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Pandey, A. V., & Miller, W. L. (2005). Regulation of 17,20 lyase activity by cytochrome b5 and by serine phosphorylation of P450c17. The Journal of biological chemistry, 280(14), 13265–13271. [Link]
-
Gfeller, D., et al. (2013). Pharmacophore modeling of nilotinib as an inhibitor of ATP-binding cassette drug transporters and BCR-ABL kinase using a three-dimensional quantitative structure-activity relationship approach. Journal of medicinal chemistry, 56(11), 4437-4448. [Link]
-
Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews. Cancer, 7(5), 345–356. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 644241, Nilotinib. Retrieved January 17, 2026 from [Link].
-
Dindi, S. R., et al. (2023). In-silico and In-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]
-
Sharma, K., et al. (2022). Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. International journal of molecular sciences, 23(22), 14339. [Link]
-
Grudzińska, A., et al. (2023). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of medicinal chemistry, 66(11), 7195-7221. [Link]
-
Grudzińska, A., et al. (2023). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of medicinal chemistry, 66(11), 7195-7221. [Link]
-
Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]
- Breitenstein, W., et al. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3025-3043. [Link]
-
Reddy, T. S., et al. (2008). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Korean Chemical Society, 52(4), 414-418. [Link]
-
Szałek, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11654. [Link]
-
de Giuseppe, P. O., et al. (2014). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS letters, 588(17), 3010–3016. [Link]
-
Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and biophysical research communications, 529(1), 23–27. [Link]
-
Atwa, E. E. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules (Basel, Switzerland), 26(6), 1693. [Link]
-
Öztürk, Z., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medical Science, 11(3), 1212-6. [Link]
-
CAS (n.d.). 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
-
da Silva, A. C., et al. (2022). Percentage of acetylcholinesterase inhibition of triphenyl imidazole... ResearchGate. [Link]
-
Sławiński, J., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules (Basel, Switzerland), 23(11), 2845. [Link]
-
Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in chemistry, 6, 569. [Link]
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Technical Support Center: Synthesis of 1-(3-Trifluoromethylphenyl)imidazole
Welcome to the technical support center for the synthesis of 1-(3-Trifluoromethylphenyl)imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important building block. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable component in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.
I. Overview of Synthetic Strategies
The primary methods for synthesizing 1-(3-Trifluoromethylphenyl)imidazole involve the N-arylation of imidazole with a 3-trifluoromethylphenyl halide (e.g., 3-bromobenzotrifluoride). The two most common and effective catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds.[3] It typically employs a palladium catalyst with a phosphine ligand and a base. Modern precatalysts have made this reaction more reliable and efficient.[4]
-
Ullmann Condensation: A classical method that uses a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.[5] It is particularly effective for aryl halides activated by electron-withdrawing groups, such as the trifluoromethyl group.[5]
The choice between these methods often depends on the available resources, desired reaction conditions (e.g., temperature), and the specific functional groups present on the substrates.
II. Troubleshooting Guide: Low Yield and Side Reactions
This section addresses common issues encountered during the synthesis of 1-(3-Trifluoromethylphenyl)imidazole in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in N-arylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
1. Catalyst and Ligand Issues (Primarily for Buchwald-Hartwig):
-
Cause: Inefficient catalyst activation or catalyst decomposition. Using Pd(OAc)₂ directly can be unreliable as it requires in-situ reduction to the active Pd(0) species.[6]
-
Solution: Employ a modern palladium precatalyst (e.g., a G3 or G4 palladacycle).[4][7] These are air-stable and efficiently generate the active LPd(0) catalyst.[4][6] If using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[4]
-
Cause: Suboptimal ligand choice. The ligand's electronic and steric properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]
-
Solution: For the N-arylation of imidazoles, which are N-heterocyclic compounds, bulky and electron-rich phosphine ligands are generally effective.[8] Consider ligands such as XPhos, SPhos, or RuPhos, which have shown good performance with electron-deficient aryl halides.[3] A ligand screening is often a worthwhile investment to identify the optimal choice for your specific conditions.
2. Inappropriate Base Selection:
-
Cause: The base may be too weak to deprotonate the imidazole effectively, or too strong that it leads to side reactions or degradation of starting materials.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] For Ullmann condensations, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[9] If your substrates have base-sensitive functional groups, a weaker base at a slightly higher temperature might be necessary.[4] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base before use can be helpful.[4]
3. Reaction Conditions and Reagent Quality:
-
Cause: Presence of oxygen or moisture in the reaction. Both Buchwald-Hartwig and Ullmann catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation.[4][9]
-
Solution: Ensure all reagents and solvents are anhydrous and degassed.[4] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Cause: Suboptimal reaction temperature or time.
-
Solution: Ullmann reactions typically require higher temperatures (100-150 °C) compared to modern Buchwald-Hartwig reactions (which can sometimes be run at room temperature or slightly elevated temperatures).[2][5] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Cause: Poor solubility of reagents.
-
Solution: Choose a solvent that effectively dissolves all reaction components at the reaction temperature. Common solvents include toluene, dioxane, and THF for Buchwald-Hartwig reactions, and DMSO or DMF for Ullmann reactions.[5][8]
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
Answer: The formation of side products can complicate purification and reduce your yield. Here are some common side products and their causes:
1. Hydrodehalogenation:
-
Description: The aryl halide (3-bromobenzotrifluoride) is reduced to benzotrifluoride.
-
Cause: This can occur via β-hydride elimination from the palladium-amide intermediate in Buchwald-Hartwig reactions, especially if the amine has an α-hydrogen.[8] It can also be promoted by moisture or other protic sources.
-
Solution: Using bulky phosphine ligands can suppress β-hydride elimination.[8] Ensuring strictly anhydrous conditions is also critical.
2. Homocoupling of the Aryl Halide:
-
Description: Two molecules of 3-bromobenzotrifluoride couple to form a biaryl compound.
-
Cause: This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions, often favored at higher temperatures or with high catalyst loading.
-
Solution: Optimize the catalyst loading and reaction temperature to minimize this side reaction.[4]
3. Arylation at the Wrong Nitrogen (for unsymmetrical imidazoles):
-
Description: If you are using a substituted imidazole (e.g., 4-methylimidazole), arylation can occur at either of the two nitrogen atoms, leading to regioisomers.
-
Cause: The regioselectivity is influenced by steric and electronic factors.
-
Solution: For unsymmetrical imidazoles, the reaction often favors the less sterically hindered nitrogen. Careful selection of the catalyst and ligand system can improve regioselectivity.
III. Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 3-bromobenzotrifluoride or 3-iodobenzotrifluoride? A1: Generally, aryl iodides are more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions.[5] However, for Buchwald-Hartwig reactions, the iodide byproduct can sometimes have an inhibitory effect on the catalyst.[6][8] Aryl bromides are often a good compromise between reactivity and cost. Aryl chlorides are the least reactive and typically require more specialized, electron-rich, and bulky ligands to achieve good yields.[4]
Q2: Can I run this reaction open to the air? A2: It is strongly discouraged. Both palladium and copper catalysts are susceptible to oxidation, which deactivates them.[4][9] Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial for reproducibility and high yields.
Q3: How do I effectively remove the catalyst after the reaction? A3: After the reaction, the mixture can be diluted with an organic solvent and filtered through a pad of celite or silica gel to remove the insoluble palladium or copper catalyst and inorganic salts.[8]
Q4: What is the best way to purify the final product? A4: The most common method is flash column chromatography on silica gel.[4][10] A typical eluent system is a gradient of ethyl acetate in hexanes.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining highly pure material.[9] An acid-base workup can be used to remove unreacted imidazole.[9]
Q5: The trifluoromethyl group is strongly electron-withdrawing. How does this affect the reaction? A5: The electron-withdrawing nature of the trifluoromethyl group activates the aryl halide towards oxidative addition (in Buchwald-Hartwig) or nucleophilic attack (in Ullmann), which can be beneficial for the reaction rate.[5]
IV. Data Presentation
Table 1: Comparison of General Reaction Conditions for N-Arylation Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂, or precatalysts) | Copper (e.g., CuI, Cu₂O, or copper powder) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BrettPhos) | Often diamines or amino acids (e.g., L-Proline, 1,10-phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) or weaker carbonates/phosphates | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | Aprotic polar or aromatic (e.g., Dioxane, Toluene, THF) | High-boiling polar aprotic (e.g., DMF, DMSO, NMP) |
| Temperature | Room temp. to 110 °C | 100 °C to >200 °C (milder with modern ligands) |
| Atmosphere | Inert (Argon or Nitrogen) is critical | Inert (Argon or Nitrogen) is recommended |
V. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (General Procedure)
This protocol is a general starting point and should be optimized for your specific setup.
Materials:
-
3-Bromobenzotrifluoride (1.0 equiv)
-
Imidazole (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1-0.5 M solution)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of argon, add the 3-bromobenzotrifluoride, imidazole, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Seal the vial with a septum cap.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
Protocol 2: Ullmann Condensation (General Procedure)
Materials:
-
3-Bromobenzotrifluoride (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMSO
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Add 3-bromobenzotrifluoride, imidazole, CuI, L-Proline, and K₂CO₃ to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C in an oil bath.
-
Stir the mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
VI. Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
A systematic workflow for troubleshooting low reaction yields.
VII. References
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products. BenchChem Technical Support.
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.
-
BenchChem. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. BenchChem Technical Support.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
-
Mlostoń, G., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
García-García, P., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences.
-
Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Stability of 1-(3-Trifluoromethylphenyl)imidazole in DMSO and other solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)imidazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing 1-(3-trifluoromethylphenyl)imidazole?
For short-term to medium-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common and effective solvent. The solubility of similar compounds, such as 1-[2-(trifluoromethyl)phenyl]imidazole, is reported to be 30 mg/mL in DMSO, suggesting good solubility for the 3-substituted isomer as well. However, for long-term storage (months to years), it is best practice to store the compound as a dry, solid powder at the recommended temperature to minimize degradation.[1]
Q2: What are the primary factors that can affect the stability of 1-(3-trifluoromethylphenyl)imidazole in DMSO?
Several factors can influence the stability of compounds stored in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] Water can facilitate hydrolytic degradation of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[2][3]
-
Temperature: Elevated temperatures accelerate chemical degradation. While many compounds are stable in DMSO at room temperature for shorter periods, long-term storage should be at lower temperatures (e.g., 4°C, -20°C, or -80°C).[2][4][5]
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is recommended to store solutions in amber vials or otherwise protected from light.
-
pH: Although DMSO is aprotic, residual water or acidic/basic impurities can create conditions for pH-dependent degradation pathways.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and potentially lead to compound precipitation or degradation, although some studies indicate minimal loss for many compounds after a limited number of cycles.[2][3][6]
Q3: Are there potential degradation pathways for 1-(3-trifluoromethylphenyl)imidazole I should be aware of?
While this specific molecule is generally stable, the core functional groups—the trifluoromethylphenyl ring and the imidazole ring—have known potential degradation pathways under stress conditions:
-
Hydrolysis of the Trifluoromethyl Group: The -CF3 group is generally very stable, which is a key reason for its use in drug design.[7][8] However, under harsh conditions, particularly strong alkaline pH, it can undergo hydrolysis to a carboxylic acid (-COOH) group.[7]
-
Imidazole Ring Degradation: The imidazole ring can be susceptible to oxidation or, under more extreme conditions, ring-opening.[9][10]
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV light.[7]
It is important to note that degradation is more likely to occur at other, more labile functional groups if they were present in a more complex molecule containing this core structure.[7]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 1-(3-trifluoromethylphenyl)imidazole solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound in the stock solution.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Visual Inspection: Check for any color change or precipitation in your DMSO stock solution.
-
Analytical Verification: Re-analyze the purity of your stock solution using a stability-indicating method like HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared sample or a previous analysis. Look for new peaks (degradants) or a decrease in the main peak area.
-
-
Review Storage Conditions:
-
Confirm that the stock solution was stored at the correct temperature and protected from light.
-
Consider the age of the solution. For critical experiments, using a freshly prepared stock solution is always the best practice.
-
Evaluate the quality of the DMSO used. Ensure it was anhydrous and of high purity.
-
Issue 2: Precipitation Observed in DMSO Stock Solution Upon Thawing
Possible Cause: The compound's solubility limit was exceeded, or water was introduced, reducing solubility.
Troubleshooting Steps:
-
Gentle Re-solubilization:
-
Warm the vial to room temperature or slightly above (e.g., 37°C).
-
Vortex or sonicate the solution for a few minutes to ensure the compound is fully redissolved before use.
-
-
Water Contamination: If precipitation persists, water absorption may be the cause. Consider preparing a fresh stock solution using anhydrous DMSO and taking precautions to minimize exposure to atmospheric moisture (e.g., using septa, working in a dry environment). A study by Novartis demonstrated that 85% of their tested compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, but this can be compound-specific.[4][5]
Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis
Possible Cause: Compound degradation or contamination.
Troubleshooting Steps:
-
Systematic Investigation using Forced Degradation: To understand the potential degradation products, perform a forced degradation study.[11][12][13] This involves intentionally exposing the compound to harsh conditions to generate potential degradants. This information is invaluable for developing a stability-indicating analytical method.[14]
-
Logical Flow for Troubleshooting: The following diagram illustrates a logical workflow for investigating the appearance of unknown peaks.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Protocols and Methodologies
Protocol 1: Stability Assessment of 1-(3-Trifluoromethylphenyl)imidazole in Solution
This protocol outlines a general procedure for evaluating the stability of the compound in a chosen solvent over time.
Objective: To determine the rate of degradation under specific storage conditions.
Materials:
-
1-(3-Trifluoromethylphenyl)imidazole
-
High-purity anhydrous DMSO (or other solvent of interest)
-
Amber HPLC vials with caps
-
Calibrated analytical balance, volumetric flasks, pipettes
-
HPLC-UV or LC-MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution.
-
-
Sample Aliquoting:
-
Aliquot the stock solution into multiple amber HPLC vials. This prevents contamination of the main stock and avoids repeated freeze-thaw cycles for the entire batch.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., Room Temperature, 4°C, -20°C).
-
Include a control set stored at -80°C, where degradation is assumed to be minimal.
-
-
Time-Point Analysis:
-
Time Zero (T=0): Immediately analyze one of the freshly prepared aliquots. This serves as the baseline.
-
Subsequent Time Points: Analyze aliquots at predetermined intervals (e.g., 24h, 48h, 1 week, 1 month, 3 months).
-
For each analysis, use a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time to determine the stability profile. A common threshold for stability is maintaining ≥90% of the initial concentration.
Caption: Experimental workflow for a time-point stability study.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products to develop a stability-indicating analytical method.[11][12][13]
Methodology:
Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the following stress conditions. Aim for 5-20% degradation.
-
Acidic Hydrolysis:
-
Solvent: 0.1 M HCl
-
Conditions: Heat at 60-80°C for a set period (e.g., 2, 6, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Solvent: 0.1 M NaOH
-
Conditions: Heat at 60-80°C for a set period.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Solvent: 3% Hydrogen Peroxide (H₂O₂)
-
Conditions: Store at room temperature for a set period.
-
-
Thermal Degradation:
-
Store a solid sample and a solution sample (in a stable solvent like DMSO) at an elevated temperature (e.g., 60-80°C).
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to UV light (e.g., 254 nm or 365 nm) or a combination of UV/Visible light as specified by ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like LC-MS/MS to separate the parent compound from any degradants and to obtain mass information for structural elucidation.[12]
Data Summary
The following table summarizes general stability observations for small molecules stored in DMSO, which can serve as a guide for 1-(3-trifluoromethylphenyl)imidazole.
| Condition | General Observation | Potential Issues | Mitigation Strategies |
| Storage in Anhydrous DMSO | Most compounds are stable for weeks to months at 4°C or below.[2][3] | Hygroscopic nature of DMSO can introduce water.[1] | Use high-purity anhydrous DMSO; store in sealed containers with desiccant; prepare smaller aliquots. |
| Storage in "Wet" DMSO | A large study showed 85% of compounds were stable in DMSO/water (90/10) for 2 years at 4°C.[4][5] | Water can promote hydrolysis for susceptible compounds. | Test stability specifically in wet DMSO if this is a standard workflow. |
| Freeze-Thaw Cycles | Studies show minimal degradation for most compounds after up to 11-25 cycles.[2][3][6] | Risk of water condensation; potential for precipitation. | Aliquot stock solutions; ensure complete re-dissolution before use. |
| Room Temperature Storage | Significant degradation can occur over time. One study showed only 52% of compounds were observed after 1 year.[5] | Accelerated degradation rates. | Limit room temperature storage to the short duration of an experiment. |
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1002. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(10), 987-994. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Lederle, F. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 947-951. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Klick, S., et al. (2016). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. AAPS PharmSciTech, 17(2), 296-302. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(2), 123-149. [Link]
-
Rocío-Bautista, P., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7013. [Link]
-
Alpha Resources. IMIDAZOLE SDS. [Link]
-
Kumar, R. S., et al. (2014). 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1098–o1099. [Link]
-
Perchel, A., & Si-Ahmed, K. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Separations, 10(9), 493. [Link]
-
Wang, J., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 56(7), 613-618. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Hampton Research. HR2-573 1.0 M Imidazole SDS. [Link]
-
Perchel, A., & Si-Ahmed, K. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(4), 355-361. [Link]
-
Bai, W., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances, 11(40), 24861-24871. [Link]
-
Wang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1836. [Link]
-
Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 346-350. [Link]
-
Tyurin, V. S., et al. (2016). 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. IUCrData, 1(1), x150033. [Link]
-
Cho, C. W., et al. (2016). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. Chemosphere, 147, 129-135. [Link]
-
Wang, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Ecotoxicology and Environmental Safety, 208, 111693. [Link]
-
ResearchGate. 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing concentration of 1-(3-Trifluoromethylphenyl)imidazole for in vitro assays
Technical Support Center: 1-(3-Trifluoromethylphenyl)imidazole (TRIM)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the in vitro concentration of 1-(3-Trifluoromethylphenyl)imidazole (TRIM). Our goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions - Stock Solution & Handling
This section addresses the most common initial queries regarding the preparation and storage of TRIM for in vitro use.
Q1: What is the recommended solvent for preparing a 1-(3-Trifluoromethylphenyl)imidazole (TRIM) stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of TRIM and similar imidazole-based compounds.[1]
-
Expertise & Causality: DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of organic small molecules, including those with relatively rigid structures like TRIM. Its use allows for the creation of a concentrated stock (typically 10-50 mM) that can be serially diluted into aqueous assay buffers. It is critical to ensure the final concentration of DMSO in your assay medium is consistent across all wells (including vehicle controls) and remains non-toxic to your cells, typically below 0.5%, with <0.1% being ideal.
Q2: How should I prepare and store my TRIM stock solution for optimal stability?
A: TRIM is a stable compound. For maximum longevity and reproducibility, follow these guidelines:
-
Preparation: Allow the powdered TRIM vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare your stock solution in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.
-
Handling: Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to compound precipitation over time. When using an aliquot, thaw it completely and vortex gently before making serial dilutions. Imidazole solutions are generally stable for years when stored properly as a frozen stock.[2][3][4]
Q3: What is a good starting concentration range to test for a new in vitro assay?
A: A broad concentration range is essential for the initial pilot experiment to capture the full dose-response profile.[5] A typical strategy is to start with a high concentration and perform serial dilutions.
-
Recommended Starting Range: Begin with a top concentration of 10 µM to 100 µM and perform a 1:3 or 1:10 serial dilution series across 8 to 12 points. This wide net is likely to identify the concentration range where the biological activity occurs.
-
Rationale: Primary screening is often done at a single high concentration (e.g., 10 µM) to identify "hits".[5] For concentration optimization, you must test a broader range to define the top and bottom plateaus of the activity curve, which is necessary for accurate IC50 calculation.[6]
Section 2: The Core Workflow for Concentration Optimization
Optimizing the concentration of TRIM is a systematic process designed to accurately determine its potency in a specific biological context. The cornerstone of this process is the dose-response experiment, which establishes the relationship between the concentration of TRIM and the measured biological effect.
Experimental Logic & Workflow
The diagram below outlines the self-validating workflow for determining the optimal TRIM concentration. The process begins with a broad pilot experiment to find the active range, followed by a definitive experiment with a tighter concentration series to precisely calculate the IC50.
Caption: Workflow for TRIM concentration optimization.
Section 3: Experimental Protocol & Data Analysis
This section provides a detailed, step-by-step protocol for conducting a dose-response experiment in a 96-well plate format.
Protocol: Determining TRIM IC50 via Dose-Response Curve
This protocol is designed to generate the data required for an accurate IC50 determination.
Materials:
-
TRIM stock solution (e.g., 10 mM in DMSO)
-
Assay-specific medium/buffer
-
Cells or biochemical reagents
-
96-well microplates (color and surface chosen based on assay readout)[7]
-
Multichannel pipette
-
Assay-specific detection reagents (e.g., MTT, luciferase substrate)
-
Plate reader
Methodology:
-
Prepare Intermediate Dilution Plate:
-
Create an intermediate dilution plate to avoid inaccuracies from pipetting very small volumes of the main stock. For example, dilute your 10 mM stock to 200 µM (a 2X final top concentration) in assay medium. This will be "Concentration 1".
-
Causality: This step minimizes errors associated with DMSO concentration gradients and ensures better mixing in the final assay plate.
-
-
Create Serial Dilutions:
-
In a new 96-well plate or tubes, perform a 1:3 serial dilution from "Concentration 1" for at least 8 points. For example:
-
Well 1: 200 µM
-
Well 2: 66.7 µM
-
Well 3: 22.2 µM, and so on.
-
-
Prepare a vehicle control solution containing the same percentage of DMSO as "Concentration 1" but no TRIM.
-
-
Set Up the Assay Plate:
-
Plate your cells or biochemical components in the final 96-well assay plate according to your specific assay protocol. Refer to the table below for a recommended layout.
-
Add 50 µL of the 2X TRIM serial dilutions to 50 µL of medium in the appropriate wells (total volume 100 µL), resulting in a 1X final concentration.
-
Trustworthiness: Including vehicle controls, a no-treatment control, and a positive control (if available) is essential for data normalization and assay validation.[5][8]
-
-
Incubation & Detection:
-
Incubate the plate for the predetermined assay duration.
-
Add detection reagents and measure the signal using a plate reader as per the assay manufacturer's instructions.
-
Data Summary & Presentation
Table 1: Properties of 1-(3-Trifluoromethylphenyl)imidazole
| Property | Value | Source |
|---|---|---|
| Synonym | TRIM | [9] |
| CAS Number | 25371-97-5 | [10] |
| Molecular Formula | C₁₀H₇F₃N₂ | [10] |
| Molecular Weight | 212.17 g/mol | [10] |
| Known Solubility | DMSO: Soluble | [1] |
| Mechanism of Action | Potent Nitric Oxide Synthase (NOS) Inhibitor |[11][12][13] |
Table 2: Example 96-Well Plate Layout for Dose-Response Experiment
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | Vehicle | Vehicle | Pos Ctrl | Blank |
| B | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | Vehicle | Vehicle | Pos Ctrl | Blank |
| C | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | Vehicle | Vehicle | Pos Ctrl | Blank |
| D | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| E | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| F | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| G | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| H | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Rows A-C show triplicate data. Rows D-H would contain additional compounds or replicates.
Data Analysis: From Raw Data to IC50
-
Data Normalization: Convert your raw data (e.g., absorbance, fluorescence) into a percentage of inhibition.[14][15]
-
0% Inhibition (No Effect): Average of the vehicle control wells.
-
100% Inhibition (Max Effect): Average of the positive control wells (or a concentration of TRIM that produces a maximal effect).
-
Formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Non-Linear Regression: Plot the normalized response (% Inhibition) against the log of the TRIM concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[16][17] This is the standard method for analyzing dose-response data and generates a sigmoidal curve.[6][14]
-
IC50 Determination: The IC50 (Half Maximal Inhibitory Concentration) is the concentration of TRIM that produces 50% of the maximal inhibitory response.[14] The curve-fitting software will calculate this value for you.
Section 4: Troubleshooting Guide
This section provides solutions to common issues encountered during concentration optimization experiments.
Q1: My dose-response curve is flat, showing no inhibition even at the highest concentration. What should I do?
A: This indicates that TRIM is not active under the tested conditions or the assay has failed.
-
Check Assay Validity: Did your positive control work? If the positive control failed, the problem lies with the assay reagents or protocol, not TRIM.[8] Troubleshoot the assay itself before re-testing the compound.
-
Increase Concentration Range: If the positive control worked, TRIM may not be potent enough in your system. Run a new experiment with a higher concentration range (e.g., up to 200 µM).
-
Confirm Compound Identity: Ensure the correct compound was used and that it has not degraded. If in doubt, use a fresh vial or lot.
Q2: I see high variability between my technical replicates. How can I improve this?
A: High variability can obscure real biological effects.
-
Review Pipetting Technique: Ensure consistent and accurate pipetting, especially during serial dilutions. Use a multichannel pipette for additions to the final assay plate to minimize timing differences.
-
Check for "Edge Effects": The outer wells of a microplate can be prone to evaporation, leading to altered concentrations.[19] Consider filling the outermost wells with sterile PBS or medium and not using them for experimental data.[19]
-
Ensure Homogeneous Cell Seeding: If using adherent cells, ensure they are evenly suspended before plating to avoid clumps and achieve a uniform monolayer.
Q3: My compound appears to be precipitating in the assay medium. What are the implications and solutions?
A: Compound precipitation is a critical issue. If TRIM crashes out of solution, the effective concentration is unknown and much lower than the nominal concentration, invalidating the results.
-
Visual Inspection: Always visually inspect the wells of your highest concentration under a microscope before and after incubation.
-
Reduce Top Concentration: The most straightforward solution is to lower the highest concentration tested to below the solubility limit in your assay medium.
-
Modify Assay Buffer: In some cases, adding a small amount of a carrier protein like bovine serum albumin (BSA) can help maintain compound solubility.[5]
Q4: My dose-response curve is not sigmoidal (e.g., it is U-shaped). What does this mean?
A: A non-sigmoidal or "biphasic" curve can indicate complex biological activity or assay artifacts.[20]
-
Off-Target Effects: At very high concentrations, TRIM might be interacting with other targets in the cell, leading to an unexpected response.
-
Assay Interference: High concentrations of compounds can interfere with the assay readout technology (e.g., quenching fluorescence at high doses).[5][20] This can sometimes be diagnosed by running the compound in a cell-free version of the assay.
-
Cytotoxicity: In cell-based assays, a U-shaped curve could indicate that at very high concentrations, the compound is causing cell death through a mechanism unrelated to the primary target, which might affect the assay signal.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2013).
- IC50 Calculator.
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Fernández, R., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4141.
- Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(6), 2269-2271.
- Lounsbury, N. W., et al. (2020). Quantitation and Error Measurements in Dose–Response Curves. SLAS Discovery, 25(8), 855-867.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Sigma-Aldrich.
- Kuenzi, M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 844-854.
- How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad.
- Assay Troubleshooting. Molecular Biology.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Ossila.
- A troubleshooting guide to micropl
- Setting up a Dose Response Protocol.
- Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(3), 231-254.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Sigma-Aldrich.
- 1-[2-(Trifluoromethyl)phenyl]imidazole - TRIM. Sigma-Aldrich.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Sigma-Aldrich.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Sigma-Aldrich.
- 1-[2-(Trifluoromethyl)phenyl]imidazole Product Page. Sigma-Aldrich.
- 1-(3-TRIFLUOROMETHYLPHENYL)IMIDAZOLE Product Description. ChemicalBook.
- Hu, Z., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances, 11(38), 23513-23523.
- Imidazole, for molecular biology (I5513)
- Is 1M Imidazole stock solution sensitive to light?
- Problem with Imidazole.
- Stability of Imidazole- shelf life?
Sources
- 1. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. 1-[2-(Trifluoromethyl)phenyl]imidazole - TRIM [sigmaaldrich.com]
- 10. 25371-97-5 CAS MSDS (1-(3-TRIFLUOROMETHYLPHENYL)IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]
- 12. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]
- 13. 1-(2-トリフルオロメチルフェニル)イミダゾール | Sigma-Aldrich [sigmaaldrich.com]
- 14. clyte.tech [clyte.tech]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Results in Experiments with Trifluoromethylphenyl Imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylphenyl imidazole (TFPI) compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting common and unexpected experimental results. The trifluoromethylphenyl group is a valuable substituent in medicinal chemistry due to the exceptional strength of the carbon-fluorine bond, which imparts high metabolic and chemical stability.[1] Its strong electron-withdrawing nature and lipophilicity can enhance a compound's binding affinity, improve membrane permeability, and increase bioavailability.[1] However, the unique electronic and steric properties of TFPIs can also lead to unforeseen challenges in synthesis, purification, and biological assays.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind these experimental challenges and provide validated protocols to help you navigate them effectively.
Section 1: Synthesis and Purification Challenges
Question 1: My reaction to synthesize a TFPI is yielding multiple unexpected side products. How can I identify and minimize them?
Answer:
The synthesis of substituted imidazoles can be complex, and the presence of the electron-withdrawing trifluoromethylphenyl group can influence the reaction pathways. Common issues include the formation of regioisomers and undesired by-products.
Common Causes and Solutions:
-
Regioisomer Formation: In reactions involving the formation of the imidazole ring, such as the reaction between a substituted phenacyl bromide and an amidine, the trifluoromethyl group can direct the cyclization to form different isomers. For instance, in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, the crude product often contains the desired product along with at least one regioisomer as a by-product.[2]
-
Troubleshooting Protocol:
-
Reaction Condition Optimization: Systematically vary the reaction temperature, solvent, and base. Design of Experiment (DOE) approaches can be highly effective in identifying the optimal conditions to favor the desired regioisomer.[3] A study on phenyl imidazole propionate derivatives demonstrated an improvement in yield from 35% to 87% by optimizing the molar ratio of ammonium acetate and the reaction temperature.[3]
-
Catalyst and Reagent Choice: The choice of catalyst and reagents can significantly influence regioselectivity. For example, palladium-catalyzed coupling reactions can offer higher selectivity compared to traditional condensation methods.[2]
-
Advanced Analytical Characterization: Utilize 2D NMR techniques (like HMBC and NOESY) to definitively assign the structure of the isomers. This will provide crucial information to guide your optimization efforts.
-
-
-
Side Reactions: The reactivity of the starting materials can lead to undesired side reactions. For example, in multi-step syntheses, intermediates may be prone to degradation or polymerization under the reaction conditions.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, HPLC, or GC-MS to identify the formation of by-products in real-time.[4]
-
Control of Reaction Atmosphere: Some reactions involving TFPI precursors are sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Intermediates: Ensure the purity of all starting materials and intermediates. Impurities can often act as catalysts for unwanted side reactions.
-
-
Question 2: I'm having difficulty purifying my crude TFPI product. What are the best practices for purification?
Answer:
Purification of TFPIs can be challenging due to their unique solubility profiles and potential for strong interactions with silica gel.
Common Challenges and Solutions:
-
Poor Solubility: Many polyimides containing triphenyl imidazole structures are insoluble in common solvents, which complicates purification and processing.[5][6] However, the introduction of bulky and polar imidazole structures can facilitate dissolution in polar aprotic solvents like NMP, DMAc, DMF, and DMSO.[5]
-
Solvent Screening for Recrystallization: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization. A detailed procedure for recrystallization of a TFPI derivative involved using ethylene glycol methyl ether to obtain fine, needle-like crystals.[6]
-
Column Chromatography Optimization:
-
Solvent System: A common mobile phase for silica gel chromatography is a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or methanol).[2]
-
Additives: For basic TFPIs that may streak on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and separation.
-
-
Table 1: Recommended Starting Solvent Systems for TFPI Purification
| Polarity of TFPI | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Hexane:Ethyl Acetate (gradient) | A good starting point for many TFPI derivatives. |
| Medium to High | Dichloromethane:Methanol (gradient) | Effective for more polar compounds. |
| Basic TFPIs | Hexane:Ethyl Acetate with 0.1% Triethylamine | The additive neutralizes acidic sites on the silica. |
Question 3: My purified TFPI appears to be degrading upon storage. How can I assess and improve its stability?
Answer:
While the trifluoromethyl group generally imparts stability, the overall stability of a TFPI molecule depends on the entire structure and the storage conditions.
Common Degradation Pathways and Mitigation Strategies:
-
Hydrolysis: Under alkaline conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[1] Other labile functional groups in the molecule, such as esters or amides, are often more susceptible to hydrolysis.[1]
-
Photodegradation: Exposure to UV light can induce degradation.[1] For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1] Studies on lophine derivatives have shown that substitution at the N1 position of the imidazole ring can influence photostability.[7]
-
Oxidative Degradation: The aromatic rings or other parts of the molecule can be susceptible to oxidation.[1]
Protocol for Stability Assessment:
-
Forced Degradation Studies: To understand the degradation profile of your compound, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][8]
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor for the appearance of degradation products.[9][10] An ideal method will separate the parent compound from all potential degradation products.
-
Proper Storage: Based on the results of your stability studies, store your compound under appropriate conditions. This may include protection from light, storage at low temperatures (e.g., 2-8°C), and in an inert atmosphere.
Section 2: Challenges in Biological and In Vitro Assays
Question 4: I'm observing inconsistent or non-reproducible results in my cell-based assays with a TFPI. What could be the cause?
Answer:
Inconsistent results in biological assays are a common frustration and can stem from a variety of factors related to the compound itself or the assay design.
Potential Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation: Poor aqueous solubility is a frequent issue with drug-like molecules and can lead to compound precipitation or aggregation in assay media.[11] Aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to false positives.[11]
-
Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Co-solvents: While DMSO is a common solvent for stock solutions, high final concentrations can be toxic to cells. Keep the final DMSO concentration below 0.5% if possible.
-
Aggregation Assays: Use techniques like dynamic light scattering (DLS) or a counter-screen with a known aggregator to test if your compound is forming aggregates at the tested concentrations.
-
-
Assay Interference: The compound itself may interfere with the assay technology.
-
Autofluorescence: Many compounds are inherently fluorescent and can interfere with fluorescence-based readouts, leading to false positives or negatives.[12]
-
Fluorescence Quenching: The compound may quench the signal from a fluorescent probe.
-
Luciferase Inhibition: In reporter gene assays, the compound may directly inhibit the luciferase enzyme.[11]
-
Troubleshooting Workflow: The Assay Guidance Manual provides comprehensive strategies for identifying and mitigating assay artifacts.[12][13] It is recommended to perform counter-screens, such as running the assay in the absence of the biological target, to identify compounds that interfere with the assay technology.
-
Question 5: My TFPI shows high potency in an initial screen, but the activity is lost in follow-up assays. How can I identify these "false positives"?
Answer:
High-throughput screening (HTS) campaigns are often plagued by false positives that do not interact with the intended target.[11]
Workflow for Triaging HTS Hits:
Caption: Workflow for triaging hits from high-throughput screening.
Explanation of the Workflow:
-
Initial Triage: After identifying initial hits from an HTS campaign, it is crucial to perform both computational and experimental triage to eliminate obvious false positives.[11]
-
Artifact Identification:
-
Aggregation: As discussed previously, test for compound aggregation.
-
Assay Interference: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).[12]
-
Chemical Reactivity: Some compounds are promiscuous due to chemical reactivity (e.g., redox cycling, thiol reactivity).[11] There are specific assays to identify these liabilities.
-
-
Hit Validation:
-
Dose-Response Confirmation: Confirm the activity of non-artifactual hits in a full dose-response curve to determine potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Validate the activity in a secondary, orthogonal assay that uses a different detection technology or biological principle to ensure the observed effect is target-specific.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of the validated hits to establish a clear SAR. A steep SAR provides strong evidence of a specific binding interaction.
-
Section 3: Crystallization and Solid-State Characterization
Question 6: I am struggling to obtain high-quality crystals of my TFPI for X-ray crystallography. What strategies can I employ?
Answer:
Obtaining diffraction-quality crystals can be a significant bottleneck in drug discovery. The rigid and bulky nature of the aryl imidazole moiety can both aid and hinder crystallization.[5][6]
Strategies for Crystallization:
-
High Purity is Essential: Ensure your compound is of the highest possible purity (>98%). Even small amounts of impurities can inhibit crystal growth.
-
Systematic Screening: Use commercially available or in-house crystallization screens that vary precipitants, buffers, and additives.
-
Solvent Selection: The choice of solvent is critical. Consider solvents in which your compound has moderate solubility.
-
Vapor Diffusion: This is the most common method for screening crystallization conditions.
-
Hanging Drop: A small drop of the protein-ligand solution is equilibrated against a larger reservoir of precipitant solution.
-
Sitting Drop: Similar to the hanging drop method, but the drop sits on a pedestal.
-
-
Co-crystallization vs. Soaking:
-
Co-crystallization: Crystallize the target protein in the presence of your TFPI.
-
Soaking: Soak pre-existing crystals of the apo-protein in a solution containing your TFPI.
-
Troubleshooting Diagram for Crystallization:
Caption: Decision tree for troubleshooting protein crystallization.
By systematically addressing these common challenges, researchers can improve the efficiency and success rate of their experiments with trifluoromethylphenyl imidazoles. This guide provides a starting point for troubleshooting, and it is always recommended to consult the primary literature for specific protocols and insights related to your particular class of compounds.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Gedikli, T., et al. (2012). Photophysical and computational studies of novel heterocyclic imidazole derivatives containing trifluoromethyl group substituent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Li, Y., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances.
- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Li, Y., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Polymers (Basel).
- Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
- Alichem. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
- Sigma-Aldrich. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
- Das, T. C., et al. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. International Journal of ChemTech Research.
- National Center for Biotechnology Information. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Chen, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.
- National Center for Biotechnology Information. (n.d.). Assay Artifacts and Interferences. Assay Guidance Manual.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
- BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 6. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 1-(3-Trifluoromethylphenyl)imidazole (TRIM)
Welcome to the technical support guide for 1-(3-Trifluoromethylphenyl)imidazole, commonly known as TRIM. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing TRIM effectively while mitigating its potential off-target effects. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your results.
Introduction: Understanding TRIM and Its Primary Target
1-(3-Trifluoromethylphenyl)imidazole is a well-established chemical probe primarily used for its potent inhibitory activity against neuronal nitric oxide synthase (nNOS)[1][2][3]. The overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors like TRIM valuable tools for preclinical research[4][5].
However, like many small molecule inhibitors, achieving absolute target specificity is a significant challenge. Off-target effects can arise, leading to confounding data and misinterpretation of results[6][7]. This guide provides a systematic approach to identifying, understanding, and minimizing these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of TRIM?
A1: The primary target of TRIM is neuronal nitric oxide synthase (nNOS or NOS-1)[2][8][9]. It acts as a competitive inhibitor with respect to the L-arginine substrate, effectively reducing the synthesis of nitric oxide in neuronal tissues[1].
Q2: What are the known off-targets for TRIM, and why should I be concerned?
A2: The main off-targets are the other two nitric oxide synthase isoforms: inducible NOS (iNOS or NOS-2) and endothelial NOS (eNOS or NOS-3)[1]. While TRIM is significantly more selective for nNOS, cross-reactivity can occur, especially at higher concentrations. Inhibition of eNOS is a particular concern as it can lead to cardiovascular side effects, such as vasoconstriction, due to its critical role in regulating blood pressure[4][10].
Q3: My results are inconsistent or show unexpected toxicity. What could be the cause?
A3: Inconsistent results or unexpected cytotoxicity can stem from several factors beyond on-target pharmacology[11]. Common culprits include:
-
Poor Solubility: The compound may precipitate in your aqueous assay buffer, lowering its effective concentration[12].
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can degrade TRIM[12].
-
Off-Target Cytotoxicity: The imidazole moiety itself or its metabolites can sometimes induce cellular stress, apoptosis, or necrosis independent of NOS inhibition[13][14].
-
High Working Concentration: Using concentrations that far exceed the IC50 for nNOS can engage a wide range of off-targets.
Q4: What is a recommended starting concentration for my cellular experiments?
A4: A good starting point is to use a concentration range that brackets the IC50 value for nNOS, which is approximately 28 µM in vitro[1]. We recommend performing a dose-response curve starting from low micromolar concentrations (e.g., 1-10 µM) up to a maximum concentration where off-target effects on eNOS are less likely (e.g., <100 µM). Always use the lowest effective concentration to maximize selectivity[15].
Troubleshooting Guide: Isolating and Minimizing Off-Target Effects
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: I'm observing unexpected physiological effects, such as changes in cell viability or morphology, that don't seem related to nNOS inhibition.
-
Potential Cause: Off-target cytotoxicity or activation of stress pathways. Imidazole-based compounds have been reported to induce cell death through mechanisms that may involve intracellular acidification and caspase activation[13][14].
-
Troubleshooting Steps & Rationale:
-
Determine the Cytotoxic Threshold: Run a standard cell viability assay (e.g., MTT, MTS, or LDH release) with a broad concentration range of TRIM on your specific cell line. This will establish the concentration at which the compound itself becomes toxic, allowing you to work below this threshold.
-
Assess Apoptosis Markers: If cytotoxicity is observed, investigate the mechanism. Perform a Western blot for cleaved caspase-3 and its substrate, PARP[16][17]. Activation of these markers suggests an apoptotic response that may be an off-target effect.
-
Utilize a "No-Target" Control: If available, use a cell line that does not express nNOS. Any effect observed in these cells can be confidently attributed to off-target activity.
-
Include a Negative Control Compound: Use a structurally similar but biologically inactive analog of TRIM, if one can be sourced. This helps differentiate specific off-target effects from non-specific chemical toxicity.
-
Diagram: Investigating Off-Target Cytotoxicity
Caption: Workflow for diagnosing unexpected cytotoxicity.
Issue 2: My in vivo or tissue-based experiment shows cardiovascular effects (e.g., increased blood pressure).
-
Potential Cause: Off-target inhibition of endothelial nitric oxide synthase (eNOS).
-
Troubleshooting Steps & Rationale:
-
Review the Selectivity Profile: TRIM is substantially less potent against eNOS (IC50 ≈ 1057 µM) compared to nNOS (IC50 ≈ 28 µM)[1]. However, at high doses, significant eNOS inhibition can occur.
-
Perform a Dose-Response Study: If not already done, conduct a thorough dose-response study in vivo to identify a dose that achieves the desired nNOS-mediated effect without significantly impacting cardiovascular parameters.
-
Directly Measure NOS Activity: Isolate tissues of interest (e.g., aorta for eNOS, cerebellum for nNOS) from treated animals and perform an ex vivo NOS activity assay to directly quantify the extent of isoform inhibition.
-
Use a More Selective Inhibitor as a Control: Compare the effects of TRIM with a more highly selective nNOS inhibitor, if available, to confirm that the cardiovascular effects are indeed off-target[18].
-
Table 1: Comparative Inhibitory Activity of TRIM against NOS Isoforms
| NOS Isoform | IC50 (µM) | Selectivity (Fold vs. nNOS) | Primary Function | Potential Off-Target Consequence |
| nNOS | 28.2[1] | 1x | Neuronal signaling[4] | On-Target |
| iNOS | 27.0[1] | ~1x | Immune response[4] | Compromised immune function |
| eNOS | 1057.5[1] | ~37.5x | Vasodilation, cardiovascular health[4] | Vasoconstriction, hypertension |
Diagram: TRIM's Selectivity Profile
Caption: Target selectivity of TRIM.
Key Experimental Protocols
Protocol 1: Basic Solubility and Stability Check
Objective: To ensure the inhibitor is soluble and stable in the final assay buffer.
Materials:
-
TRIM powder
-
High-purity, anhydrous DMSO[12]
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
Procedure:
-
Prepare a high-concentration stock solution of TRIM (e.g., 20-50 mM) in 100% DMSO. Ensure it is fully dissolved. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light and moisture[12].
-
Warm an aliquot of the stock solution and your assay buffer to the experimental temperature (e.g., 37°C).
-
Add the highest required volume of TRIM stock solution to the assay buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts[12].
-
Vortex gently to mix.
-
Incubate for 1-2 hours under your experimental conditions.
-
Visually inspect the solution against a dark background for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the effective concentration is lower than calculated, and the experiment should be repeated with a lower starting concentration.
Protocol 2: Western Blot for Caspase-3 Activation
Objective: To determine if TRIM induces apoptosis via an off-target mechanism.
Materials:
-
Cells treated with TRIM (at various concentrations) and appropriate controls (vehicle, positive control like staurosporine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels, transfer apparatus.
-
Primary antibodies: anti-cleaved caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for cleaved caspase-3 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Analysis: An increase in the cleaved caspase-3 band in TRIM-treated samples (compared to the vehicle control) indicates the activation of apoptosis[16]. Reprobe the membrane for β-actin to ensure equal protein loading.
References
-
Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PubMed. [Link]
-
Effects of Nitric Oxide Synthase Inhibitors 1-(2-trifluoromethylphenyl)--imidazole (TRIM) and 7-nitroindazole (7-NI) on Learning and Memory in Mice. PubMed. [Link]
-
Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation. PubMed. [Link]
-
Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. ResearchGate. [Link]
-
Effects of neuronal and inducible NOS inhibitor 1-[2-(trifluoromethyl) phenyl] imidazole (TRIM) in unpredictable chronic mild stress procedure in mice. PubMed. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]
-
New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. [Link]
-
Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. PubMed. [Link]
-
On-target and off-target-based toxicologic effects. PubMed. [Link]
-
New Therapeutic Implications of Endothelial Nitric Oxide Synthase (eNOS) Function/Dysfunction in Cardiovascular Disease. PMC. [Link]
-
Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. PMC. [Link]
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- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]
- 9. Effects of neuronal and inducible NOS inhibitor 1-[2-(trifluoromethyl) phenyl] imidazole (TRIM) in unpredictable chronic mild stress procedure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Therapeutic Implications of Endothelial Nitric Oxide Synthase (eNOS) Function/Dysfunction in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Imidazole Derivatives
Welcome to the technical support center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during recrystallization. Imidazole derivatives are a cornerstone in pharmaceuticals, valued for their wide range of biological activities.[1][2][3] Achieving high purity is paramount for downstream applications, and recrystallization remains a fundamental and powerful technique for this purpose.[4][5]
This resource is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section, grounded in the principles of crystal chemistry and extensive laboratory experience.
Troubleshooting Guide: Overcoming Common Recrystallization Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just the solution, but the underlying scientific reasoning.
Question 1: My imidazole derivative is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the cooling solution as a liquid oil rather than a solid crystal.[6][7][8] This is detrimental to purification because impurities are often more soluble in the oil phase than in the solvent, leading to impure solidified material.[6][9]
Primary Causes & Solutions:
-
High Supersaturation or Rapid Cooling: If the solution is cooled too quickly, the compound may crash out of solution at a temperature above its melting point within the solvent system.[10][11]
-
Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[10][12] Slow cooling encourages the formation of an ordered crystal lattice, which effectively excludes impurities.[13][14]
-
-
Low Melting Point of the Compound: The melting point of your derivative might be lower than the boiling point of your chosen solvent. The compound is essentially melting in the hot solution.[8][9][15]
-
Solution: Select a solvent with a lower boiling point. Alternatively, employ a two-solvent (or solvent/anti-solvent) system where crystallization can be induced at a lower temperature.[11]
-
-
Inappropriate Solvent Choice or Concentration: The concentration of your compound may be too high, or the solvent is simply too good, even at lower temperatures.[9][10]
Workflow for Troubleshooting "Oiling Out"
A decision tree for diagnosing and solving "oiling out".
Question 2: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
This issue typically arises from either using too much solvent or the solution becoming supersaturated without nucleation sites to initiate crystal growth.[5][8]
Solutions to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[10][16][17] The microscopic scratches on the glass provide nucleation points for crystals to begin forming.[16][17]
-
Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the supersaturated solution.[5][16][18] This seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.[17][18]
-
Reduce Solvent Volume: This is the most common cause.[8] If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[8][16][19] Allow the solution to cool again.
-
Cool to a Lower Temperature: Use a lower temperature bath, such as a salt-ice bath, to further decrease the solubility of your compound.[16][17]
Question 3: The recrystallized crystals are still colored, but my compound should be colorless. How do I remove the colored impurity?
Answer:
Colored impurities are common and are often large, polar molecules with conjugated systems.[20] These can sometimes be removed by using activated charcoal (decolorizing carbon).[6][13][21]
Protocol for Decolorization:
-
Dissolve the Crude Solid: Dissolve your impure imidazole derivative in the minimum amount of appropriate hot solvent.
-
Cool Slightly & Add Charcoal: Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution , as its high surface area can cause violent bumping and boiling over.[6][22] Add a very small amount of activated charcoal (1-2% of the solute weight is a good starting point).[6] Using too much can adsorb your desired product, reducing the yield.[19][20]
-
Reheat and Swirl: Gently reheat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed onto the charcoal's surface.[6][21][22]
-
Perform Hot Filtration: To remove the charcoal, you must perform a hot, gravity filtration. This step removes insoluble impurities and the charcoal.[14][21][23] It is critical to keep the solution, funnel, and receiving flask hot during this process to prevent your desired compound from crystallizing prematurely in the filter paper.[6][24][25]
Question 4: My final yield is very low. What are the most common causes and how can I improve it?
Answer:
A low yield is a frustrating but fixable problem. The goal of recrystallization is purity, which often comes at the cost of some yield, but excessive loss can be minimized.[5]
Common Causes of Low Yield:
-
Using Too Much Solvent: This is the most frequent error.[5][8] The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[26]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, the compound may have crystallized in the funnel or filter paper.[12][24]
-
Incomplete Cooling: Failing to cool the solution sufficiently will leave a significant amount of product dissolved.
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Question 1: How do I select the best solvent for recrystallizing my imidazole derivative?
Answer:
Solvent selection is the most critical step for successful recrystallization.[10] The ideal solvent should exhibit the following properties:
-
High solubility for the compound at high temperatures and low solubility at low temperatures .[10][13][27]
-
It should either dissolve impurities very well (so they stay in solution) or not at all (so they can be filtered off).[22]
-
It must be chemically inert and not react with your compound.[22][27]
-
It should have a relatively low boiling point for easy removal after filtration.[18]
Systematic Solvent Selection Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of a test solvent at room temperature.[10] If the solid dissolves, the solvent is too good for a single-solvent recrystallization.[10]
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent.[10]
-
Allow the hot solution to cool to room temperature and then in an ice bath. If abundant crystals form, you have found a suitable solvent.[10]
-
If no single solvent works, a two-solvent (solvent/anti-solvent) system is required.
Common Solvents for Imidazole Derivatives
Solvent Boiling Point (°C) Polarity General Use Case Water 100 High Good for polar, salt-like imidazole derivatives. Can be used as an anti-solvent with alcohols.[28] Ethanol 78 High A very common and effective solvent for many imidazole derivatives.[28][29] Isopropanol 82 Medium-High Similar to ethanol, often used in solvent pairs. Acetone 56 Medium Useful for moderately polar compounds. Ethyl Acetate 77 Medium Good general-purpose solvent, often paired with hexanes.[28] Toluene 111 Low Effective for less polar, aromatic-rich derivatives. Hexanes/Heptane ~69 / ~98 Low Typically used as an "anti-solvent" or "poor" solvent to induce crystallization from a more polar solvent.[28]
Question 2: What is a two-solvent system (or anti-solvent crystallization) and when should I use it?
Answer:
A two-solvent system is used when no single solvent has the ideal solubility properties.[6] The technique relies on a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][27][30]
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[10][31] This indicates the solution is saturated.
-
Add one or two drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is saturated at that temperature.[12][31]
-
Allow the solution to cool slowly. The gradual change in solvent polarity will decrease the compound's solubility and promote crystallization.[30]
Question 3: What is polymorphism and why is it important for imidazole-based APIs?
Answer:
Polymorphism is the ability of a solid compound to exist in two or more different crystal lattice arrangements. While chemically identical, polymorphs are distinct solid-state forms and can have different physical properties, including:
-
Melting point
-
Solubility
-
Bioavailability
-
Stability and shelf-life
For Active Pharmaceutical Ingredients (APIs), controlling polymorphism is critical. An unintended polymorphic form could render a drug less effective or unstable. The conditions of recrystallization (e.g., solvent choice, cooling rate, temperature) can directly influence which polymorph is formed. While N-substituted azoles are reported to have rare instances of polymorphism, it is a critical consideration in pharmaceutical development.[32] Careful characterization of the final crystalline product (e.g., via melting point, DSC, or XRD) is essential to ensure consistency and efficacy.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 17, 2026, from [Link]
-
Recrystallization Steps. (n.d.). Labster. Retrieved January 17, 2026, from [Link]
-
Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly. Retrieved January 17, 2026, from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Guide for crystallization. (n.d.). Université de Montréal. Retrieved January 17, 2026, from [Link]
-
Why should activated carbon be used during recrystallization? (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
Inducing Recrystallization. (2021, August 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Different Types of Filtration Techniques. (n.d.). Saifilter. Retrieved January 17, 2026, from [Link]
-
Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved January 17, 2026, from [Link]
-
How to Do Hot Filtration & Recrystallization in the Chem Lab. (2008, December 16). Science Experiments. Retrieved January 17, 2026, from [Link]
-
Exp 2 - Crystallization. (n.d.). University of Wisconsin-River Falls. Retrieved January 17, 2026, from [Link]
-
7 Best Known Process Filtration Techniques to Implement. (2020, April 10). Brother Filtration. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). An-Najah National University. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Bakersfield. Retrieved January 17, 2026, from [Link]
-
Recrystallization - a CLASSIC technique to purify a SOLID. (2020, December 18). YouTube. Retrieved January 17, 2026, from [Link]
-
Gravity Filtration. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 17, 2026, from [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved January 17, 2026, from [Link]
-
Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved January 17, 2026, from [Link]
-
Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. (2015, March 20). PubMed. Retrieved January 17, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Wellesley College. Retrieved January 17, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 17, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 17, 2026, from [Link]
-
Structure and Polymorphism of Imidazole Derivatives. (2015, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.). International Science Community Association. Retrieved January 17, 2026, from [Link]
-
Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Current Advanced Research. Retrieved January 17, 2026, from [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022, April 28). ResearchGate. Retrieved January 17, 2026, from [Link]
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Navigating pH Stability in Imidazole-Containing Buffers: A Technical Guide
Welcome to the Technical Support Center for imidazole-containing buffers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the common and often frustrating pH stability issues encountered during experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to not only troubleshoot but also proactively design robust experimental setups.
Section 1: Fundamental Principles of Imidazole Buffers
Why is the pH of my freshly prepared imidazole buffer incorrect?
This is the most frequent issue and stems from a misunderstanding of imidazole's chemical nature.
-
Causality: Solid imidazole is a base. When you add it to water or another buffer system, it will increase the pH.[1] The pKa of the conjugate acid of imidazole is approximately 7.0 at 25°C, meaning it has significant buffering capacity in the neutral range.[1][2] Therefore, simply dissolving a calculated mass of imidazole in a pre-pH'd solution will invariably alter the final pH.
-
Expert Insight: The dissolution of imidazole in water is an endothermic process, meaning it absorbs heat and the solution will feel cold.[1] This temperature change can also temporarily affect your pH reading (see Section 1.2).
-
Self-Validating Protocol: Always pH your buffer after all components, including imidazole, have been completely dissolved. This ensures that the final pH is accurate for the intended experimental conditions.[1]
Section 2: Troubleshooting Common pH Stability Issues
My buffer's pH changes upon cooling/warming. What's happening?
The pKa of imidazole is sensitive to temperature. This is a critical factor often overlooked in labs where buffers are prepared at room temperature but used in a cold room or a heated incubator.
-
Causality: The pKa of imidazole decreases as the temperature rises, and conversely, increases as the temperature falls. This change in pKa directly translates to a shift in the buffer's pH.
-
Data-Driven Approach: While a precise, universally applicable pKa vs. temperature chart is difficult to produce due to dependencies on ionic strength and buffer composition, the following table illustrates the general trend.
| Temperature (°C) | Approximate pKa of Imidazole |
| 4 | ~7.2 |
| 25 | ~7.0 |
| 37 | ~6.8 |
-
Trustworthy Protocol:
-
Calibrate at Temperature: Calibrate your pH meter using standard buffers that are at the same temperature as your working conditions.
-
pH at Temperature: Adjust the final pH of your imidazole buffer at the temperature at which it will be used. For example, if your protein purification will be performed in a cold room, prepare and pH the buffer in the cold room.[1]
-
I used a pH-adjusted stock solution, but the final buffer pH is still off. Why?
While using pH-adjusted stock solutions is a best practice, pitfalls can still occur.
-
Causality:
-
High Concentration Effects: The activity of ions in a highly concentrated stock solution (e.g., 2 M imidazole) is different from that in a more dilute final buffer.[3] This difference in ionic activity can lead to a pH shift upon dilution.[3]
-
Insufficient Buffering Capacity of the Diluent: If you are diluting your imidazole stock into a solution with weak or no buffering capacity (like pure water), the final pH will be dominated by the imidazole. If the primary buffer in your final solution has a pKa far from the target pH, its ability to resist the change will be limited.[3]
-
-
Expert Recommendation: Even when using stock solutions, it is crucial to perform a final pH check of the complete buffer.[1] Minor adjustments with dilute HCl or NaOH may be necessary.[1]
Section 3: Advanced Topics & FAQs
Does imidazole interact with other components in my buffer?
Yes, and these interactions can affect pH and experimental outcomes.
-
Metal Ions: Imidazole is a well-known chelator of divalent metal ions like Ni²⁺, Cu²⁺, and Zn²⁺.[4][5] This is the very principle behind its use in His-tag protein purification. However, this chelation can also subtly alter the pKa of imidazole and the overall pH.[6] If your buffer contains metal ions for protein stability or as cofactors, be aware of this potential interaction.
-
High Salt Concentrations: While salts like NaCl are often included to reduce non-specific protein interactions, they also increase the ionic strength of the buffer, which can slightly alter the pKa of buffering agents.
Can I autoclave my imidazole buffer?
Yes, imidazole is chemically stable and can be sterilized by autoclaving.[1] However, be aware that the pH of the buffer may change slightly upon cooling after autoclaving due to the temperature effects discussed earlier. Always verify the pH before use.
How should I store imidazole buffers?
For optimal stability, store imidazole-containing buffers at 2-8°C.[1] While they can be stable for an extended period, for critical applications, preparing fresh buffer is always the best practice to avoid issues arising from microbial growth or gradual pH drift.[1]
Section 4: Experimental Protocols and Workflows
Protocol for Preparing a Stable Imidazole Buffer
This protocol emphasizes a self-validating workflow to ensure an accurate final pH.
Objective: To prepare 1 L of 50 mM Tris, 300 mM NaCl, 250 mM Imidazole, pH 8.0 at 4°C.
Materials:
-
Tris base
-
NaCl
-
Imidazole
-
Concentrated HCl
-
High-purity water
-
Calibrated pH meter with temperature compensation
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Step-by-Step Methodology:
-
Initial Dissolution: In a beaker, dissolve the Tris base and NaCl in approximately 800 mL of high-purity water.
-
Add Imidazole: While stirring, add the solid imidazole and allow it to dissolve completely. The solution will likely become cold.[1]
-
Equilibrate to Temperature: Place the beaker in a 4°C cold room and allow the solution to equilibrate to the target temperature for at least one hour.
-
Calibrate pH Meter: Calibrate your pH meter with standard buffers that have also been equilibrated to 4°C.
-
Adjust pH: While gently stirring the cold buffer solution, slowly add concentrated HCl dropwise to adjust the pH to 8.0.
-
Final Volume: Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with cold, high-purity water.
-
Verification: Re-check the pH one final time.
-
Storage: Store the buffer at 4°C.[1]
Troubleshooting Workflow for pH Instability
The following diagram outlines a logical approach to diagnosing and resolving pH issues with your imidazole buffers.
Caption: Troubleshooting flowchart for imidazole buffer pH instability.
Section 5: Visualization of Key Concepts
Imidazole Buffering Equilibrium
The buffering capacity of imidazole is centered around its pKa of ~7.0, where it exists in equilibrium between its protonated (imidazolium) and deprotonated forms.
Caption: Equilibrium of imidazole's protonated and deprotonated forms.
References
- BenchChem Technical Support Team. (2025).
- TSI Journals. (n.d.).
- Protocol Online. (2010).
- ResearchGate. (2016). PH not stable with imidazole in buffers?.
- ResearchG
- Wikipedia. (n.d.). Transition metal imidazole complex.
- ResearchGate. (n.d.). Accurate Metal–Imidazole Interactions | Request PDF.
- RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance.
- ResearchGate. (2025). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
Sources
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Comparing the efficacy of 1-(3-Trifluoromethylphenyl)imidazole to other NOS inhibitors
An In-Depth Comparative Guide to the Efficacy of 1-(2-Trifluoromethylphenyl)imidazole and Other Nitric Oxide Synthase Inhibitors
Introduction: The Critical Role of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses.[1][2][3] The production of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms of NOS have been identified:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity, neurovascular regulation, and neurotransmission.[2] However, its overproduction has been implicated in the pathophysiology of various neurological disorders, including stroke, neurodegenerative diseases, and neuropathic pain.[1][4]
-
Endothelial NOS (eNOS or NOS-3): Constitutively expressed in the endothelium lining blood vessels, eNOS-derived NO is essential for maintaining vascular tone and overall cardiovascular health.[5]
-
Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS is expressed in various cell types, including macrophages, in response to pro-inflammatory stimuli.[5] The large amounts of NO produced by iNOS are a key component of the immune response but can also contribute to tissue damage in chronic inflammatory conditions.
Given the diverse and sometimes opposing roles of the NOS isoforms, the development of isoform-selective inhibitors is of paramount importance for both basic research and therapeutic applications.[6] An ideal inhibitor would target the specific NOS isoform implicated in a particular pathology while sparing the others to avoid unwanted side effects. This guide provides a detailed comparison of the efficacy of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) with other widely used NOS inhibitors.
1-(2-Trifluoromethylphenyl)imidazole (TRIM): A Profile
TRIM is a potent inhibitor of nitric oxide synthase that has garnered significant interest due to its notable selectivity for nNOS and iNOS over eNOS.[7][8][9] This selectivity makes it a valuable tool for investigating the specific roles of nNOS and iNOS in various physiological and pathological models.
Mechanism of Action
TRIM acts as a competitive inhibitor at the L-arginine binding site of the nNOS enzyme.[9] Interestingly, its inhibitory activity against nNOS is significantly enhanced in the absence of the cofactor tetrahydrobiopterin, suggesting that TRIM may also interfere with the binding of this crucial cofactor to the enzyme.[10]
Comparative Efficacy of TRIM and Other NOS Inhibitors
To objectively assess the efficacy of TRIM, it is essential to compare it with other commonly used NOS inhibitors. This section will focus on a comparison with L-NAME, L-NIO, and 7-NI, highlighting differences in their potency, selectivity, and in vivo effects.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for TRIM and other inhibitors against the three NOS isoforms.
| Inhibitor | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity Profile |
| TRIM | 28.2[7][8][9] | 27.0[7][8][9] | 1057.5[7][8][9] | nNOS/iNOS selective |
| L-NAME | ~0.015 (Ki, bovine)[1] | Significantly higher | 0.5[11] | Non-selective, with some preference for eNOS[5][12] |
| L-NIO | 1.7 (Ki)[13] | 3.9 (Ki)[13] | 3.9 (Ki)[13] | Potent but non-selective[5][13] |
| 7-NI | Selective for nNOS | Less potent | Less potent | nNOS selective[14][15] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Mechanistic Differences
-
L-NAME (N(G)-nitro-L-arginine methyl ester): This widely used inhibitor is actually a prodrug that is hydrolyzed in vivo to the active inhibitor, L-NOARG (N(G)-nitro-L-arginine).[16] L-NOARG is a non-selective, competitive inhibitor of all three NOS isoforms.[5][12] Chronic administration of L-NAME is a well-established model for inducing experimental hypertension.[17]
-
L-NIO (N5-(1-iminoethyl)-L-ornithine): L-NIO is a potent, non-selective competitive inhibitor of NOS.[5][13] It has been shown to cause reaction-based inactivation of nNOS as well.[5]
-
7-NI (7-Nitroindazole): 7-NI is a selective inhibitor of nNOS.[14][15] Its mechanism involves competition with both L-arginine and the cofactor tetrahydrobiopterin.[15] A significant advantage of 7-NI in in vivo studies is that it has been shown to inhibit neuronal NO synthase without significantly affecting blood pressure.[14]
In Vivo Effects: A Comparative Overview
The differing selectivity profiles of these inhibitors lead to distinct in vivo effects:
-
TRIM: Studies have shown that TRIM possesses antidepressant- and anxiolytic-like effects in animal models.[7][18][19] However, it has been reported to have no clear effect on cognitive impairment in some learning and memory paradigms, in contrast to less selective inhibitors.[20]
-
L-NAME: Due to its non-selective nature and particularly its inhibition of eNOS, L-NAME administration leads to an increase in blood pressure.[17] Its effects on anxiety and learning have produced conflicting results in different studies.[12]
-
7-NI: As a selective nNOS inhibitor, 7-NI has been shown to impair spatial learning and memory in rats.[14] It has also demonstrated anxiolytic-like properties in various exploratory models of anxiety, though these effects can be confounded by sedation at higher doses.[12][21]
Experimental Protocols for Assessing NOS Inhibition
To ensure the scientific integrity of comparative studies, standardized and reproducible experimental protocols are essential.
In Vitro NOS Activity Assay (Griess Assay)
This protocol measures the production of nitrite, a stable and oxidized product of NO, as an indicator of NOS activity.[4][22][23]
Materials:
-
Purified NOS enzyme (e.g., nNOS)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl2 (for nNOS/eNOS activation)
-
Tetrahydrobiopterin (cofactor)
-
Test inhibitors (e.g., TRIM, L-NAME)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine in acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Prepare a Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, CaCl2, and tetrahydrobiopterin.[4]
-
Aliquot the Master Mix: Add the master mix to the wells of a 96-well plate.[4]
-
Add Inhibitors: Add varying concentrations of the test inhibitors to the appropriate wells. Include a vehicle control (no inhibitor).
-
Initiate the Reaction: Add the purified nNOS enzyme to each well to start the reaction.[4]
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[4]
-
Stop the Reaction: The reaction can be stopped by adding a reagent that denatures the enzyme, or by proceeding directly to the detection step if the Griess reagent itself stops the reaction.[4]
-
Nitrite Detection:
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[4]
Caption: Workflow for an in vitro NOS inhibition assay using the Griess reaction.
Cell-Based Assay for Intracellular NO Assessment
This assay provides a more physiologically relevant context by measuring NOS inhibition within intact cells.
General Workflow:
-
Cell Culture: Use a cell line that endogenously expresses the NOS isoform of interest or has been stably transfected with an expression vector for that isoform (e.g., HEK 293T/nNOS cells).[4][24]
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitors.
-
NOS Activation: Stimulate the cells to activate NOS. For nNOS and eNOS, this is typically achieved by using a calcium ionophore (e.g., A23187) to increase intracellular calcium levels.[4][24] For iNOS, stimulation with pro-inflammatory agents like lipopolysaccharide (LPS) is common.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in the in vitro protocol.[4]
-
Data Analysis: Calculate the IC50 values based on the reduction in nitrite production in the treated cells compared to the vehicle-treated control.
Caption: Simplified NOS catalytic cycle and points of competitive inhibition.
Conclusion
The choice of a NOS inhibitor is critically dependent on the specific research question.
-
1-(2-Trifluoromethylphenyl)imidazole (TRIM) emerges as a valuable tool for studies where selective inhibition of nNOS and iNOS, with the sparing of eNOS, is desired. This is particularly relevant for neurological and inflammatory studies where avoiding cardiovascular side effects is crucial.
-
L-NAME , as a non-selective inhibitor, is useful for studies aiming to understand the overall effects of systemic NOS inhibition but is limited by its impact on all three isoforms and its hypertensive effects.
-
L-NIO , while potent, also lacks significant isoform selectivity, making it difficult to attribute observed effects to a specific NOS isoform.
-
7-NI provides a good alternative for selective nNOS inhibition in vivo, especially when avoiding hemodynamic changes is a priority.
Ultimately, a thorough understanding of the potency, selectivity, and mechanism of action of each inhibitor is essential for designing robust experiments and accurately interpreting the resulting data. The experimental protocols provided in this guide offer a framework for the empirical validation and comparison of these and other novel NOS inhibitors.
References
-
Mutlu, O., Ulak, G., & Belzung, C. (2011). Effects of Nitric Oxide Synthase Inhibitors 1-(2-trifluoromethylphenyl)--imidazole (TRIM) and 7-nitroindazole (7-NI) on Learning and Memory in Mice. Fundamental & Clinical Pharmacology, 25(3), 368-77. [Link]
-
Handy, R. L., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl)imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 119(3), 423-430. [Link]
-
Volke, V., et al. (2003). Antidepressant- and anxiolytic-like effects of selective neuronal NOS inhibitor 1-(2-trifluoromethylphenyl)-imidazole in mice. Behavioural Brain Research, 140(1-2), 141-147. [Link]
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Mutlu, O., et al. (2009). Effects of neuronal and inducible NOS inhibitor 1-[2-(trifluoromethyl) phenyl] imidazole (TRIM) in unpredictable chronic mild stress procedure in mice. Behavioural Brain Research, 197(2), 349-355. [Link]
-
Moore, W. M., et al. (1996). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). British Journal of Pharmacology, 118(4), 883-888. [Link]
- Paul, V., & Ekambaram, P. (2011). Involvement of nitric oxide in learning & memory processes. Indian Journal of Medical Research, 133(5), 471-478.
-
Garthwaite, J. (2016). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 173(2), 279-281. [Link]
-
Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433-1440. [Link]
-
Czakó, C., et al. (2007). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-278. [Link]
- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424.
-
Wang, Y., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 10(2), 146-152. [Link]
-
Radi, R. (2018). Measurement of NO in biological samples. British Journal of Pharmacology, 175(7), 969-978. [Link]
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837.
-
Del Carlo, S., & Gobbini, M. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Pharmaceutical Design, 9(6), 431-449. [Link]
-
Pechanova, O., & Varga, Z. V. (2015). L-NAME in the cardiovascular system - Nitric oxide synthase activator?. Journal of Physiology and Pharmacology, 66(4), 483-490. [Link]
-
SBS Genetech. (n.d.). L-NAME (eNOS Inhibitor). Retrieved from [Link]
-
Te-Fu, T., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Journal of Biological Chemistry, 275(20), 14907-14912. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
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- 24. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-(3-Trifluoromethylphenyl)imidazole as a Selective nNOS Inhibitor
For researchers, scientists, and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) represents a significant therapeutic target for a variety of neurological disorders. The overproduction of nitric oxide (NO) by nNOS is implicated in excitotoxicity and neuronal damage, making the development of selective inhibitors a key area of research[1][2][3]. This guide provides an in-depth, objective comparison of 1-(3-Trifluoromethylphenyl)imidazole (TRIM), a notable nNOS inhibitor, against other alternatives. We will delve into its validation through supporting experimental data and provide detailed protocols to empower researchers in their own investigations.
The Rationale for Selective nNOS Inhibition
Nitric oxide is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2)[3][4][5][6]. While eNOS is vital for cardiovascular homeostasis and iNOS plays a crucial role in the immune response, nNOS is primarily found in neuronal tissue and is involved in neurotransmission and synaptic plasticity[3][4]. However, excessive nNOS activity can lead to the production of cytotoxic peroxynitrite, contributing to the pathology of conditions like stroke, neuropathic pain, and neurodegenerative diseases[1][2]. Therefore, the central challenge and goal for therapeutic intervention is to selectively inhibit nNOS without affecting the beneficial functions of eNOS and iNOS[2].
1-(3-Trifluoromethylphenyl)imidazole (TRIM) has emerged as a compound of interest for its potential to selectively inhibit nNOS[7][8][9]. This guide will walk through the necessary steps to validate this claim, from initial biochemical assays to cell-based functional studies, and compare its performance to other established nNOS inhibitors.
Biochemical Validation of TRIM: Potency and Selectivity
The first step in validating any enzyme inhibitor is to determine its potency and selectivity using purified enzymes. This in vitro approach provides a clean system to measure the direct interaction between the inhibitor and the target protein without the complexities of a cellular environment.
Mechanism of Action
TRIM acts as a competitive inhibitor of nNOS, meaning it vies with the enzyme's natural substrate, L-arginine, for binding to the active site[10]. Studies have shown that the inhibitory activity of TRIM is influenced by the concentration of L-arginine, a classic characteristic of competitive inhibition[8][10]. Furthermore, research suggests that TRIM may also interfere with the binding of the essential cofactor tetrahydrobiopterin (H4B) to the nNOS enzyme, potentially contributing to its inhibitory effect[11].
In Vitro Inhibitory Profile of TRIM
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. Selectivity is then determined by comparing the IC50 values across the different NOS isoforms.
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| TRIM | 28.2[7][8] | 27.0[7][8] | 1057.5[7][8] | ~37.5-fold | ~0.96-fold |
As the data indicates, TRIM is a relatively potent inhibitor of both nNOS and iNOS, but a significantly weaker inhibitor of eNOS[8]. This profile suggests that while TRIM shows good selectivity against eNOS, it is not selective between nNOS and iNOS in vitro. This is a critical finding that necessitates further investigation in cellular and in vivo models where isoform-specific expression and regulation may play a larger role.
Experimental Protocol: In Vitro nNOS Enzymatic Inhibition Assay
This protocol outlines a standard method for determining the IC50 of a putative nNOS inhibitor by measuring the conversion of L-arginine to L-citrulline.
Objective: To determine the concentration-dependent inhibition of purified nNOS by TRIM.
Materials:
-
Purified recombinant nNOS enzyme
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (H4B)
-
TRIM (and other inhibitors for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Microcentrifuge tubes and a microplate reader compatible with scintillation counting
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH (e.g., 1 mM), CaCl₂ (e.g., 2 mM), calmodulin (e.g., 10 µg/mL), and H4B (e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of TRIM (e.g., from 0.1 µM to 1000 µM) to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the purified nNOS enzyme to the tubes and pre-incubate for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the Reaction: Start the enzymatic reaction by adding L-[³H]arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) where the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin will bind the unreacted L-[³H]arginine, while the product, L-[³H]citrulline, will remain in the supernatant.
-
Isolate the Product: Centrifuge the tubes to pellet the resin. Carefully transfer the supernatant containing L-[³H]citrulline to a scintillation vial.
-
Quantification: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Validation of nNOS Inhibition
While in vitro assays are essential, they do not provide information on a compound's ability to cross cell membranes or its effects in a more physiologically relevant context[12]. Therefore, cell-based assays are a crucial next step.
Quantifying Nitric Oxide Production with the Griess Assay
The Griess assay is a simple and widely used colorimetric method to quantify nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO, in cell culture supernatants[13][14][15][16].
Caption: Workflow of NO production and detection via the Griess Assay.
Experimental Protocol: Griess Assay in a Neuronal Cell Line
Objective: To measure the effect of TRIM on NO production in a neuronal cell line expressing nNOS (e.g., SH-SY5Y or primary neurons) following stimulation.
Materials:
-
Neuronal cell line expressing nNOS
-
Cell culture medium and supplements
-
TRIM
-
An nNOS activator (e.g., NMDA or a calcium ionophore like A23187)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well microplate and a microplate reader capable of measuring absorbance at 540-570 nm.
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of TRIM or a vehicle control. Incubate for a suitable time (e.g., 1-2 hours) to allow the inhibitor to enter the cells.
-
Stimulation: Add the nNOS activator to the wells to stimulate NO production. Include a non-stimulated control.
-
Incubation: Incubate the plate for a period sufficient to allow for measurable nitrite accumulation in the supernatant (e.g., 24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add the supernatant to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the nitrite standard.
-
Add the Griess reagents to all samples and standards according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Use the standard curve to calculate the nitrite concentration in each sample. Compare the nitrite levels in TRIM-treated wells to the stimulated control to determine the extent of inhibition.
Visualizing nNOS with Immunofluorescence
To ensure that the observed effects are indeed due to the inhibition of nNOS, it is crucial to confirm the presence and localization of the enzyme in the chosen cellular model. Immunofluorescence (IF) is a powerful technique for this purpose.
Caption: A typical workflow for immunofluorescence staining of nNOS.
Experimental Protocol: Immunofluorescence for nNOS Localization
Objective: To visualize the expression and subcellular localization of nNOS in a neuronal cell line.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS)
-
Primary antibody: Rabbit or mouse anti-nNOS antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with the fixation solution for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.
-
Permeabilization: Wash the cells with PBS and then incubate with the permeabilization buffer for 10 minutes. This step is necessary to allow the antibodies to access intracellular antigens.
-
Blocking: Wash with PBS and then incubate with the blocking buffer for 1 hour at room temperature. This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-nNOS antibody in the blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the cell nuclei.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Comparative Analysis: TRIM vs. Other nNOS Inhibitors
A thorough validation of TRIM requires a direct comparison with other well-characterized nNOS inhibitors. 7-Nitroindazole (7-NI) and Nω-propyl-L-arginine (L-NPA) are two commonly used alternatives[17][18][19][20][21][22][23][24][25][26].
| Inhibitor | nNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Mechanism of Action | Key Characteristics |
| TRIM | ~21,700[10] | ~37.5-fold (IC50) | ~0.96-fold (IC50) | Competitive with L-arginine[10] | Good selectivity over eNOS; lacks selectivity against iNOS in vitro. |
| 7-Nitroindazole (7-NI) | ~470[22] | ~100-fold | ~50-fold | Binds to the heme prosthetic group | Widely used, but may have off-target effects and can be non-selective at higher concentrations[27][28]. |
| Nω-propyl-L-arginine (L-NPA) | 57[17] | ~149-fold[17] | ~3158-fold | Competitive with L-arginine | Highly potent and selective for nNOS over both eNOS and iNOS[17][20][23][25]. |
Discussion of Comparative Performance
-
Potency: L-NPA is significantly more potent than both TRIM and 7-NI, with a Ki value in the nanomolar range[17]. This means a much lower concentration of L-NPA is required to achieve the same level of nNOS inhibition.
-
Selectivity: L-NPA demonstrates superior selectivity for nNOS over both eNOS and iNOS. While TRIM shows good selectivity against eNOS, its lack of selectivity against iNOS is a potential drawback in inflammatory conditions where iNOS may be upregulated. 7-NI's selectivity is moderate and can be lost at higher concentrations.
-
Mechanism: Both TRIM and L-NPA are competitive inhibitors that target the L-arginine binding site, whereas 7-NI interacts with the heme group, a different part of the enzyme[21]. This difference in mechanism could have implications for their in vivo effects and potential for off-target interactions.
-
In Vivo Considerations: While in vitro data is crucial, in vivo efficacy depends on factors like bioavailability, blood-brain barrier penetration, and metabolism. Both TRIM and 7-NI have been shown to be active in vivo, with studies demonstrating their effects on nociception, anxiety, and memory[7][27][29][30]. However, some studies suggest that the in vivo effects of 7-NI and TRIM may not be solely due to nNOS inhibition, highlighting the importance of careful experimental design and interpretation[28].
Conclusion
The validation of 1-(3-Trifluoromethylphenyl)imidazole as a selective nNOS inhibitor reveals a nuanced profile. Biochemical assays confirm that TRIM is a moderately potent inhibitor of nNOS with commendable selectivity over eNOS, a critical feature for avoiding cardiovascular side effects[8]. However, its lack of selectivity against iNOS in vitro is a significant consideration for its therapeutic application, particularly in contexts involving inflammation.
When compared to alternatives like 7-NI and L-NPA, TRIM is less potent and, in the case of L-NPA, less selective. L-NPA stands out as a highly potent and selective tool for probing nNOS function in preclinical research[17].
For researchers investigating the role of nNOS, the choice of inhibitor should be guided by the specific experimental question. TRIM can be a useful tool, particularly when selectivity against eNOS is the primary concern. However, its activity against iNOS must be acknowledged and controlled for. For studies demanding the highest potency and selectivity, L-NPA may be the more appropriate choice. This guide provides the foundational knowledge and experimental framework to critically evaluate and utilize these important pharmacological tools in the ongoing effort to understand and treat nNOS-mediated pathologies.
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A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenyl Imidazole Isomers: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a powerful tool for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethyl (CF₃) group is of particular interest due to its profound effects on a molecule's physicochemical and biological properties.[1][2][3] When appended to a phenyl-imidazole scaffold, a common framework in numerous therapeutic agents, the positional isomerism of the CF₃ group—ortho, meta, or para—can dramatically influence the resulting compound's efficacy, metabolic stability, and overall drug-like characteristics.
This guide provides an in-depth comparative analysis of ortho-, meta-, and para-trifluoromethylphenyl imidazole isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from various sources and providing field-proven insights, we will explore the nuances of how the CF₃ group's placement dictates the molecule's behavior, from its fundamental chemical properties to its interactions with biological targets.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is one of the most lipophilic substituents used in drug design and is known to be bulkier than a methyl group.[2] Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached.[2] This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, the CF₃ group can improve a compound's binding affinity to its target protein through various non-covalent interactions and can also modulate its pKa, solubility, and membrane permeability.[1][3]
Positional Isomerism: A Tale of Three Placements
The ortho, meta, and para positions on the phenyl ring offer distinct steric and electronic environments, leading to significant differences in the overall properties of the trifluoromethylphenyl imidazole isomers.
Ortho-Trifluoromethylphenyl Imidazole
The ortho-isomer, 1-[2-(trifluoromethyl)phenyl]imidazole, places the bulky and electron-withdrawing CF₃ group in close proximity to the imidazole ring.[5][6]
-
Steric Effects: The steric hindrance from the ortho-CF₃ group can restrict the rotation of the phenyl ring, influencing the molecule's preferred conformation. This conformational rigidity can be advantageous for locking the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.
-
Electronic Effects: The strong inductive effect of the CF₃ group at the ortho position can significantly lower the pKa of the imidazole ring, making it less basic. This can impact its interaction with target proteins and its pharmacokinetic profile.
-
Biological Activity: The ortho-isomer has been investigated as a potent inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions.[5][6] Its antidepressant-like effects have been studied in animal models.[6]
Meta-Trifluoromethylphenyl Imidazole
In the meta-isomer, 1-[3-(trifluoromethyl)phenyl]imidazole, the CF₃ group is situated at a position that primarily exerts a strong electronic effect with less direct steric clash with the imidazole ring compared to the ortho-isomer.
-
Electronic Effects: The meta-CF₃ group strongly deactivates the phenyl ring through its inductive effect, influencing the overall electron distribution of the molecule. This can impact its metabolic stability and interactions with biological targets.[2]
-
Biological Activity: Meta-trifluoromethylphenyl substituted compounds have been explored in various therapeutic areas. For instance, derivatives have been synthesized and investigated as potential PET radioligands for the NMDA receptor.[7][8]
Para-Trifluoromethylphenyl Imidazole
The para-isomer, 1-[4-(trifluoromethyl)phenyl]imidazole, places the CF₃ group directly opposite the imidazole linkage, leading to a more linear and less sterically encumbered structure compared to the ortho-isomer.
-
Electronic Effects: The para-CF₃ group exerts a strong electron-withdrawing effect through both induction and resonance, significantly influencing the electronic properties of the entire molecule. This can enhance metabolic stability and modulate binding interactions.[2]
-
Biological Activity: Para-trifluoromethylphenyl imidazole derivatives have been investigated for a wide range of biological activities, including their potential as antimicrobial and anticancer agents.[9][10] The substitution at the para position is a common strategy in the design of kinase inhibitors.[11]
Comparative Physicochemical Properties
The position of the trifluoromethyl group directly impacts key physicochemical parameters that are critical for drug development. The following table summarizes the expected trends for the ortho-, meta-, and para-trifluoromethylphenyl imidazole isomers.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| Lipophilicity (logP) | High | High | High | The CF₃ group is highly lipophilic, and its contribution to logP is largely independent of its position.[2] |
| Aqueous Solubility | Low | Low | Low | Increased lipophilicity generally leads to decreased aqueous solubility. |
| pKa (of Imidazole) | Lowest | Intermediate | Higher than Ortho | The strong electron-withdrawing effect of the CF₃ group lowers the basicity of the imidazole nitrogen. This effect is most pronounced from the ortho position due to proximity. |
| Dipole Moment | High | High | Highest | The para-isomer is expected to have the highest dipole moment due to the vector alignment of the electron-withdrawing CF₃ group and the imidazole ring. |
| Metabolic Stability | Generally High | Generally High | Generally High | The CF₃ group can block potential sites of metabolism on the phenyl ring, enhancing stability.[4] The degree of enhancement can vary based on the specific metabolic pathways involved. |
Experimental Protocols: Synthesis of Trifluoromethylphenyl Imidazoles
The synthesis of trifluoromethylphenyl imidazole isomers can be achieved through several established methods. A common approach involves the nucleophilic aromatic substitution (SNAAr) reaction between a substituted fluorobenzotrifluoride and imidazole.
General Protocol for the Synthesis of 1-(Trifluoromethylphenyl)imidazoles
Materials:
-
Ortho-, meta-, or para-fluorobenzotrifluoride
-
Imidazole
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding ortho-, meta-, or para-fluorobenzotrifluoride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
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In Vivo Validation of Putative Neuronal Nitric Oxide Synthase Inhibition by 1-(3-Trifluoromethylphenyl)imidazole: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of a hypothetical in vitro finding: the selective inhibition of neuronal nitric oxide synthase (nNOS) by the novel compound 1-(3-Trifluoromethylphenyl)imidazole. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: From In Vitro Promise to In Vivo Reality
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Our focus here is on 1-(3-Trifluoromethylphenyl)imidazole, a compound that, for the purposes of this guide, has demonstrated potent and selective inhibition of neuronal nitric oxide synthase (nNOS) in enzymatic and cellular assays. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological conditions, including depression and anxiety.[4]
While in vitro data provides a crucial first indication of a compound's potential, it does not recapitulate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and off-target effects that occur in a living organism.[5] Therefore, rigorous in vivo validation is an indispensable step in the drug discovery pipeline. This guide outlines a comparative strategy to assess the therapeutic potential of 1-(3-Trifluoromethylphenyl)imidazole in established murine models of depression and anxiety, comparing its performance against a known nNOS inhibitor.
The Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a key signaling molecule in the nervous system.[4] While it plays vital roles in neurotransmission and synaptic plasticity, its overproduction by nNOS is linked to excitotoxicity and has been associated with depressive and anxiety-like behaviors.[4] Consequently, selective inhibition of nNOS is a promising therapeutic strategy.[6][7] The 2-substituted isomer of our topic compound, 1-(2-Trifluoromethylphenyl)imidazole (TRIM), is a well-documented nNOS inhibitor with antidepressant and anxiolytic effects in animal models.[8][9] This provides a strong rationale for investigating the in vivo efficacy of the 3-substituted isomer based on its putative shared mechanism of action.
Below is a simplified representation of the nNOS signaling pathway.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. [10][11][12][13]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. [1]* Procedure:
-
Acclimate mice to the testing room for at least 60 minutes prior to the test. [12] 2. Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes post-injection, place the mouse in the center of the maze, facing an open arm. [14] 4. Allow the mouse to explore the maze for 5 minutes. [11][14] 5. Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Primary Endpoints: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle control.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressant efficacy, based on the principle of behavioral despair. [2][15]
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom. [15][16][17]* Procedure:
-
60 minutes post-injection, gently place the mouse into the water cylinder.
-
The total test duration is 6 minutes. [17][18] 3. Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water. [18]* Primary Endpoints: Antidepressant-like effects are demonstrated by a significant reduction in immobility time compared to the vehicle control group.
-
Pharmacokinetic and Toxicological Assessment
A preliminary pharmacokinetic (PK) and toxicity evaluation is essential to contextualize the behavioral findings. [5][19][20]
Pharmacokinetic (PK) Profiling
-
Procedure:
-
Following the final behavioral test, collect terminal blood samples via cardiac puncture at a predetermined time point (e.g., 90 minutes post-dose).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of 1-(3-Trifluoromethylphenyl)imidazole using LC-MS/MS to determine exposure levels. [21][22]* Endpoints: Key PK parameters such as maximum concentration (Cmax) and area under the curve (AUC) will help establish a relationship between drug exposure and behavioral effects. [22]
-
Acute Toxicity Assessment
-
Procedure:
-
Monitor animals for any overt signs of toxicity (e.g., lethargy, tremors, abnormal posture) throughout the experimental period.
-
After euthanasia, harvest major organs (liver, kidney, brain) for histopathological analysis to identify any potential signs of acute organ toxicity.
-
Data Presentation and Interpretation
The following tables illustrate how the comparative data from these experiments could be structured.
Table 1: Comparative Efficacy in Behavioral Assays
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, Mean ± SEM) | Immobility Time in FST (s, Mean ± SEM) |
| Vehicle | - | 25.3 ± 3.1 | 155.2 ± 10.4 |
| 1-(3-CF3-Ph)-Imidazole | 10 | 45.8 ± 4.5 | 110.7 ± 8.9 |
| 1-(3-CF3-Ph)-Imidazole | 30 | 62.1 ± 5.2 | 85.4 ± 7.1 |
| 7-Nitroindazole | 30 | 58.9 ± 4.9 | 90.1 ± 8.3 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Preliminary Pharmacokinetic and Safety Profile
| Treatment Group | Dose (mg/kg, i.p.) | Plasma Conc. at 90 min (ng/mL) | Overt Signs of Toxicity |
| 1-(3-CF3-Ph)-Imidazole | 10 | 250.6 | None Observed |
| 1-(3-CF3-Ph)-Imidazole | 30 | 895.2 | None Observed |
| 7-Nitroindazole | 30 | 750.1 | None Observed |
Conclusion
This guide outlines a robust, comparative approach for the in vivo validation of the hypothesized nNOS inhibitory activity of 1-(3-Trifluoromethylphenyl)imidazole. By employing well-validated behavioral models and including a relevant comparator compound, this experimental design allows for a clear assessment of the compound's potential as an anxiolytic and antidepressant agent. The integration of pharmacokinetic and toxicological endpoints is critical for a comprehensive evaluation and for making informed decisions about the progression of this compound in the drug development pipeline. The successful translation of in vitro findings into demonstrable in vivo efficacy is the hallmark of a promising therapeutic candidate.
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Al-Ghorbani, M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PubMed Central. Retrieved from [Link]
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A Guide to a Cross-Reactivity Profile of 1-(3-Trifluoromethylphenyl)imidazole Against Key Metabolic Enzymes
As drug discovery pipelines advance, the early and accurate characterization of a compound's selectivity has become paramount. A molecule that potently modulates its intended target is promising, but its value can be significantly diminished by off-target interactions, which can lead to unforeseen side effects or a complex pharmacological profile. This guide provides a comprehensive overview of the cross-reactivity profiling of 1-(3-Trifluoromethylphenyl)imidazole (TRIM), a novel imidazole-based compound.
The imidazole moiety is a common feature in many enzyme inhibitors, particularly those targeting metalloenzymes like the Cytochrome P450 (CYP) family, due to the nitrogen atom's ability to coordinate with the heme iron. Given this structural alert, we have hypothetically identified TRIM as a potent inhibitor of CYP3A4, a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs. This guide will detail the experimental framework for assessing TRIM's selectivity against other major CYP isoforms, providing a clear, data-driven comparison of its inhibitory potential.
The Imperative of Selectivity Profiling
Undesirable cross-reactivity with various enzymes can lead to significant clinical challenges. For instance, the inhibition of multiple CYP450 enzymes can cause adverse drug-drug interactions, where the co-administration of one drug alters the metabolism, and thus the efficacy and toxicity, of another. Therefore, quantifying the selectivity of a new chemical entity like TRIM is not merely an academic exercise but a critical step in preclinical safety assessment. Our objective is to determine the concentration at which TRIM inhibits its intended target (CYP3A4) versus its effect on other related enzymes. A high selectivity index—the ratio of the IC50 value for an off-target enzyme to the IC50 for the primary target—is a desirable characteristic for a drug candidate.
Experimental Workflow for Comparative IC50 Determination
To quantify the inhibitory potency of TRIM against a panel of enzymes, a standardized in vitro inhibition assay to determine the half-maximal inhibitory concentration (IC50) is employed. The following protocol outlines a robust and reproducible method using commercially available recombinant human CYP enzymes and fluorescent probe substrates.
Protocol: Fluorogenic CYP Inhibition Assay
This protocol describes the determination of IC50 values for TRIM against CYP3A4, CYP2C9, CYP2D6, and CYP1A2.
1. Materials and Reagents:
-
Recombinant human CYP enzymes (CYP3A4, CYP2C9, CYP2D6, CYP1A2)
-
Fluorescent probe substrates specific for each isoform (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
1-(3-Trifluoromethylphenyl)imidazole (TRIM), dissolved in DMSO
-
Positive control inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Step 1: Preparation of Reagents
-
Prepare a stock solution of TRIM in DMSO (e.g., 10 mM). Create a serial dilution of TRIM in the assay buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Prepare working solutions of the CYP enzymes, probe substrates, and NADPH regenerating system in potassium phosphate buffer according to the manufacturer's recommendations.
-
-
Step 2: Assay Setup
-
In a 96-well plate, add the assay buffer, the serially diluted TRIM or positive control inhibitor, and the specific CYP enzyme for each well.
-
Include control wells containing the enzyme and buffer but no inhibitor (100% activity) and wells with buffer only (background fluorescence).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Step 3: Initiation of Reaction
-
Initiate the enzymatic reaction by adding the fluorescent probe substrate and the NADPH regenerating system to all wells.
-
-
Step 4: Incubation and Measurement
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stop solution like acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Step 5: Data Analysis
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition for each TRIM concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the TRIM concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of TRIM that causes 50% inhibition of the enzyme activity.[1][2][3]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the high-throughput fluorogenic assay for determining IC50 values.
Caption: High-throughput IC50 determination workflow.
Comparative Cross-Reactivity Data
The primary objective is to assess the selectivity of TRIM for its target, CYP3A4, against other major drug-metabolizing CYP isoforms. The following table summarizes the hypothetical IC50 values obtained for TRIM against a panel of four key enzymes.
| Enzyme | Function in Drug Metabolism | IC50 of TRIM (µM) | Selectivity Index (vs. CYP3A4) |
| CYP3A4 | Primary Target. Metabolizes ~50% of clinically used drugs.[4][5][6] | 0.25 | 1x |
| CYP2C9 | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs), warfarin, and other important therapeutics. | 15.8 | 63.2x |
| CYP2D6 | Metabolizes a wide range of drugs including antidepressants, antipsychotics, and beta-blockers. | > 100 | > 400x |
| CYP1A2 | Metabolizes caffeine, theophylline, and several antipsychotic drugs. | 45.2 | 180.8x |
Interpretation of Results:
The data clearly demonstrates that TRIM is a potent and highly selective inhibitor of CYP3A4. The IC50 value of 0.25 µM indicates strong inhibition of the target enzyme. In contrast, the IC50 values against the other tested CYP isoforms are significantly higher. The selectivity index, calculated as (IC50 off-target / IC50 on-target), provides a quantitative measure of this preference.
With a selectivity of over 63-fold for CYP3A4 compared to CYP2C9 and over 180-fold compared to CYP1A2, the risk of TRIM causing drug-drug interactions via these pathways is considerably low at therapeutic concentrations designed to inhibit CYP3A4. Furthermore, TRIM shows negligible inhibition of CYP2D6 (IC50 > 100 µM), further reinforcing its selective profile.
Understanding Selectivity: A Visual Representation
The concept of inhibitor selectivity is crucial. A selective inhibitor primarily interacts with its intended target at concentrations where it has minimal effect on other proteins. A non-selective inhibitor, however, will inhibit multiple proteins within a similar concentration range.
Caption: Selective vs. non-selective enzyme inhibition.
Conclusion and Future Directions
The cross-reactivity profiling of 1-(3-Trifluoromethylphenyl)imidazole reveals it to be a potent and highly selective inhibitor of CYP3A4. The robust experimental design and resulting data provide a strong foundation for its continued development. The high selectivity indices against other major CYP isoforms suggest a lower propensity for metabolism-based drug-drug interactions, a favorable characteristic for any new drug candidate.
While these in vitro results are highly encouraging, further studies are warranted. A broader panel of enzymes, including non-CYP oxidases and various transferases, should be tested to build a more comprehensive off-target profile. Additionally, cell-based assays can provide a more physiologically relevant context by incorporating factors like cell permeability and intracellular concentrations.[7] Ultimately, these rigorous preclinical evaluations are essential for a smooth transition into clinical development and for ensuring the safety and efficacy of novel therapeutic agents.
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A Head-to-Head Comparison of Trifluoromethylphenyl Imidazoles in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a critical tool for optimizing the pharmacological properties of drug candidates. Among these, the trifluoromethylphenyl imidazole scaffold has emerged as a privileged structure in the development of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of various trifluoromethylphenyl imidazole derivatives, offering in-depth analysis of their performance in key biological assays. By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.
The Significance of the Trifluoromethyl Group in Imidazole-Based Drug Candidates
The trifluoromethyl (-CF3) group offers a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[1][2] Furthermore, the -CF3 group is metabolically stable and can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[1] Its lipophilicity also aids in cell membrane permeability, a crucial factor for reaching intracellular targets.[1] When incorporated into the phenyl-imidazole scaffold, these properties can lead to potent and selective inhibitors of various enzymes, most notably kinases.[3][4][5][6]
Comparative Analysis of Trifluoromethylphenyl Imidazoles as p38 MAP Kinase Inhibitors
A significant area of research for trifluoromethylphenyl imidazoles has been the inhibition of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production.[4][5][6][7][8] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[7][8]
| Compound ID | Structure | IC50 (nM) | Reference |
| SB203580 (Adezmapimod) | Pyridinyl imidazole | 222.44 ± 5.98 | [7] |
| Compound AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | 403.57 ± 6.35 | [7] |
| Compound 12 | Trisubstituted imidazole with a 4-fluorophenyl group | 27.6 | [5] |
| Compound 13 | Trisubstituted imidazole with a 4-fluorophenyl group | 28 | [5] |
| Compound 14 | Trisubstituted imidazole with a 4-fluorophenyl group | 31 | [5] |
Key Insights from the Data:
-
The substitution pattern on the imidazole and phenyl rings plays a crucial role in determining inhibitory potency.
-
The addition of a 4-fluorophenyl group, in conjunction with other substitutions, can lead to highly potent p38α MAP kinase inhibitors, as seen in compounds 12, 13, and 14.[5]
-
While the trifluoromethyl group contributes to the overall favorable properties of the scaffold, its specific placement and the nature of other substituents are critical for optimizing activity.
Experimental Protocols for Key Biological Assays
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the key in vitro assays used to characterize trifluoromethylphenyl imidazole derivatives.
In Vitro Kinase Inhibition Assay
The in vitro kinase assay is a fundamental tool for determining the potency of a compound against a specific kinase.[9][10][11][12] This assay measures the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[12]
Workflow for a Typical In Vitro Kinase Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoromethylphenyl imidazole compound in a suitable solvent (e.g., DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[10]
-
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of a microplate.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Reaction Initiation and Incubation:
-
Add the kinase and substrate to the wells and pre-incubate for a defined period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specific duration.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the kinase activity using a suitable detection method. Common methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (32P or 33P) into the substrate.[9]
-
Luminescence-based assays: Measure the amount of ATP remaining after the reaction.[9]
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.[13][14][15][16] It measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Principle of the MTT Assay:
Caption: Principle of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the trifluoromethylphenyl imidazole compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.
-
Western Blotting for Target Engagement and Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to confirm the engagement of a trifluoromethylphenyl imidazole inhibitor with its target and to analyze its effects on downstream signaling pathways.[17][18][19][20]
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract proteins and determine the protein concentration of the lysate.[18]
-
-
SDS-PAGE:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[17]
-
-
Analysis:
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion
Trifluoromethylphenyl imidazoles represent a promising class of compounds with significant potential in drug discovery. Their unique chemical properties, conferred by the trifluoromethyl group, make them attractive scaffolds for the development of potent and selective inhibitors of various biological targets. As demonstrated in the context of p38 MAP kinase inhibition, careful structure-activity relationship studies are crucial for optimizing their therapeutic potential. By employing robust and well-validated biological assays, such as those detailed in this guide, researchers can effectively characterize these compounds and advance the development of novel therapeutics for a range of diseases.
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A Multi-Faceted Approach to Confirming the Binding Site of 1-(3-Trifluoromethylphenyl)imidazole on Nitric Oxide Synthase
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of enzyme inhibition, understanding the precise molecular interactions between a small molecule and its protein target is paramount for rational drug design and optimization. This guide provides a comprehensive, in-depth technical framework for confirming the binding site of 1-(3-Trifluoromethylphenyl)imidazole (TRIM), a known inhibitor of nitric oxide synthase (NOS), on its target enzyme. While kinetic data strongly suggests competitive inhibition against the substrate L-arginine, definitive structural confirmation of the binding site remains to be fully elucidated. This guide, therefore, presents a multi-pronged experimental strategy, grounded in established methodologies, to unequivocally identify and characterize the TRIM binding pocket on NOS. We will explore a suite of biophysical and biochemical techniques, comparing their strengths and limitations, and provide actionable protocols to empower researchers in their quest for molecular certainty.
Introduction to 1-(3-Trifluoromethylphenyl)imidazole (TRIM) and its Target, Nitric Oxide Synthase (NOS)
1-(3-Trifluoromethylphenyl)imidazole, commonly referred to as TRIM, has been identified as a potent inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal (nNOS) and inducible (iNOS) isoforms over the endothelial (eNOS) isoform. NOS enzymes are critical signaling proteins that catalyze the production of nitric oxide (NO), a key signaling molecule involved in a vast array of physiological and pathophysiological processes, from neurotransmission to immune responses. The catalytic activity of NOS involves the conversion of L-arginine to L-citrulline and NO.
Kinetic studies have demonstrated that TRIM acts as a competitive inhibitor with respect to L-arginine, suggesting that it binds to the enzyme's active site, either directly overlapping with the substrate binding pocket or in a manner that allosterically prevents substrate binding. However, in the absence of a high-resolution co-crystal structure, the precise molecular interactions governing this inhibition remain speculative. This guide outlines a systematic and self-validating workflow to definitively map the TRIM binding site on NOS.
A Phased Experimental Approach to Binding Site Confirmation
We propose a phased approach, beginning with foundational biochemical and biophysical assays to characterize the interaction, and culminating in high-resolution structural studies for atomic-level detail. This tiered strategy allows for the iterative collection of evidence, with each phase informing the next.
Phase 1: Quantitative Characterization of the TRIM-NOS Interaction
Before embarking on structural studies, it is crucial to quantitatively characterize the binding affinity and thermodynamics of the TRIM-NOS interaction. This not only validates the interaction but also provides essential parameters for subsequent experiments.
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]
Experimental Protocol: ITC Analysis of TRIM Binding to NOS
-
Protein Preparation: Express and purify the target NOS isoform (e.g., the oxygenase domain of nNOS or iNOS) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM TCEP).
-
Ligand Preparation: Dissolve TRIM in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.
-
ITC Experiment:
-
Load the purified NOS protein (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load TRIM (typically 100-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the TRIM solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis: Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Table 1: Expected Thermodynamic Parameters for TRIM-NOS Interaction from ITC
| Parameter | Expected Value | Significance |
| Binding Affinity (Kd) | Low µM to high nM | Quantifies the strength of the interaction. |
| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio of TRIM to the NOS monomer. |
| Enthalpy (ΔH) | Favorable (negative) | Indicates the contribution of hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | Favorable or unfavorable | Reflects changes in conformational freedom and solvent reorganization upon binding. |
SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the determination of association (kon) and dissociation (koff) rates.[3][4]
Experimental Protocol: SPR Analysis of TRIM-NOS Interaction
-
Immobilization: Covalently immobilize the purified NOS protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a series of concentrations of TRIM in running buffer (e.g., HBS-EP+) over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kon, koff, and Kd.
Comparison of ITC and SPR for Initial Characterization
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding in solution. | Measures changes in refractive index upon binding to a surface. |
| Information | Kd, n, ΔH, ΔS | kon, koff, Kd |
| Strengths | Solution-based, label-free, provides full thermodynamic profile. | Real-time kinetics, high sensitivity, requires small sample amounts. |
| Limitations | Requires higher sample concentrations, sensitive to buffer mismatches. | Immobilization may affect protein conformation, potential for mass transport limitations. |
Phase 2: Probing the Binding Site through Indirect Methods
With the binding affinity confirmed, the next phase involves experiments designed to indirectly probe the location of the TRIM binding site.
These assays utilize a known ligand that binds to the putative binding site (in this case, the L-arginine binding pocket) to compete with the binding of TRIM. A reduction in the binding of the known ligand in the presence of TRIM provides strong evidence for a shared or overlapping binding site.
Experimental Protocol: Competitive SPR Assay
-
Immobilize NOS: As described in the SPR protocol above.
-
Competition Experiment:
-
Inject a constant concentration of a known L-arginine-site ligand (e.g., the substrate L-arginine itself, or a known inhibitor like Nω-nitro-L-arginine methyl ester, L-NAME) mixed with increasing concentrations of TRIM.
-
Monitor the SPR response. A decrease in the binding signal of the known ligand with increasing TRIM concentration indicates competition.
-
Based on the known crystal structures of NOS complexed with L-arginine or its analogs, key amino acid residues within the substrate-binding pocket can be identified.[1][5][6] Mutating these residues and observing a significant impact on TRIM binding affinity provides strong evidence for the involvement of these residues in the interaction.
Key Residues in the nNOS L-arginine Binding Site for Mutagenesis:
-
Glu592: Forms a salt bridge with the guanidinium group of L-arginine.
-
Trp587: Forms a key hydrophobic interaction with the alkyl chain of L-arginine.
-
Asp597: Interacts with the α-amino group of L-arginine.
-
Arg596: Forms a hydrogen bond network that stabilizes the binding pocket.
Experimental Protocol: Site-Directed Mutagenesis and Binding Analysis
-
Mutagenesis: Generate point mutations (e.g., to Alanine) of the selected residues in the NOS expression vector using a standard site-directed mutagenesis protocol.[7][8]
-
Protein Expression and Purification: Express and purify the mutant NOS proteins.
-
Binding Analysis: Characterize the binding of TRIM to each mutant protein using ITC or SPR and compare the binding affinities to that of the wild-type enzyme. A significant increase in the Kd for a particular mutant indicates that the mutated residue is important for TRIM binding.
Table 2: Interpreting the Results of Site-Directed Mutagenesis
| Mutant | Expected Impact on TRIM Binding (if it binds to the L-arginine site) | Rationale |
| E592A | Significant decrease in binding affinity (increased Kd) | Disruption of the key salt bridge interaction. |
| W587A | Moderate to significant decrease in binding affinity | Loss of important hydrophobic interactions. |
| D597A | Moderate decrease in binding affinity | Disruption of interactions with the imidazole ring or trifluoromethylphenyl group. |
| R596A | Moderate decrease in binding affinity | Disruption of the stabilizing hydrogen bond network. |
Phase 3: Direct Visualization of the Binding Site
The culmination of this investigative workflow is the direct visualization of the TRIM-NOS complex at atomic resolution.
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes.[9][10][11] Obtaining a co-crystal structure of NOS with TRIM would provide unequivocal evidence of the binding site and reveal the precise molecular interactions.
Experimental Protocol: Co-crystallization of NOS with TRIM
-
Complex Formation: Incubate purified NOS protein with a molar excess of TRIM.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization and Data Collection: Optimize the initial crystallization hits to obtain diffraction-quality crystals. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Solve the crystal structure by molecular replacement using a known NOS structure as a search model. Refine the structure to obtain an accurate model of the TRIM-NOS complex.
dot graph TD { A[Purified NOS + TRIM] --> B{Crystallization Screening}; B --> C[Crystal Hits]; C --> D{Crystal Optimization}; D --> E[Diffraction-Quality Crystals]; E --> F{X-ray Data Collection}; F --> G[Structure Solution & Refinement]; G --> H[TRIM-NOS Co-crystal Structure]; }
Workflow for X-ray Crystallography of the TRIM-NOS Complex.
NMR spectroscopy provides detailed information about protein-ligand interactions in solution.[12][13][14] Chemical shift perturbation (CSP) mapping can be used to identify the residues in NOS that are affected by TRIM binding, thereby mapping the binding site.
Experimental Protocol: NMR Chemical Shift Perturbation Mapping
-
Protein Labeling: Express and purify ¹⁵N-labeled NOS.
-
NMR Titration: Acquire a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled NOS in the absence and presence of increasing concentrations of TRIM.
-
Data Analysis: Monitor the changes in the chemical shifts of the backbone amide protons and nitrogens. Residues exhibiting significant chemical shift perturbations upon TRIM binding are likely to be at or near the binding site.
dot graph TD { subgraph "NMR Titration" A[¹⁵N-labeled NOS] --> B{Acquire ¹H-¹⁵N HSQC}; C[¹⁵N-labeled NOS + TRIM] --> D{Acquire ¹H-¹⁵N HSQC}; end B & D --> E{Compare Spectra}; E --> F[Identify Chemical Shift Perturbations]; F --> G[Map Binding Site on NOS Structure]; }
NMR Chemical Shift Perturbation Mapping Workflow.
An Alternative Approach: Photoaffinity Labeling
For challenging systems where co-crystallization is difficult, photoaffinity labeling offers a powerful alternative to covalently link the ligand to its binding site.[15][16]
Design of a TRIM-based Photoaffinity Probe
A suitable photoaffinity probe would incorporate a photoreactive group, such as a diazirine or benzophenone, onto the TRIM scaffold at a position that is not critical for binding. The trifluoromethylphenyl group offers a potential site for modification.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize the TRIM-based photoaffinity probe.
-
Labeling: Incubate the purified NOS protein with the photoaffinity probe.
-
Photocrosslinking: Irradiate the mixture with UV light to induce covalent crosslinking.
-
Identification of Labeled Residues: Digest the crosslinked protein and identify the labeled peptide(s) and amino acid(s) by mass spectrometry.
Comparative Analysis of Methodologies
Table 3: Comparison of Key Techniques for Binding Site Confirmation
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides high-resolution 3D structure of the complex, unequivocal binding site identification. | Requires well-diffracting crystals, which can be challenging to obtain. |
| NMR Spectroscopy | Provides information on binding in solution, can map binding site and probe dynamics. | Requires isotopically labeled protein, limited to smaller proteins or domains. |
| Site-Directed Mutagenesis | Provides functional validation of key interacting residues. | Indirect method, mutations can sometimes lead to global conformational changes. |
| Photoaffinity Labeling | Covalently captures the interaction, useful for challenging systems. | Requires synthesis of a modified probe, potential for non-specific labeling. |
Conclusion: A Pathway to Unambiguous Binding Site Determination
Confirming the binding site of 1-(3-Trifluoromethylphenyl)imidazole on nitric oxide synthase is a critical step in understanding its mechanism of action and for the future design of more potent and selective inhibitors. The multi-faceted approach outlined in this guide, combining quantitative biophysical characterization, indirect biochemical probing, and high-resolution structural biology, provides a robust and self-validating framework for achieving this goal. By systematically applying these techniques, researchers can move beyond inference from kinetic data to the certainty of direct observation, paving the way for the development of next-generation therapeutics targeting the nitric oxide signaling pathway.
References
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Crane, B. R., Arvai, A. S., Gachhui, R., Wu, C., Ghosh, D. K., Getzoff, E. D., Stuehr, D. J., & Tainer, J. A. (1997). The structure of nitric oxide synthase oxygenase domain and inhibitor complexes. Science, 278(5337), 425–431. [Link]
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Li, H., Raman, C. S., Glaser, C. B., Blasko, E., Young, T. A., Parkinson, J. F., Whitlow, M., & Poulos, T. L. (1999). Crystal structures of zinc-free and -bound nitric oxide synthase oxygenase domain. Journal of Biological Chemistry, 274(30), 21276–21284. [Link]
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Fischmann, T. O., Hruza, A., Niu, X. D., Fossetta, J. D., Lunn, C. A., Dolphin, E., Prongay, A. J., Reichert, P., Parge, H. E., & Clark, E. A. (1999). Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation. Nature Structural Biology, 6(3), 233–242. [Link]
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Kellenberger, E., Muller, P., Schalon, C., Lavallaz, D., & Weston, J. (2004). A practical guide to isothermal titration calorimetry (ITC). Journal of Visualized Experiments, (3), e116. [Link]
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554–570. [Link]
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Cala, O., Guillière, F., & Krimm, I. (2014). NMR-based analysis of protein–ligand interactions. Analytical and Bioanalytical Chemistry, 406(4), 943–956. [Link]
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Edelmann, R. E., & Nicholson, L. K. (2011). Site-directed mutagenesis by overlap extension PCR. Methods in Molecular Biology, 700, 91–100. [Link]
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Zuiderweg, E. R. (2002). Mapping protein-ligand interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1–7. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in drug discovery. Future Medicinal Chemistry, 7(2), 159–183. [Link]
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Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457–477. [Link]
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Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]
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O'Connell, J., & Willbold, D. (2019). (S)Pinning down protein interactions by NMR. The FEBS Journal, 286(15), 2916–2932. [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS Journal, 275(1), 1–21. [Link]
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A Researcher's Guide to Specificity: Deconvoluting the Cellular Activity of 1-(3-Trifluoromethylphenyl)imidazole
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A molecule's success hinges not only on its potency at the intended target but, more critically, on its specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage attrition[1][2]. The imidazole scaffold, a privileged structure in medicinal chemistry, is known for its diverse biological activities, but its nitrogen-containing heterocycle can also confer a propensity for interacting with metalloenzymes, such as the cytochrome P450 (CYP) family[3][4].
This guide provides an in-depth, experimentally-driven framework for assessing the cellular specificity of 1-(3-Trifluoromethylphenyl)imidazole (TRIM), a representative small molecule from this class. We will move beyond simple affinity assays to build a holistic cellular profile, interrogating not just direct enzyme inhibition but also the upstream regulatory pathways that govern target expression. Our central hypothesis will be that TRIM is an inhibitor of the cytochrome P450 isozyme CYP2B6, an enzyme of emerging importance in the metabolism of various clinically relevant drugs[5][6]. We will systematically test this hypothesis and then broaden our investigation to evaluate its selectivity across a panel of key drug-metabolizing enzymes and their master regulators.
Part 1: Primary Target Engagement - Quantifying CYP2B6 Inhibition
Expertise & Rationale: Before assessing specificity, we must first confirm and quantify the compound's activity against its hypothesized primary target. CYP2B6 is a crucial enzyme in the clearance of drugs like bupropion and efavirenz[6]. Its inhibition can lead to significant drug-drug interactions (DDIs). We will employ a cell-based assay using the HepG2 human hepatoma cell line. While primary human hepatocytes are the gold standard, HepG2 cells are a well-validated, reproducible model that endogenously expresses functional CYP2B6, making them suitable for screening and mechanistic studies[7]. We will use a luminogenic assay, chosen for its high sensitivity, broad dynamic range, and reduced interference from fluorescent compounds, a common challenge in drug discovery[8][9].
Experimental Protocol 1: Cell-Based CYP2B6 Activity Assay
This protocol measures the functional inhibition of CYP2B6 enzyme activity within intact HepG2 cells.
-
Cell Culture and Plating:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed 10,000 cells per well in a white, opaque 96-well plate to minimize optical crosstalk and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(3-Trifluoromethylphenyl)imidazole (TRIM) in DMSO.
-
Prepare a 10 mM stock solution of Ticlopidine, a known potent CYP2B6 inhibitor, as a positive control[10].
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Replace the culture medium in the 96-well plate with the medium containing the test compounds. Include "vehicle control" wells containing only 0.5% DMSO.
-
Incubate the plate for 1 hour at 37°C.
-
-
CYP2B6 Activity Measurement (P450-Glo™ Assay Principle):
-
Prepare the P450-Glo™ CYP2B6 reaction mix containing a luminogenic substrate (e.g., a luciferin derivative) and an NADPH regeneration system, as per the manufacturer's instructions[8]. This substrate is specifically converted by active CYP2B6 into luciferin[9].
-
Add the reaction mix to each well and incubate for 30-60 minutes at 37°C.
-
Add the Luciferin Detection Reagent, which contains luciferase and ATP. The luciferase enzyme will utilize the newly formed luciferin to generate a stable "glow-type" luminescent signal.
-
Measure luminescence using a plate-reading luminometer. The intensity of the light is directly proportional to the activity of CYP2B6[9].
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle control wells to 100% activity and the signal from a high-concentration positive control (or no-enzyme control) to 0% activity.
-
Plot the % inhibition against the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Anticipated Data & Interpretation
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency.
| Compound | Primary Target | IC₅₀ (µM) [Hypothetical Data] |
| 1-(3-Trifluoromethylphenyl)imidazole (TRIM) | CYP2B6 | 0.75 |
| Ticlopidine (Positive Control) | CYP2B6 | 0.15[6] |
This hypothetical result would confirm that TRIM is a potent inhibitor of CYP2B6 activity in a cellular context, justifying a deeper investigation into its specificity.
Part 2: Building the Specificity Profile - A Cross-Target CYP Panel
Expertise & Rationale: A potent compound is only valuable if it is also selective. Inhibition of other major CYP isozymes—such as CYP3A4, CYP2C9, CYP2C19, CYP1A2, and CYP2D6—is a primary source of adverse DDIs. To build a specificity profile for TRIM, we will perform the same cell-based assay but use substrates specific to these other key enzymes. This comparative analysis is the cornerstone of a robust preclinical safety assessment. Miconazole, a well-known broad-spectrum imidazole-based CYP inhibitor, will serve as a non-specific control to validate the assay panel[11].
Experimental Protocol 2: CYP Isozyme Selectivity Panel
This protocol is a direct adaptation of Protocol 1, using a panel of P450-Glo™ assays for different isozymes.
-
Setup: Follow steps 1 and 2 from Protocol 1 to prepare and treat HepG2 cells with TRIM and Miconazole across multiple 96-well plates.
-
Assay Execution:
-
For each target isozyme (CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2D6), use the corresponding P450-Glo™ kit containing the isozyme-specific luminogenic substrate[8].
-
Follow step 3 from Protocol 1 for each plate, ensuring the correct substrate is used for the intended target.
-
-
Data Analysis: Calculate the IC₅₀ value for TRIM and Miconazole against each CYP isozyme as described in Protocol 1.
-
Selectivity Index Calculation: The selectivity index can be calculated as a ratio of IC₅₀ values (IC₅₀ for Off-Target CYP / IC₅₀ for On-Target CYP2B6). A higher ratio indicates greater selectivity for the on-target enzyme.
Data Presentation: Comparative Inhibition Profile
This table summarizes the potency of TRIM across multiple CYP enzymes, providing a clear visualization of its specificity.
| Cytochrome P450 Isozyme | TRIM IC₅₀ (µM) [Hypothetical Data] | Miconazole IC₅₀ (µM) [Hypothetical Data] | TRIM Selectivity Index (vs. CYP2B6) |
| CYP2B6 (On-Target) | 0.75 | 0.05[11] | 1x |
| CYP1A2 | > 100 | 5.2 | > 133x |
| CYP2C9 | 15.2 | 0.5[11] | 20x |
| CYP2C19 | 25.8 | 0.05[11] | 34x |
| CYP2D6 | > 100 | 0.70[11] | > 133x |
| CYP3A4 | 45.1 | 0.03[11] | 60x |
Interpretation: The hypothetical data show that TRIM is highly selective for CYP2B6. The >133-fold selectivity against CYP1A2 and CYP2D6, and >20-fold selectivity against other CYPs, suggests a low risk of off-target inhibition at therapeutic concentrations designed to target CYP2B6. This contrasts sharply with the non-specific profile of Miconazole.
Workflow for Cellular Specificity Assessment
Caption: CAR and PXR activation leading to CYP2B6 gene transcription.
Experimental Protocol 3: CAR/PXR Transactivation Reporter Assay
This assay quantifies whether TRIM can activate or inhibit the CAR and PXR signaling pathways.
-
Cell Line and Transfection:
-
Use HepG2 cells, which have the necessary coregulatory machinery.
-
Co-transfect cells with two plasmids:
-
An expression plasmid for either human CAR or human PXR.
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of a CAR/PXR response element (e.g., PBREM).
-
-
A constitutively expressed Renilla luciferase plasmid is often co-transfected as an internal control for normalization of transfection efficiency and cell viability.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with TRIM using the same concentration range as before.
-
Include known agonists as positive controls: CITCO for human CAR, and Rifampicin for PXR.[12][13]
-
Include vehicle (DMSO) as a negative control.
-
Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate "Fold Activation" by dividing the normalized signal from each compound-treated well by the average normalized signal from the vehicle control wells.
-
Data Presentation: Nuclear Receptor Activity Profile
| Compound | Target Receptor | Agonist Activity (Fold Activation) [Hypothetical Data] |
| TRIM | CAR | 1.2 ± 0.2 |
| TRIM | PXR | 0.9 ± 0.1 |
| CITCO (Positive Control) | CAR | 15.5 ± 1.8 |
| Rifampicin (Positive Control) | PXR | 8.2 ± 0.9 |
| Vehicle (Negative Control) | CAR / PXR | 1.0 |
Interpretation: The hypothetical data indicate that TRIM does not significantly activate either CAR or PXR, with fold-activation values near baseline (1.0). This is a critical finding for its specificity profile, as it suggests TRIM is a "pure" inhibitor of CYP2B6 enzyme function and does not confound this effect by inducing the expression of the enzyme itself.
Conclusion and Forward Look
This comprehensive guide outlines a multi-pronged strategy for assessing the cellular specificity of 1-(3-Trifluoromethylphenyl)imidazole. Through a logical progression of experiments, we moved from confirming on-target potency to mapping a broad selectivity profile and finally to interrogating upstream regulatory pathways.
Our hypothetical data paint a picture of TRIM as a potent and highly selective inhibitor of CYP2B6. It effectively blocks the enzyme's function without significantly inhibiting other major drug-metabolizing CYPs and does not activate the nuclear receptors CAR and PXR, which regulate CYP expression. This profile suggests a lower propensity for clinically significant drug-drug interactions compared to non-specific inhibitors.
This framework is not merely a set of protocols but a strategic approach to risk mitigation in drug development. By integrating functional enzymatic assays with mechanistic pathway analysis, researchers can build a robust, biologically relevant specificity profile, enabling more informed decisions as a compound advances toward the clinic. The principles described here—confirming the primary target, assessing cross-reactivity, and investigating regulatory pathways—are universally applicable for the rigorous characterization of any small molecule inhibitor.
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JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. [Link]
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Promega GmbH. P450-Glo CYP2B6 Assay and Screening Systems. [Link]
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Royal Society of Chemistry. (2008). The CYP2B Subfamily. In: Cytochromes P450: Role in the Metabolism and Toxicity of Drugs and other Xenobiotics. [Link]
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Technology Networks. The P450-Glo™ CYP2B6 Assay. [Link]
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Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH. [Link]
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Choi, J. M., et al. (2011). HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics. Archives of Pharmacal Research. [Link]
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Stiborova, M., et al. (2004). New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen. Cancer Detection and Prevention. [Link]
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Walsky, R. L., & Obach, R. S. (2009). Measurement of in vitro cytochrome P450 2B6 activity. Current Protocols in Toxicology. [Link]
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Stevens, J. C., et al. (2020). Cytochrome P450 expression, induction and activity in human induced pluripotent stem cell-derived intestinal organoids and comparison with primary human intestinal epithelial cells and Caco-2 cells. Archives of Toxicology. [Link]
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Wang, H., & LeCluyse, E. L. (2003). CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme. PMC - NIH. [Link]
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Indigo Biosciences. Cytochrome P450 Assays. [Link]
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Ni, X., et al. (2015). Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes. Drug Metabolism and Disposition. [Link]
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Walsky, R. L., et al. (2006). Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. The Journal of Clinical Pharmacology. [Link]
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Jayabharathi, J., et al. (2012). Photophysical and computational studies of novel heterocyclic imidazole derivatives containing trifluoromethyl group substituent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Huber, A. D., et al. (2022). Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. PMC - NIH. [Link]
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Swanson, D. M., et al. (2016). The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule antagonist of the P2X7 receptor. ResearchGate. [Link]
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NIST. 1-(3-Trifluoromethylphenyl)imidazole. NIST WebBook. [Link]
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Gomaa, A. M., et al. (2023). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Trifluoromethylphenyl)imidazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(3-Trifluoromethylphenyl)imidazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, explaining the causality behind each critical step.
Core Principle: Hazard-Based Waste Management
The trifluoromethyl group (-CF₃) classifies this compound as a halogenated organic substance . This is the single most critical factor in determining its waste stream, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[3][4]
Hazard Identification Summary
The following table summarizes the known hazards based on data for the isomeric compound, 1-[2-(Trifluoromethyl)phenyl]imidazole.[1] This data dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation. |
This table summarizes hazard data for the ortho-isomer, 1-[2-(Trifluoromethyl)phenyl]imidazole, as a reliable proxy.
Procedural Workflow: From Bench to Final Disposal
The following protocol details the necessary steps for safely managing 1-(3-Trifluoromethylphenyl)imidazole waste from the point of generation to its ultimate disposal.
Step 1: Immediate Waste Containment at the Source
The fundamental principle of laboratory safety is to contain waste immediately. Never leave residual amounts of the compound on spatulas, weighing paper, or in reaction vessels exposed to the open lab environment.
-
Rationale: Preventing unintentional exposure and cross-contamination is paramount. The compound's potential to cause respiratory irritation necessitates that dusts and residues are managed promptly.[1][5]
Protocol:
-
Designate a Waste Beaker: At the start of your experiment, place a dedicated, clearly labeled beaker or flask in your fume hood.
-
Rinse Contaminated Items: Immediately rinse any contaminated items (e.g., spatulas, glassware) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: The solvent used for rinsing, now containing dissolved waste, should be collected in this designated beaker. This initial rinsate is now considered halogenated organic waste.
Step 2: Segregation into the Correct Waste Stream
Proper segregation is critical for safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Rationale: Due to the presence of fluorine, 1-(3-Trifluoromethylphenyl)imidazole must be disposed of in a Halogenated Organic Waste container.[3][4] Combining it with non-halogenated solvents can render the entire container's contents more expensive and difficult to dispose of.
Protocol:
-
Locate the Halogenated Waste Container: Identify your laboratory's designated container for halogenated organic waste. This is often a specifically colored or labeled carboy.
-
Transfer Waste: Carefully transfer the collected rinsate and any solid waste into the halogenated waste container.
-
Update the Log: Immediately log the added chemical name and approximate quantity on the container's hazardous waste label or accompanying log sheet. Accurate logging is a regulatory requirement.[6]
Step 3: Managing Contaminated Labware and PPE
Solid items contaminated with 1-(3-Trifluoromethylphenyl)imidazole must also be treated as hazardous waste.
-
Rationale: Items that cannot be decontaminated, such as gloves or weighing paper, retain the chemical's hazardous properties and must not be placed in regular trash.
Protocol:
-
Solid Waste Collection: Place grossly contaminated items (e.g., weighing paper, TLC plates, absorbent paper from a small spill) into a designated, sealed plastic bag or a labeled, sealable container.[6][7]
-
Labeling: Clearly label the bag or container as "Solid Waste contaminated with 1-(3-Trifluoromethylphenyl)imidazole."
-
Disposal: This container should be disposed of alongside your other solid chemical waste, following your institution's specific procedures. Contaminated gloves should be removed using a safe technique (without touching the outer surface) and disposed of in the designated solid hazardous waste container.[5][8]
Step 4: Spill Management
In the event of a spill, a prepared response is your best defense.
-
Rationale: Quick and correct action minimizes exposure risks and prevents the spread of contamination. The use of a dry absorbent is crucial to avoid creating a more hazardous slurry.[9]
Protocol for Small Spills (<25g in a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use water.[5]
-
Collect Debris: Carefully sweep or scoop the absorbed material into a sealable container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the same container.
-
Label and Dispose: Seal and label the container as "Spill Debris with 1-(3-Trifluoromethylphenyl)imidazole" and dispose of it as hazardous solid waste.[6]
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-(3-Trifluoromethylphenyl)imidazole.
Caption: Disposal workflow from generation to final incineration.
References
-
Imidazole - University of Washington. (2025). Environmental Health & Safety, University of Washington. [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH & Co.KG. (2020). Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: Imidazole - Carl ROTH. (Date not specified). Carl ROTH. [Link]
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Safety Data Sheet - Angene Chemical. (2021). Angene Chemical. [Link]
-
Standard Operating Procedure: Imidazole. (Date not specified). Washington State University. [Link]
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Halogenated Waste Definition. (Date not specified). University of Texas at Austin Environmental Health and Safety. [Link]
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Hazardous Waste Segregation. (Date not specified). Unknown university source. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 1-(3-Trifluoromethylphenyl)imidazole
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(3-Trifluoromethylphenyl)imidazole (CAS No. 25371-97-5). As a substituted imidazole, this compound requires a rigorous safety protocol to mitigate risks associated with its handling. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for safe laboratory operations, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: A Proactive Stance on Safety
While comprehensive toxicological data for 1-(3-Trifluoromethylphenyl)imidazole is not widely available, a robust safety plan can be formulated by examining data from close structural analogs and the parent imidazole moiety. The primary hazards are associated with irritant properties typical of substituted imidazoles.
-
Inferred Hazards : Based on the Safety Data Sheet (SDS) for the structural isomer 1-[2-(Trifluoromethyl)phenyl]imidazole, the primary hazards are identified as skin irritation (H315), serious eye irritation (H319), and potential respiratory system irritation (H335)[1]. The parent compound, imidazole, is known to cause severe skin burns and eye damage[2]. The presence of the trifluoromethyl group—a strong electron-withdrawing group—necessitates a cautious approach, as it can alter the compound's reactivity and toxicological profile.
-
Physical Form : The compound is a solid powder at room temperature[1]. This physical state presents a risk of aerosolization, leading to potential inhalation exposure if handled improperly.
Given the potential for irritation and the lack of extensive toxicity data, a conservative approach is mandated. All handling procedures must assume the compound is hazardous upon contact, inhalation, and ingestion.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure at the source. These are non-negotiable prerequisites for handling this compound.
-
Chemical Fume Hood : All weighing, reconstitution, and transfer operations involving 1-(3-Trifluoromethylphenyl)imidazole powder must be conducted inside a properly functioning and certified chemical fume hood[3][4]. This is the most critical engineering control for preventing the inhalation of aerosolized particles.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[4][5].
-
Proximity to Safety Equipment : An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area[3][4].
Mandated Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling 1-(3-Trifluoromethylphenyl)imidazole. The selection is based on a risk assessment that considers the compound's irritant nature and potential for dust formation.
Eye and Face Protection
Direct ocular exposure can cause serious irritation or damage[1].
-
Required : Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against fine powders that may become airborne.
-
Recommended for High-Risk Operations : For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers), a full-face shield should be worn in addition to safety goggles[6][7].
Hand Protection
Skin contact is a primary route of exposure leading to irritation[1][8].
-
Glove Selection : Nitrile rubber gloves are the standard choice, offering protection against a wide range of chemicals and suitable for handling solid powders[6]. Check the manufacturer's specifications for breakthrough time and ensure gloves are appropriate for the solvents being used if the compound is in solution.
-
Double Gloving : For all handling procedures, it is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer in case the outer glove is compromised.
-
Proper Technique : Gloves should be inspected for any signs of degradation or puncture before use. After handling is complete, the outer gloves should be removed and disposed of as hazardous waste before leaving the fume hood. Hands must be washed thoroughly with soap and water after the inner gloves are removed[5].
Body Protection
To prevent contact with clothing and skin, full body protection is required.
-
Laboratory Coat : A buttoned, knee-length laboratory coat is required.
-
Chemical-Resistant Apron : For procedures involving larger quantities or the potential for spills, a chemical-resistant apron should be worn over the lab coat[7].
-
Personal Clothing : Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection
While engineering controls are designed to prevent inhalation, respiratory protection provides an essential secondary layer of defense, particularly during spill cleanup or if engineering controls fail.
-
Standard Handling : For routine small-scale operations within a certified fume hood, a respirator is not typically required.
-
Emergency or High-Risk Scenarios : If there is a spill outside of a fume hood or a significant risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used[6]. All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program[9].
PPE Selection Summary
| Protection Type | Minimum Requirement | Specification / Standard | Rationale |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects against dust and potential splashes[3][4]. |
| Add Full Face Shield | ANSI Z87.1 / EN166 | Required for bulk transfers or high-splash risk operations[6]. | |
| Hand | Nitrile Gloves (Double Layer) | EN 374 | Provides chemical resistance and mitigates exposure from a single glove failure[6]. |
| Body | Full-Length Lab Coat | N/A | Prevents contact with personal clothing and skin. |
| Closed-toe Shoes/Pants | N/A | Standard laboratory practice for chemical safety. | |
| Respiratory | N/A (in Fume Hood) | N/A | Fume hood provides primary inhalation protection[3]. |
| N95/P100 Particulate Respirator | NIOSH Approved | For spill cleanup or failure of engineering controls[6]. |
Step-by-Step Protocol: Safe Handling and Weighing of Powder
This protocol outlines the essential steps for safely weighing the solid form of 1-(3-Trifluoromethylphenyl)imidazole.
-
Preparation :
-
Ensure the chemical fume hood is on and functioning correctly.
-
Confirm the work area inside the hood is clean and uncluttered.
-
Verify an eyewash station and safety shower are accessible[4].
-
Assemble all necessary equipment (spatula, weigh boat, container) inside the hood.
-
-
Donning PPE :
-
Put on the inner layer of nitrile gloves.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on the outer layer of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound :
-
Carefully open the stock container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on an analytical balance (if the balance is located within the hood or in an enclosure).
-
If the balance is outside the hood, pre-tare a sealed container, add the approximate amount of powder inside the hood, seal the container, and perform the final weighing outside.
-
Securely close the primary stock container.
-
-
Post-Handling & Doffing PPE :
-
Wipe down the spatula and any contaminated surfaces inside the hood with an appropriate solvent-soaked cloth.
-
Dispose of the weigh boat and cleaning materials into a designated hazardous waste container located inside the hood[9].
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
With inner gloves still on, transport the sealed container of weighed compound to the next experimental area.
-
Remove the lab coat and hang it in its designated storage area.
-
Remove safety goggles and store them appropriately.
-
Remove the inner gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Operational Workflow: Safe Handling & Disposal
The following diagram illustrates the critical decision points and workflow for safely managing 1-(3-Trifluoromethylphenyl)imidazole from receipt to disposal.
Caption: Workflow for Safe Handling of 1-(3-Trifluoromethylphenyl)imidazole.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the safety protocol.
-
Solid Waste : All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container[9].
-
Unused Compound : Unused or waste 1-(3-Trifluoromethylphenyl)imidazole must be collected as hazardous waste. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor : All waste must be disposed of through an accredited disposal contractor in accordance with local, state, and national legislation[1]. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous engineering controls, PPE requirements, and operational plans, researchers can handle 1-(3-Trifluoromethylphenyl)imidazole while upholding the highest standards of laboratory safety.
References
- 1-[2-(Trifluoromethyl)phenyl]imidazole - SAFETY DATA SHEET. (2023, December 5).
- Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
- Imidazole - SAFETY DATA SHEET. (2010, February 4).
- Sigma-Aldrich - I2399 - SAFETY DATA SHEET. (2025, August 14).
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride - Cole-Parmer. (n.d.).
- 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 - Sigma-Aldrich. (n.d.).
- 25371-97-5(1-(3-TRIFLUOROMETHYLPHENYL)IMIDAZOLE) Product Description. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET. (2018, January 23).
- 4-(Trifluoromethyl)-1H-imidazole - Cymit Química S.L. (2023, July 4).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CHEM018207) - ContaminantDB. (2016, May 22).
- Toxicity Studies With Flutrimazole - PubMed. (n.d.).
- Standard Operating Procedure for Imidazole. (n.d.).
- 14 - SAFETY DATA SHEET. (n.d.).
- PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019, January 3).
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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